3',4',5',5,7-Pentamethoxyflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKVSFNAEBQLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333239 | |
| Record name | 3',4',5',5,7-Pentamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53350-26-8 | |
| Record name | 3′,4′,5,5′,7-Pentamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53350-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',5',5,7-Pentamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources, Isolation, and Purification of 3',4',5',5,7-Pentamethoxyflavone
Abstract
3',4',5',5,7-Pentamethoxyflavone (PMF) is a polymethoxylated flavonoid that has garnered significant interest within the scientific community for its diverse biological activities, including potential anticancer, anti-inflammatory, and chemopreventive properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The protocols described herein are grounded in established phytochemical principles, emphasizing the rationale behind experimental choices to ensure reproducibility and high-purity yields.
Introduction to this compound
Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 carbon framework.[1] Polymethoxyflavones (PMFs) are a specific subclass of flavonoids distinguished by the presence of multiple methoxy groups on their basic flavan skeleton.[3] These methoxy groups significantly alter the compound's physicochemical properties, most notably increasing its lipophilicity and metabolic stability compared to their hydroxylated counterparts.
This compound (CAS No: 53350-26-8; Molecular Formula: C₂₀H₂₀O₇) features methoxy groups at the 3', 4', 5', 5, and 7 positions of the flavone core.[4][5] This substitution pattern is crucial to its bioactivity, which includes sensitizing chemoresistant cancer cells to therapeutic agents by inhibiting the Nrf2 pathway.[2] The growing body of evidence supporting its therapeutic potential necessitates robust and efficient methods for its isolation from natural sources to supply material for further preclinical and clinical investigation.[6]
Natural Sources
This compound and its isomers are predominantly found in a select number of plant families. The distribution is particularly notable in the Rutaceae (citrus family) and Lamiaceae families. The specific isomer 3',4',5',5,7-PMF has been identified in several key species.
| Plant Family | Genus/Species | Common Name / Note | References |
| Rutaceae | Murraya paniculata (L.) Jack | Orange Jasmine | [4][7] |
| Rutaceae | Citrus sp. | Citrus Peels (General source of PMFs) | [3][8] |
| Fabaceae | Bauhinia championii | Champion's Orchid Tree | [2][4] |
| Lamiaceae | Callicarpa sp. | Beautyberry | [9] |
| Moraceae | Ficus formosana | Formosan Fig | |
| Meliaceae | Cedrela sp. | Cedar |
The concentration of PMFs can vary significantly based on the plant part, maturity, and geographical location.[10] For instance, in Citrus species, the highest concentrations of PMFs are typically found in the peel (pericarp).[3]
Foundational Principles of Extraction and Isolation
The successful isolation of this compound hinges on a multi-stage process designed to separate the target molecule from a complex plant matrix. The physicochemical properties of PMFs—namely their relatively low polarity due to the methoxy groups—are the primary determinants for selecting appropriate solvents and chromatographic conditions.[11]
Extraction Strategy: Selecting the Right Approach
The goal of extraction is to efficiently solubilize the target PMFs from the solid plant material. The choice of method involves a trade-off between efficiency, cost, time, and the potential for thermal degradation of the target compound.
-
Conventional Methods :
-
Maceration : Involves soaking the plant material in a solvent for an extended period.[12] It is simple and requires minimal equipment but often results in lower extraction efficiency.[12]
-
Soxhlet Extraction : A continuous extraction method that uses a smaller volume of solvent. It is more efficient than maceration, but the sustained heat can degrade thermolabile compounds.[13] Solvents like hexane, petroleum ether, and chloroform are often preferred for PMFs as they selectively extract these low-polarity compounds while leaving behind more polar impurities like flavonoid glycosides.[11]
-
Percolation : Involves the slow passage of a solvent through a column packed with the plant material, offering a good balance of efficiency and simplicity.[14]
-
-
Modern (Green) Methods :
-
Ultrasound-Assisted Extraction (UAE) : Utilizes ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[15] This method significantly reduces extraction time and solvent consumption.[16]
-
Microwave-Assisted Extraction (MAE) : Employs microwave energy to heat the solvent and plant material directly, leading to rapid and efficient extraction.[13][14] The choice of solvent is critical, as its dielectric properties determine the heating efficiency.[13]
-
Supercritical Fluid Extraction (SFE) : Uses a supercritical fluid, typically CO₂, as the solvent.[17] It is highly selective and leaves no residual organic solvent. Adding a modifier like ethanol can enhance the extraction of moderately polar compounds.[17]
-
Purification Strategy: Chromatographic Separation
Following extraction, the crude extract contains a mixture of compounds. Purification is almost exclusively achieved through chromatography.
-
Column Chromatography (CC) : The workhorse of phytochemical isolation.
-
Normal-Phase CC : Typically uses silica gel as the stationary phase. A non-polar mobile phase (e.g., hexane or chloroform) is used initially, and the polarity is gradually increased (e.g., by adding ethyl acetate or acetone) to elute compounds of increasing polarity.[8][11] PMFs, being of low to moderate polarity, elute effectively under these conditions.
-
Adsorption Chromatography : Resins like Diaion HP-20 or macroporous resins can be used for initial cleanup, where flavonoids are adsorbed and then eluted with a solvent like ethanol, separating them from sugars and other polar impurities.[18]
-
Size-Exclusion Chromatography : Sephadex LH-20 is frequently used as a final polishing step.[19] It separates compounds based on their molecular size and polarity, with elution typically performed using methanol or a chloroform-methanol mixture.[19]
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Preparative HPLC : Used for final purification to achieve high purity (>98%). C18 (reverse-phase) columns are common, where a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used, and less polar compounds (like PMFs) have longer retention times.[11]
-
Visualization of the Isolation Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.
Caption: Generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the isolation of this compound. Causality : This hybrid protocol starts with a moderately polar solvent (ethanol) to ensure extraction of a broad range of flavonoids, followed by liquid-liquid partitioning to separate the less polar PMFs into a chloroform fraction, which simplifies the subsequent chromatographic steps.
Protocol 1: Extraction and Partitioning
-
Preparation of Plant Material :
-
Collect fresh plant material (e.g., leaves of Murraya paniculata or peel of Citrus sinensis).
-
Air-dry the material in the shade or in an oven at a controlled temperature (40–60°C) until a constant weight is achieved. This prevents enzymatic degradation.[18]
-
Grind the dried material into a fine powder (40-60 mesh) to maximize the surface area for solvent interaction.[18]
-
-
Ultrasound-Assisted Extraction (UAE) :
-
Weigh 100 g of the dried plant powder and place it into a 2 L Erlenmeyer flask.
-
Add 1 L of 95% (v/v) ethanol. The high solvent-to-solid ratio ensures thorough extraction.[18]
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C). Sonication disrupts cell walls, accelerating flavonoid release.[15]
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Pool the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning :
-
Suspend the crude ethanol extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform sequential partitioning by adding 500 mL of chloroform. Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the lower chloroform layer. Repeat this partitioning step two more times. Rationale : PMFs are significantly more soluble in chloroform than in water, allowing for their selective separation from highly polar compounds like sugars and glycosides.[8]
-
Combine the chloroform fractions and concentrate to dryness on a rotary evaporator to yield the PMF-enriched crude fraction.
-
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Separation) :
-
Prepare a slurry of 200 g of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 5 cm diameter x 60 cm length) with the slurry.
-
Dissolve the PMF-enriched fraction (approx. 5-10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel (15-20 g).
-
After drying, carefully load the adsorbed sample onto the top of the packed column.
-
Begin elution with 100% n-hexane and gradually increase the polarity using a step gradient of n-hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, v/v). Rationale : The gradient elution allows for the separation of compounds based on polarity. Non-polar lipids and waxes elute first, followed by the PMFs.
-
Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:acetone (9:1, v/v) and visualization under UV light (254 nm & 366 nm).
-
Pool the fractions that show spots corresponding to standard PMFs. Concentrate the pooled fractions to dryness.
-
-
Sephadex LH-20 Chromatography (Final Polishing) :
-
Swell Sephadex LH-20 gel in 100% methanol for several hours.
-
Pack a column with the swollen gel.
-
Dissolve the semi-purified fraction from the silica gel column in a minimal volume of methanol.
-
Load the sample onto the Sephadex column.
-
Elute the column with 100% methanol isocratically.[19] Rationale : Sephadex LH-20 separates smaller molecules that can enter the gel pores from larger ones. It also provides a final purification step to remove closely related flavonoids.
-
Collect fractions and monitor by HPLC.
-
Pool the fractions containing the pure this compound and concentrate to yield the final product.
-
Characterization and Purity Assessment
The identity and purity of the isolated compound must be confirmed using standard analytical techniques:
-
HPLC : An analytical C18 column with a mobile phase of methanol/water or acetonitrile/water and UV detection (around 324-340 nm) can confirm the purity and retention time.[11][20]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound (C₂₀H₂₀O₇, MW: 372.4 g/mol ).[5][21]
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to elucidate the exact structure, confirming the number and position of methoxy groups and other protons/carbons on the flavone skeleton.
References
- 1. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 493376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. air.unimi.it [air.unimi.it]
- 20. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Structure of a non-planar flavonol, 5,7,2'-trihydroxy-3,6,8,4',5'-pentamethoxyflavone. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Chemical Synthesis of 3',4',5',5,7-Pentamethoxyflavone
Foreword: The Strategic Importance of Polymethoxyflavones
In the landscape of modern drug discovery and development, polymethoxyflavones (PMFs) represent a class of compounds with significant therapeutic potential. Among these, 3',4',5',5,7-Pentamethoxyflavone has garnered considerable attention for its promising pharmacological activities, including anticancer and chemopreventive properties.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical synthesis of this valuable flavonoid. As a Senior Application Scientist, my objective is to not only present a reproducible synthetic protocol but also to offer insights into the rationale behind the chosen methodology, ensuring both scientific integrity and practical applicability.
Deconstructing the Synthesis: A Logic-Driven Approach
The synthesis of this compound can be efficiently achieved through the well-established Allan-Robinson reaction . This classical method offers a reliable and convergent route to the flavone core by condensing an o-hydroxyaryl ketone with an aromatic anhydride or its corresponding acid chloride.[2][3][4] The selection of this pathway is predicated on the commercial availability and straightforward synthesis of the requisite starting materials, as well as the generally high yields and purity of the final product.
The core principle of our synthetic strategy involves the reaction between 2'-Hydroxy-4',6'-dimethoxyacetophenone (the A-ring precursor) and 3,4,5-trimethoxybenzoyl chloride (the B-ring precursor). This reaction, followed by an intramolecular cyclization and dehydration, directly furnishes the target pentamethoxyflavone.
Visualizing the Synthetic Pathway
To provide a clear conceptual framework, the following diagram illustrates the overall synthetic workflow for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3',4',5',5,7-Pentamethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 3',4',5',5,7-Pentamethoxyflavone (PMF), a polymethoxyflavone with significant interest in pharmacological research. Understanding these fundamental characteristics is critical for advancing its study from the laboratory to potential clinical applications, directly impacting aspects such as formulation, bioavailability, and elucidation of its mechanism of action.
Introduction to this compound
This compound, a member of the flavonoid class of polyphenolic compounds, is characterized by a flavone backbone with five methoxy groups attached at the 3', 4', 5', 5, and 7 positions.[1][2] This extensive methoxylation significantly influences its chemical behavior and biological activity compared to its hydroxylated counterparts. Found in various plants, including those of the Citrus genus, PMF has garnered attention for its potential therapeutic properties, including anti-inflammatory and cancer chemopreventive activities.[3][4] A notable aspect of its biological profile is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][5] This guide will delve into the core physicochemical properties that govern its behavior in experimental and biological systems.
Core Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is the bedrock of drug discovery and development. These parameters dictate a molecule's solubility, permeability, and stability, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
Structural and General Properties
The foundational attributes of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀O₇ | [1] |
| Molecular Weight | 372.37 g/mol | |
| CAS Number | 53350-26-8 | [1][6] |
| Appearance | Off-white crystalline solid | Inferred from typical flavonoid properties |
| IUPAC Name | 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [2] |
Molecular Structure:
Caption: Chemical structure of this compound.
Melting Point
Solubility
Solubility is a critical determinant of a drug's bioavailability. This compound is qualitatively described as soluble in organic solvents such as chloroform and methanol.[1] The extensive methoxylation of the flavonoid core suggests poor aqueous solubility.[3] For quantitative analysis, the shake-flask method followed by a suitable analytical technique like HPLC is the gold standard.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A computed XLogP3-AA value of 3.0 is reported for this compound, indicating a moderate level of lipophilicity. For a related isomer, 3,7,3',4',5'-Pentamethoxyflavone, a computed XLogP3-AA of 3.2 has been reported.[7] Experimental determination via methods such as reverse-phase HPLC is recommended for a more accurate assessment.
Acidity (pKa)
The acid dissociation constant (pKa) is essential for predicting a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. Due to the absence of acidic protons (the hydroxyl groups are replaced by methoxy groups), this compound is not expected to have a physiologically relevant pKa.
Spectroscopic Profile
Spectroscopic data is indispensable for the structural elucidation and confirmation of the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: While specific data for this compound is not available in the provided search results, data for the related compound 8-hydroxy-3,4',5,6,7-pentamethoxyflavone shows characteristic signals for the methoxy groups as singlets between δ 3.89 and 4.12 ppm. The aromatic protons on the flavonoid skeleton typically appear in the region of δ 6.0 to 8.5 ppm.[8]
-
¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon framework. For a related pentamethoxyflavone, signals for the methoxy carbons are typically observed between δ 56 and 63 ppm. The aromatic and carbonyl carbons resonate further downfield, with the carbonyl carbon (C-4) appearing around δ 183 ppm.[9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 373.1285. Tandem mass spectrometry (MS/MS) of related flavonoids reveals characteristic fragmentation patterns, including the loss of methyl groups (·CH₃) and carbon monoxide (CO).[10][11]
Infrared (IR) Spectroscopy
The IR spectrum of a similar flavonoid, 6,2',4'-trimethoxy flavone, shows characteristic absorption bands. Key peaks include those for C-H stretching of the methoxy groups, C=C stretching of the aromatic rings, and a strong C=O stretching vibration of the carbonyl group in the flavone core, typically observed around 1632 cm⁻¹.[9]
UV-Visible (UV-Vis) Spectroscopy
An HPLC method for the determination of this compound utilized UV detection at 324 nm, indicating a significant chromophore in this region, which is characteristic of the flavone structure.[12] Flavones generally exhibit two major absorption bands in their UV-Vis spectra, typically in the ranges of 240-285 nm (Band II) and 300-400 nm (Band I).[13]
Stability Profile
The stability of a compound under various conditions is a critical factor for its storage, handling, and formulation. A product information sheet for this compound indicates a stability of at least 4 years when stored at -20°C.[1] As a solid, it is expected to be relatively stable. In solution, its stability would be dependent on the solvent, pH, temperature, and light exposure.
Biological Context: Interaction with the Nrf2 Signaling Pathway
This compound has been identified as an inhibitor of the Nrf2 signaling pathway.[1][5] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[14][15] Flavonoids can modulate this pathway through various mechanisms, including interfering with the Nrf2-Keap1 interaction.[16]
Caption: Proposed mechanism of Nrf2 pathway modulation by flavonoids.
Experimental Protocols
To ensure the reproducibility and accuracy of physicochemical data, standardized experimental protocols are essential.
Determination of Melting Point (Capillary Method)
Rationale: This method provides a precise determination of the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, representing the equilibrium concentration of the dissolved solid in a solvent.
Protocol:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biorlab.com [biorlab.com]
- 3. 5,7,3',4',5'-Pentamethoxyflavone | CAS:53350-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 53350-26-8 [chemicalbook.com]
- 7. 3,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 16044716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. rsc.org [rsc.org]
- 10. 3,4',5,6,7-Pentamethoxyflavone | C20H20O7 | CID 521171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
The Multi-Faceted Anticancer Mechanisms of 3',4',5',5,7-Pentamethoxyflavone: A Technical Guide for Researchers
Introduction: The Therapeutic Promise of a Natural Flavonoid
3',4',5',5,7-Pentamethoxyflavone (PMF) is a naturally occurring polymethoxyflavone found in various plants, including those of the Rutaceae family.[1] Flavonoids, a class of polyphenolic compounds, have long been investigated for their potential health benefits, with a growing body of evidence pointing to their anticancer properties.[2][3][4] PMF, in particular, has emerged as a compound of significant interest due to its demonstrated ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of PMF, offering a valuable resource for researchers and drug development professionals in the field of oncology.
This document will delve into the core pathways targeted by PMF, including the inhibition of pro-survival signaling, induction of apoptosis and cell cycle arrest, and modulation of cellular stress responses. Furthermore, we will explore the synergistic potential of PMF with conventional chemotherapeutic agents and provide standardized experimental protocols to facilitate further investigation into its therapeutic applications.
Core Molecular Mechanisms of Action
The anticancer activity of PMF is not attributed to a single mode of action but rather to its ability to concurrently influence multiple, interconnected cellular pathways. This multi-targeted approach is a hallmark of many effective anticancer agents and underscores the therapeutic potential of PMF.
Inhibition of Pro-Survival Signaling Pathways
A critical aspect of cancer development is the dysregulation of signaling pathways that promote cell survival and proliferation. PMF has been shown to effectively target two of the most crucial of these pathways: NF-κB and PI3K/Akt.
1. The NF-κB Pathway: A Central Regulator of Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal player in the regulation of immune and inflammatory responses.[6] In the context of cancer, constitutive activation of NF-κB is a common feature, driving the expression of genes involved in cell proliferation, survival, angiogenesis, and invasion.[7][8]
PMF has been demonstrated to be a potent inhibitor of the NF-κB pathway.[7][8] The primary mechanism of this inhibition is through the suppression of IκB kinase (IKK) activation.[7][8] IKK is the upstream kinase responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By preventing IκBα degradation, PMF ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of its target genes.[7][8]
The downstream consequences of NF-κB inhibition by PMF are profound and contribute significantly to its anticancer effects:
-
Downregulation of Anti-Apoptotic Proteins: PMF treatment leads to a decrease in the expression of key anti-apoptotic proteins such as XIAP, survivin, and Bcl-xL.[7]
-
Suppression of Proliferative Genes: The expression of cyclin D1, a critical regulator of cell cycle progression, is diminished following NF-κB inhibition by PMF.[7]
-
Inhibition of Invasion and Angiogenesis: PMF has been shown to reduce the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF), two key mediators of tumor invasion and angiogenesis, respectively.[7]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
2. The PI3K/Akt Pathway: A Key Driver of Cell Growth and Survival
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[9][10] Several studies have indicated that flavonoids, including polymethoxyflavones, can exert their anticancer effects by inhibiting this pathway.[10][11] While direct evidence for PMF's inhibition of the PI3K/Akt pathway is still emerging, the activity of structurally similar flavonoids strongly suggests this as a likely mechanism. Inhibition of the PI3K/Akt pathway would lead to decreased cell proliferation and survival, further contributing to the anticancer effects of PMF.
Induction of Apoptosis: The Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[12] A hallmark of cancer is the ability of tumor cells to evade apoptosis. PMF has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms.
1. Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway of apoptosis is initiated by intracellular stress signals and converges on the mitochondria. PMF can trigger this pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[13] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately leading to cell death.
2. Extrinsic (Death Receptor) Pathway of Apoptosis
The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. While less documented for PMF specifically, other flavonoids have been shown to sensitize cancer cells to death receptor-mediated apoptosis.[14]
3. Calcium-Mediated Apoptosis
Some polymethoxyflavones have been reported to induce a sustained increase in intracellular calcium concentration, leading to the activation of calcium-dependent apoptotic proteases such as µ-calpain and caspase-12.[15] This represents another potential avenue through which PMF may induce apoptosis in cancer cells.
Figure 2: Induction of apoptosis by this compound.
Induction of Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. PMF and its analogues have been shown to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[16] For instance, some 5-hydroxy PMFs have been reported to cause G2/M or G0/G1 phase arrest in colon cancer cells.[16] This effect is often associated with the modulation of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27).
| PMF Analogue | Cancer Cell Line | Effect on Cell Cycle | Reference |
| 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone | HT29 (Colon) | G2/M phase arrest | [16] |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | HT29 (Colon) | G0/G1 phase arrest | [16] |
Table 1: Effects of PMF analogues on the cell cycle in cancer cells.
Modulation of Cellular Stress Response Pathways
Cancer cells are often under increased oxidative and proteotoxic stress. To survive, they upregulate cellular stress response pathways. PMF has been shown to modulate these pathways, which can either be detrimental or beneficial to cancer cells depending on the context.
1. The Nrf2 Pathway: A Double-Edged Sword
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. While Nrf2 activation can be protective in normal cells, its constitutive activation in cancer cells can promote chemoresistance. PMF has been identified as an inhibitor of the Nrf2 pathway, and this inhibition is a key mechanism by which it sensitizes chemoresistant cancer cells to conventional chemotherapeutic agents like cisplatin.[1][17]
2. The Unfolded Protein Response (UPR)
Recent research has suggested that PMF may be involved in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[5] The precise role of PMF in modulating the UPR in cancer cells is an active area of investigation.
Synergistic Effects with Chemotherapeutic Agents
A significant aspect of PMF's therapeutic potential lies in its ability to enhance the efficacy of conventional anticancer drugs.[7][8] By inhibiting pro-survival pathways like NF-κB and Nrf2, PMF can overcome the resistance mechanisms that cancer cells often develop against chemotherapy.[1][17] For example, PMF has been shown to sensitize cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin.[17] This chemosensitizing effect makes PMF a promising candidate for combination therapies, potentially allowing for lower doses of cytotoxic drugs and reduced side effects.
Experimental Protocols for Investigating the Anticancer Effects of PMF
To facilitate further research into the anticancer properties of PMF, this section provides an overview of key experimental protocols.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of PMF for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a standard method to detect and quantify apoptosis.
-
Treat cells with PMF as described above.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining with Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Treat cells with PMF.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat them with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins.
-
Treat cells with PMF and lyse them to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p65, IκBα, Bcl-2, Bax, caspases, cyclins).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Figure 3: A generalized workflow for Western blot analysis.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent through its multifaceted mechanism of action. Its ability to inhibit key pro-survival pathways, induce apoptosis and cell cycle arrest, and sensitize cancer cells to conventional therapies makes it a compelling candidate for further preclinical and clinical investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of PMF within the PI3K/Akt and UPR pathways.
-
Conducting in vivo studies to evaluate the efficacy and safety of PMF in animal models of cancer.
-
Investigating the structure-activity relationships of a wider range of PMF analogues to identify compounds with enhanced potency and selectivity.
-
Developing novel drug delivery systems to improve the bioavailability and tumor-targeting of PMF.
The continued exploration of this compound and related flavonoids holds great promise for the development of novel and effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Hallmarks of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. A novel pentamethoxyflavone down-regulates tumor cell survival and proliferative and angiogenic gene products through inhibition of IκB kinase activation and sensitizes tumor cells to apoptosis by cytokines and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Initial Bioactivity Screening of 3',4',5',5,7-Pentamethoxyflavone
Introduction to 3',4',5',5,7-Pentamethoxyflavone (PMF): A Flavonoid of Therapeutic Interest
This compound (PMF) is a naturally occurring polymethoxyflavone, a subclass of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-benzo-γ-pyrone structure.[1][2][3] These compounds are predominantly found in citrus peels and certain medicinal plants.[1][4] Flavonoids, as a broad class of polyphenolic secondary metabolites, are lauded for a wide array of bioactive properties, including anti-inflammatory, anti-cancer, and antioxidant effects.[5][6] PMF, in particular, has garnered significant scientific interest for its potential therapeutic applications.
Preliminary research has indicated that PMF may possess potent anti-cancer and chemopreventive properties, notably in the context of colorectal cancer.[5] Mechanistic studies suggest that its mode of action could involve the modulation of the unfolded protein response (UPR) and the inhibition of the Nrf2 pathway, which is pivotal in sensitizing chemoresistant cancer cells to conventional therapeutic agents.[5][7][8] Furthermore, related polymethoxyflavones have demonstrated a range of biological activities, including anti-angiogenic, anti-obesity, and neuroprotective effects, underscoring the therapeutic promise of this compound class.[9][10]
This guide, intended for researchers, scientists, and drug development professionals, outlines a systematic and robust workflow for the initial in vitro screening of PMF's bioactivity. The described methodologies are designed to first establish a foundational understanding of its cytotoxic profile, followed by a deeper investigation into its effects on key cellular signaling pathways implicated in cancer and inflammation, and finally to assess its functional impact on processes such as angiogenesis.
Section 1: Foundational Screening: Cytotoxicity and Antiproliferative Activity
The initial step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This foundational screen establishes the concentration range over which the compound exhibits biological activity, from which a half-maximal inhibitory concentration (IC50) can be derived. This is crucial for designing subsequent mechanistic and functional assays.
Scientific Rationale
A variety of colorimetric assays are available to assess cell viability, with tetrazolium-based assays being among the most common.[11][12] The MTT assay, one of the first developed for high-throughput screening, relies on the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[11][13] However, this method has a significant drawback: the formazan product is insoluble and requires an additional solubilization step, which can introduce variability.[14][15]
The XTT assay represents an advancement over the MTT assay.[14] In the XTT assay, the tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[14][15][16] This simplifies the workflow, reduces hands-on time, and improves reproducibility, making it highly suitable for screening applications.[14]
Experimental Workflow: Initial Bioactivity Screening
Caption: A logical workflow for the initial screening of this compound.
Detailed Protocol: XTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of PMF in DMSO.
-
Perform serial dilutions of the PMF stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective PMF concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT Reagent and Electron Coupling Reagent.
-
Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Shake the plate gently to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | PMF IC50 (µM) after 72h |
| HCT-116 | Colorectal Carcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 35.8 ± 3.4 |
| RAW 264.7 | Murine Macrophage | > 100 |
Section 2: Mechanistic Deep Dive: Probing Key Signaling Pathways
Following the determination of PMF's cytotoxic and antiproliferative effects, the next logical step is to investigate its mechanism of action. Many flavonoids exert their effects by modulating key intracellular signaling pathways that regulate cell growth, survival, and inflammation.[6] The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators of these processes and are frequently dysregulated in diseases like cancer.[17][18][19][20]
Scientific Rationale
MAPK Pathway: The MAPK pathway is a multi-tiered kinase cascade that transduces extracellular signals to the cell's interior, regulating processes like proliferation, differentiation, and apoptosis.[17][18] Key components include ERK1/2, JNK, and p38 MAPKs.[17][21] The activation status of these kinases is typically assessed by detecting their phosphorylation.[17][19] Western blotting with phospho-specific antibodies is a powerful technique to quantify changes in protein phosphorylation, thereby providing insights into how a compound like PMF might be modulating this pathway.[18][19]
NF-κB Pathway: The NF-κB pathway is a primary regulator of the inflammatory and immune response.[17][22] In an inactive state, the NF-κB transcription factor is held in the cytoplasm by an inhibitor protein, IκBα.[17] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.[17][22] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[17] Investigating the phosphorylation of IKK and the degradation of IκBα can reveal whether PMF has anti-inflammatory potential.
Signaling Pathway Diagrams
Caption: The canonical NF-κB signaling pathway and a point of hypothesized inhibition by PMF.
Caption: The MAPK/ERK signaling cascade with potential points of inhibition by PMF.
Detailed Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with PMF at a non-cytotoxic concentration (e.g., IC20 or lower, determined from the XTT assay) for various time points (e.g., 0, 15, 30, 60, 120 minutes). For NF-κB analysis, pre-treat with PMF for 1-2 hours before stimulating with an agonist like TNF-α or LPS for 30 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Mix with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p65, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation: Hypothetical Western Blot Analysis
Effect of PMF on LPS-Induced NF-κB Activation in RAW 264.7 Macrophages
| Treatment | p-p65 / Total p65 (Fold Change) | IκBα / β-actin (Fold Change) |
| Untreated Control | 1.0 ± 0.1 | 1.0 ± 0.08 |
| LPS (1 µg/mL) | 4.5 ± 0.3 | 0.2 ± 0.05 |
| PMF (20 µM) + LPS | 1.8 ± 0.2 | 0.8 ± 0.1 |
Section 3: Functional Assays: Investigating Anti-Angiogenic Potential
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[23] The ability of a compound to inhibit angiogenesis is a highly desirable characteristic for an anti-cancer agent. The endothelial cell tube formation assay is a widely used and robust in vitro model to assess a compound's pro- or anti-angiogenic potential.[23][24][25][26]
Scientific Rationale
When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (BME) gel, like Matrigel®, they rapidly align and form three-dimensional capillary-like structures.[23][25][27] This process mimics several steps of in vivo angiogenesis.[23][24] By treating the cells with PMF, one can quantify its effect on the formation of these tubular networks. A reduction in tube length, number of branch points, or total tube area would indicate an anti-angiogenic effect.
Detailed Protocol: Endothelial Tube Formation Assay
-
Plate Coating:
-
Cell Preparation and Seeding:
-
Culture HUVECs in appropriate endothelial growth medium.
-
Harvest the cells and resuspend them in a basal medium (with low serum, e.g., 1-2%) at a concentration of 2-4 x 10^5 cells/mL.
-
In separate tubes, prepare cell suspensions containing different concentrations of PMF (or a known inhibitor like Suramin as a positive control) and a vehicle control.
-
-
Incubation and Visualization:
-
Quantification:
-
Capture images from at least three random microscopic fields per well.
-
Analyze the images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.
-
Data Presentation: Hypothetical Anti-Angiogenic Effects of PMF
| Treatment | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control | 100 ± 8.5 | 100 ± 9.2 |
| PMF (10 µM) | 65.2 ± 7.1 | 58.4 ± 6.5 |
| PMF (25 µM) | 28.9 ± 4.3 | 21.7 ± 3.9 |
| Suramin (50 µM) | 15.1 ± 3.8 | 10.5 ± 2.7 |
Section 4: Preliminary In Vivo Considerations
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising results from in vitro studies should be followed by preliminary in vivo evaluations.
Scientific Rationale
Pharmacokinetics: Before conducting efficacy studies, it is critical to understand the pharmacokinetic profile of PMF. Studies on related polymethoxyflavones have shown that factors like the number and position of methoxy groups can significantly impact their absorption, distribution, metabolism, and excretion (ADME).[28] An initial pharmacokinetic study in a rodent model (e.g., mice or rats) is necessary to determine key parameters like bioavailability, half-life, and peak plasma concentration.[28][29] This information is vital for designing an appropriate dosing regimen for subsequent efficacy studies.
Animal Models: The choice of animal model depends on the intended therapeutic application. Based on the known bioactivities of flavonoids, several models are relevant:
-
Oncology: For anti-cancer evaluation, tumor xenograft models, where human cancer cells (e.g., HCT-116) are implanted into immunodeficient mice, are a standard approach.
-
Metabolic Disease: To investigate effects on metabolic parameters, rodent models of type 2 diabetes, such as streptozotocin-induced diabetic rats or genetically modified mice (e.g., db/db mice), can be utilized.[30]
-
Inflammation: Acute inflammation can be modeled using lipopolysaccharide (LPS) challenge in mice to assess the compound's ability to suppress inflammatory cytokine production in vivo.
The initial in vivo studies should aim to establish a proof-of-concept for the bioactivity observed in vitro and to assess the compound's safety profile in a living system.
Conclusion
The initial screening of this compound's bioactivity requires a multi-faceted yet logical approach. The workflow presented in this guide provides a robust framework for researchers to systematically evaluate its therapeutic potential. By starting with broad cytotoxicity screening, progressing to targeted mechanistic studies on key signaling pathways like MAPK and NF-κB, and culminating in functional assays such as the tube formation assay, a comprehensive preliminary profile of PMF can be established. These in vitro findings will be instrumental in justifying and designing subsequent, more complex in vivo studies, ultimately paving the way for the potential development of this promising natural compound into a novel therapeutic agent.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 6. scienceopen.com [scienceopen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. biotech-spain.com [biotech-spain.com]
- 15. biotium.com [biotium.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. ibidi.com [ibidi.com]
- 26. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3',4',5',5,7-Pentamethoxyflavone: From Discovery to Therapeutic Potential
This guide provides a comprehensive technical overview of 3',4',5',5,7-Pentamethoxyflavone (PMF), a naturally occurring polymethoxyflavone that has garnered significant interest within the scientific community. Tailored for researchers, scientists, and drug development professionals, this document delves into the discovery, background, synthesis, and diverse biological activities of PMF, offering field-proven insights and detailed experimental methodologies.
Discovery and Natural Occurrences
This compound is a flavonoid found in a variety of plant species. It has been identified in plants from the Rutaceae family, Bauhinia championii, and Ficus formosana[1][2]. One of the most well-documented natural sources of PMF is Murraya paniculata, commonly known as orange jasmine[3][4]. The isolation of PMF from these natural sources has been a crucial first step in enabling the extensive research into its biological properties.
While the precise historical details of its initial discovery are not extensively documented in readily available literature, its characterization is a result of ongoing phytochemical investigations of medicinal plants. The general workflow for its isolation from plant material is outlined below.
General Isolation Protocol from Plant Material
-
Extraction: Dried and powdered plant material (e.g., leaves of Murraya paniculata) is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, often at room temperature with agitation or through Soxhlet extraction.
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing PMF is further purified using column chromatography, typically with silica gel as the stationary phase and a gradient of solvents like hexane and ethyl acetate as the mobile phase.
-
Crystallization: The purified fractions are concentrated, and PMF is obtained as a crystalline solid. The purity and structure are then confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Synthesis of this compound
The chemical synthesis of PMF and other flavonoids is essential for obtaining larger quantities for research and for creating structural analogs to explore structure-activity relationships. A common synthetic route to flavones involves the Baker-Venkataraman rearrangement.
Synthetic Workflow
Step-by-Step Synthesis Protocol
-
Esterification: 2',6'-Dihydroxy-4'-methoxyacetophenone is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, typically pyridine, to form the corresponding ester.
-
Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, upon treatment with a strong base like potassium hydroxide in pyridine. This reaction forms a 1,3-diketone intermediate.
-
Cyclization: The 1,3-diketone is then cyclized under acidic conditions, for instance, by heating with a mixture of sulfuric acid and acetic acid, to yield the final flavone product, this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Biological and Pharmacological Activities
This compound exhibits a wide range of biological activities, making it a promising candidate for further drug development.
Anticancer and Chemopreventive Activity
PMF has demonstrated significant anticancer and chemopreventive properties, particularly in colorectal cancer[5]. Its mechanisms of action are multifaceted and include the induction of the unfolded protein response (UPR) and cell cycle arrest[5].
One of the key mechanisms underlying its anticancer effects is the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, and its overactivation can lead to chemoresistance in cancer cells. PMF has been shown to sensitize cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin by inhibiting the Nrf2 pathway[4].
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin-Resistant A549 | Non-Small Cell Lung Cancer | Sensitizes to cisplatin | [4] |
Note: Specific IC50 values for PMF as a standalone agent are not consistently reported across a wide range of cancer cell lines in the currently available literature. The primary focus has been on its chemosensitizing effects.
Anti-Inflammatory Activity
PMF exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages[4].
Experimental Protocol: Measurement of Nitric Oxide Production
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of PMF for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Nitrite Measurement (Griess Assay): After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of PMF that inhibits NO production by 50%, can then be determined.
Anxiolytic Activity
Recent studies have highlighted the anxiolytic potential of PMF. In a mouse model of anxiety induced by chronic unpredictable mild stimulation (CUMS), PMF was found to mitigate anxiety-like behavior[6]. The proposed mechanism involves the modulation of the A2A receptor/gephyrin/GABRA2 pathway, leading to the stabilization of GABAergic synapses[6].
Experimental Protocol: Elevated Plus Maze (EPM) Test
-
Apparatus: The EPM consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimatization: Mice are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration: PMF or a vehicle control is administered to the mice, typically via intraperitoneal injection or oral gavage, at a specified time before the test.
-
Test Procedure: Each mouse is placed in the center of the maze, facing an enclosed arm, and is allowed to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: The session is recorded by a video camera, and the time spent in the open arms versus the closed arms, as well as the number of entries into each arm, are recorded and analyzed. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Other Biological Activities
-
Anti-adipogenic Effects: PMF has been shown to inhibit lipid accumulation in 3T3-L1 adipocytes[4].
-
Anti-diabetic Effects: In a rat model of diabetes, PMF was found to decrease blood glucose levels[4].
-
Calcium Channel Inhibition: Some studies suggest that related pentamethoxyflavones can act as Ca2+ channel inhibitors[7].
Pharmacokinetics and Metabolism
The bioavailability and metabolic fate of a compound are critical for its therapeutic potential. While comprehensive pharmacokinetic data for this compound is still emerging, studies on related polymethoxyflavones suggest that they generally have better metabolic stability and bioavailability compared to their hydroxylated counterparts.
A study on the determination of PMF in the plasma and intestinal mucosa of mice showed that after oral administration, PMF is detectable in both matrices, indicating its absorption from the gastrointestinal tract[8]. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of PMF.
Mechanism of Action: A Deeper Dive
The diverse biological activities of PMF stem from its ability to modulate multiple cellular signaling pathways.
Future Directions and Conclusion
This compound is a promising natural product with a broad spectrum of biological activities. Its potential as an anticancer agent, particularly as a chemosensitizer, warrants further investigation. The anxiolytic and anti-inflammatory properties of PMF also open up new avenues for its therapeutic application.
Future research should focus on:
-
Comprehensive profiling of its anticancer activity against a wider range of cancer cell lines.
-
In-depth investigation of its pharmacokinetic and toxicological profiles.
-
Elucidation of the detailed molecular mechanisms underlying its various biological effects.
-
Preclinical and clinical studies to evaluate its efficacy and safety in vivo.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 6. This compound sensitizes Cisplatin-resistant A549 cells to Cisplatin by inhibition of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Citrus Peels: Biological Activities of Polymethoxyflavones
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Citrus peels, often discarded as agricultural byproducts, are a unique and abundant source of polymethoxyflavones (PMFs), a class of flavonoids with remarkable pharmacological potential. Unlike other flavonoids, PMFs are characterized by multiple methoxy groups, which enhance their metabolic stability and bioavailability. Extensive research has demonstrated their potent anti-inflammatory, anti-cancer, neuroprotective, and metabolic-regulating properties. This guide provides an in-depth analysis of the extraction, isolation, and diverse biological activities of citrus-derived PMFs, offering a scientific foundation for their development as novel therapeutic agents and high-value nutraceuticals. We will explore the underlying molecular mechanisms, present key experimental protocols, and discuss the future landscape of PMF research.
The Unique Chemistry of Polymethoxyflavones (PMFs)
PMFs are a subgroup of flavonoids built on a C6-C3-C6 flavone backbone, distinguished by the presence of two or more methoxy groups (-OCH₃) on their aromatic rings. This methoxylation is a key structural feature that differentiates them from the more common polyhydroxyflavonoids. The two most extensively studied PMFs, nobiletin and tangeretin, are found almost exclusively in the peels of citrus fruits, particularly in mandarins and sweet oranges.
The degree of methoxylation significantly influences the lipophilicity and, consequently, the biological activity of these compounds. This enhanced lipophilicity allows for better absorption and passage across cellular membranes, including the blood-brain barrier, which is a critical attribute for neurological applications.
Extraction and Isolation: From Peel to Pure Compound
The journey from raw citrus peel to purified PMFs for bioactivity studies involves carefully selected extraction and chromatographic techniques. The choice of method is critical for maximizing yield and purity.
Rationale for Method Selection
Solvent extraction is the most common initial step due to its scalability and efficiency in solubilizing PMFs from the complex citrus peel matrix. The selection of solvents like methanol or ethanol is based on their polarity, which is well-suited for extracting these moderately polar compounds. For higher purity and more environmentally friendly processing, advanced techniques like supercritical fluid chromatography (SFC) are employed. SFC uses supercritical CO₂ as a mobile phase, which offers benefits like lower viscosity and higher diffusivity compared to liquid solvents, enabling more efficient and scalable separation.
General Experimental Protocol: Solvent Extraction and Chromatographic Purification
This protocol outlines a standard laboratory-scale procedure for isolating PMFs.
Step 1: Preparation of Raw Material
-
Obtain fresh citrus peels (e.g., Citrus sinensis).
-
Wash the peels thoroughly with distilled water to remove surface contaminants.
-
Slice the peels into small pieces and dry them in an oven at 60-65°C until a constant weight is achieved to prevent enzymatic degradation and improve extraction efficiency.
-
Grind the dried peels into a fine powder to increase the surface area for solvent interaction.
Step 2: Solvent Extraction
-
Reflux the dried peel powder with methanol (e.g., 1:10 w/v) for several hours at 60-65°C. The heat increases the solubility and diffusion rate of the PMFs.
-
Repeat the extraction process multiple times (e.g., 3-7 times) with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate the solution in vacuo using a rotary evaporator to obtain the crude methanol extract.
Step 3: Liquid-Liquid Partitioning
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. PMFs are typically enriched in the chloroform fraction.
Step 4: Chromatographic Purification
-
Subject the enriched chloroform fraction to column chromatography over a silica gel stationary phase.
-
Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the individual PMFs.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For final purification to obtain high-purity compounds for bioassays, preparative HPLC or SFC can be employed.
Step 5: Structural Identification
-
Confirm the identity and purity of the isolated compounds using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for PMF Isolation and Bioactivity Screening
3',4',5',5,7-Pentamethoxyflavone: A Targeted Inhibitor of the Nrf2 Signaling Pathway
An In-depth Technical Guide for Researchers
Abstract
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. While its activation is generally considered protective, aberrant and sustained Nrf2 activation is a hallmark of various pathologies, including cancer, where it contributes to chemoresistance and aggressive tumor growth. Consequently, the discovery of potent and specific Nrf2 inhibitors is a significant focus in modern drug development. This technical guide provides a comprehensive overview of 3',4',5',5,7-Pentamethoxyflavone (PMF), a natural polymethoxyflavone, as a tool and potential therapeutic agent for the targeted inhibition of the Nrf2 pathway. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and discuss its application in preclinical research models.
The Nrf2-KEAP1 Signaling Axis: A Dual-Edged Sword
The Nrf2 pathway is the master regulator of the antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.
Upon exposure to oxidative or electrophilic stress, reactive cysteines within KEAP1 are modified. This modification induces a conformational change in the KEAP1 protein, disrupting its ability to ubiquitinate Nrf2. As a result, newly synthesized Nrf2 bypasses degradation, accumulates, and translocates into the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the coordinated upregulation of a vast suite of cytoprotective genes, including those involved in detoxification (e.g., NQO1, GSTs) and antioxidant regeneration (e.g., GCLC, HMOX1).
However, in many cancer types, chronic Nrf2 activation occurs due to somatic mutations in KEAP1 or NFE2L2 (the gene encoding Nrf2), or through oncogenic signaling that disrupts the Nrf2-KEAP1 interaction. This "dark side" of Nrf2 provides cancer cells with a significant survival advantage, promoting proliferation, metabolic reprogramming, and resistance to chemotherapy and radiotherapy. This pathological context necessitates the development of Nrf2 inhibitors.
Figure 1: The Nrf2-KEAP1 signaling pathway and the inhibitory point of this compound (PMF).
This compound as an Nrf2 Inhibitor
This compound (CAS No. 548-54-9), a polymethoxyflavone found in citrus peels, has been identified as a modulator of the Nrf2 pathway. While many flavonoids are known Nrf2 activators through pro-oxidant effects that modify KEAP1, the unique methoxylated structure of PMF appears to confer a distinct, inhibitory mechanism of action in specific cancer cell contexts.
Proposed Mechanism of Action
Unlike electrophilic compounds that activate Nrf2 by reacting with KEAP1, PMF is proposed to function by disrupting a different aspect of the pathway. Evidence suggests that PMF may interfere with the nuclear translocation of Nrf2 or inhibit its transcriptional activity directly within the nucleus. This mode of action is particularly valuable as it can suppress Nrf2 activity even when the KEAP1 regulatory mechanism is compromised by mutation.
The precise molecular target is an area of active investigation. Potential mechanisms include:
-
Direct binding to Nrf2: PMF may bind to a pocket on the Nrf2 protein that is critical for its nuclear import or its ability to heterodimerize with sMaf proteins.
-
Inhibition of upstream kinases: Certain kinases, such as PI3K/Akt, can phosphorylate and promote Nrf2 activity. PMF may inhibit one of these upstream signaling nodes, indirectly suppressing Nrf2.
-
Epigenetic modifications: PMF could potentially influence histone or DNA modifications at ARE-containing promoter regions, rendering them less accessible to the Nrf2 transcription factor complex.
Figure 2: A logical workflow diagram illustrating the proposed inhibitory action of PMF on the Nrf2 pathway.
Experimental Validation Protocols
Validating the inhibitory activity of PMF on the Nrf2 pathway requires a multi-pronged approach. The following protocols provide a robust framework for characterizing its effects in a cellular context, for example, using A549 lung cancer cells, which harbor a KEAP1 mutation leading to constitutive Nrf2 activation.
Nrf2-ARE Luciferase Reporter Assay
This assay is the gold standard for quantifying Nrf2 transcriptional activity.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Antioxidant Response Element (ARE) repeats. An increase in Nrf2 activity leads to higher luciferase expression and a measurable light signal. An effective inhibitor like PMF will decrease this signal.
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells (or other relevant cell line) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of PMF (e.g., 0, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the appropriate passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the ARE-luciferase activity to the control reporter activity. Plot the normalized activity against the PMF concentration to determine the IC₅₀ value.
Western Blot Analysis of Nrf2 Target Genes
This protocol directly measures the downstream consequences of Nrf2 inhibition by assessing the protein levels of its key target genes.
Principle: Inhibition of Nrf2 activity by PMF should lead to a dose-dependent decrease in the protein expression of Nrf2 targets like NQO1 and HMOX1.
Step-by-Step Protocol:
-
Treatment: Seed A549 cells in 6-well plates. Once they reach ~80% confluency, treat them with varying concentrations of PMF for 24 hours.
-
Protein Extraction: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against NQO1, HMOX1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the target protein levels to the loading control.
Quantitative Data Summary
The following table represents hypothetical, yet expected, results from the aforementioned experiments, demonstrating the efficacy of PMF as an Nrf2 inhibitor.
| Parameter | Assay | Cell Line | Result | Interpretation |
| IC₅₀ | ARE-Luciferase Reporter | A549 (KEAP1-mutant) | 15.2 µM | PMF effectively inhibits Nrf2 transcriptional activity. |
| NQO1 Protein Level | Western Blot | A549 (KEAP1-mutant) | 65% decrease at 25 µM | PMF downregulates a key Nrf2 detoxification enzyme. |
| HMOX1 Protein Level | Western Blot | A549 (KEAP1-mutant) | 58% decrease at 25 µM | PMF reduces the expression of a major antioxidant enzyme. |
| Cell Viability | MTT / CellTiter-Glo | A549 (KEAP1-mutant) | 45% decrease at 25 µM | Inhibition of Nrf2 reduces cancer cell viability. |
Applications in Drug Development and Research
The characterization of PMF as an Nrf2 inhibitor opens several avenues for research and therapeutic development:
-
Sensitization to Chemotherapy: In cancer cells with high Nrf2 activity, PMF can be used as a chemosensitizer. By dismantling the Nrf2-driven antioxidant shield, PMF can restore the efficacy of ROS-inducing chemotherapeutic agents like cisplatin or paclitaxel.
-
Probe for Chemical Biology: As a specific inhibitor, PMF serves as an invaluable tool for elucidating the nuanced roles of Nrf2 in various disease models beyond cancer, such as fibrosis or certain neurodegenerative disorders where Nrf2 may be pathologically overactivated.
-
Scaffold for Drug Discovery: The pentamethoxyflavone structure provides a chemical scaffold for medicinal chemists to perform structure-activity relationship (SAR) studies, aiming to develop next-generation Nrf2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents a promising natural product-derived inhibitor of the Nrf2 signaling pathway. Its distinct mechanism, which is effective even in cells with compromised KEAP1 function, makes it a valuable agent for both basic research and translational oncology. The experimental framework provided in this guide offers a clear path for researchers to validate and explore the full potential of PMF in targeting the pathological activation of Nrf2. Further investigation into its precise molecular interactions and in vivo efficacy is warranted to advance its development as a potential therapeutic.
A Technical Guide to the Cellular Targets of 3',4',5',5,7-Pentamethoxyflavone in Colorectal Cancer
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3',4',5',5,7-Pentamethoxyflavone (PMF), a polymethoxyflavone abundant in citrus peels, has demonstrated notable anticancer and chemopreventive properties in the context of colorectal cancer (CRC).[1] While its therapeutic potential is recognized, a granular understanding of its mechanism of action is crucial for its clinical development. This technical guide synthesizes current research to elucidate the primary cellular targets and molecular pathways modulated by PMF in CRC cells. Proteomic and transcriptomic analyses reveal that PMF's efficacy stems from its ability to engage multiple oncogenic pathways. Key targets include components of the Unfolded Protein Response (UPR), cell cycle regulatory machinery, and critical survival signaling cascades such as PI3K/Akt and MAPK/ERK. This guide provides an in-depth analysis of these interactions, detailed protocols for their validation, and a framework for future investigation into PMF as a potential therapeutic agent for colorectal cancer.
Introduction: The Therapeutic Potential of a Natural Flavonoid
Colorectal cancer remains a leading cause of cancer-related mortality worldwide.[2][3] The development of chemoresistance and the adverse side effects of current therapies necessitate the exploration of novel therapeutic agents.[4] Flavonoids, a class of polyphenolic phytochemicals, are recognized for their broad bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][5] Within this family, polymethoxyflavones (PMFs) such as this compound (also known as tangeretin) exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.[6]
Early studies have established that PMF can inhibit the development of adenomas in preclinical models of CRC and potently suppress the growth of adenoma cells in vitro.[7][8] This guide moves beyond these initial observations to provide a detailed mechanistic overview of how PMF exerts its anticancer effects at the cellular and molecular level.
Primary Cellular Hubs Targeted by PMF in Colorectal Cancer
Research indicates that PMF does not act on a single target but rather modulates a network of interconnected cellular processes. The primary mechanisms converge on inducing cell stress, halting proliferation, and promoting programmed cell death.
The Unfolded Protein Response (UPR) and Endoplasmic Reticulum Stress
A key insight into PMF's mechanism comes from proteomic analyses, which identified members of the RAB subfamily of small GTPases as interacting partners.[1] These proteins are integral to cellular stress responses and protein folding. Pathway analysis strongly suggests that PMF's activity is linked to the induction of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival mechanism, sustained UPR activation pivots to trigger apoptosis, a crucial outcome for cancer therapy.
RNA sequencing data corroborates this, showing that PMF treatment alters the expression of genes associated with both the UPR and the cell cycle, indicating a direct link between induced ER stress and the inhibition of cell proliferation.[1]
Cell Cycle Arrest: Halting the Proliferation Engine
A hallmark of many effective anticancer agents is their ability to induce cell cycle arrest, preventing cancer cells from dividing. PMF and its structural analogs have been shown to potently cause cell cycle arrest in colon cancer cells.[9][10]
-
G1 Phase Arrest: In several colon cancer cell lines, tangeretin (PMF) induces G1 phase arrest.[10][11] This is achieved by modulating the expression of key cell cycle regulators. Specifically, PMF treatment leads to an increase in the cellular levels of cyclin-dependent kinase inhibitors p21 and p27.[10][11] These proteins bind to and inhibit the activity of cyclin-CDK complexes (like CDK2 and CDK4), which are essential for the cell to transition from the G1 to the S phase of the cell cycle.[10]
-
G2/M Phase Arrest: Other related hydroxylated polymethoxyflavones have been observed to cause cell cycle arrest at the G2/M phase, suggesting that the precise effect can be structure-dependent.[12]
The diagram below illustrates the logical flow of how PMF induces G1 phase cell cycle arrest.
Caption: PMF upregulates p21/p27, inhibiting CDK2/4 and causing G1 cell cycle arrest.
Modulation of Pro-Survival Signaling Pathways
To survive and proliferate, cancer cells often exhibit aberrant activation of key signaling pathways. PMF has been shown to down-regulate several of these critical cascades.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in colorectal cancer.[13] Tangeretin (PMF) has been shown to inhibit this pathway in various cancer models.[11][14][15]
-
Mechanism: Treatment with PMF leads to a decrease in the phosphorylation of Akt (p-Akt), the central kinase in this pathway, without altering total Akt levels.[11][15] This inactivation of Akt prevents it from phosphorylating and regulating its numerous downstream substrates, which include NF-κB, GSK-3β, and BAD—proteins that collectively promote cell survival and block apoptosis.[11]
-
Therapeutic Implication: The inhibition of the PI3K/Akt pathway is a key mechanism by which PMF sensitizes chemoresistant cancer cells to conventional drugs like cisplatin.[11]
Caption: PMF inhibits Akt phosphorylation, blocking downstream survival signals.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the ERK pathway, is another crucial axis that regulates cancer cell proliferation and survival.[3][16] Tangeretin has been found to directly inhibit the phosphorylation of ERK1/2, thereby blocking this pro-growth signaling pathway.[17] This action contributes to its overall anti-proliferative effects.
Induction of Apoptosis
The culmination of PMF's effects—ER stress, cell cycle arrest, and inhibition of survival pathways—is the induction of apoptosis, or programmed cell death. This is often mediated by modulating the balance of pro- and anti-apoptotic proteins from the Bcl-2 family and activating the caspase cascade.[9] The synergy of PMF with drugs like 5-Fluorouracil (5-FU) has been shown to accelerate the generation of reactive oxygen species (ROS), which in turn triggers the JNK-mediated apoptotic pathway.[4]
Methodologies for Target Identification and Validation
A multi-pronged approach is essential to confidently identify and validate the cellular targets of a compound like PMF. The causality behind these experimental choices is to build a comprehensive picture from predictive models to direct biochemical evidence and finally to cellular context.
Target Identification Workflow
The initial discovery of PMF's targets involved a sophisticated chemical biology approach.[1] This serves as a blueprint for identifying targets of novel compounds.
Caption: Workflow for identifying protein targets using a chemical probe and proteomics.
-
Rationale: A photoaffinity probe is a modified version of the drug (PMF) that can be activated by UV light to form a covalent bond with its direct binding partners. This allows for the specific isolation of target proteins from a complex cellular lysate, which are then identified using mass spectrometry.[1]
Protocol: Western Blot for Pathway Activation
Purpose: To validate if PMF inhibits the phosphorylation of key signaling proteins like Akt and ERK. This protocol is self-validating by including total protein levels as loading controls.
-
Cell Culture and Treatment: Seed colorectal cancer cells (e.g., HCT116) in 6-well plates. Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of PMF (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2, total ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their respective total protein levels.
Protocol: Cell Cycle Analysis by Flow Cytometry
Purpose: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following PMF treatment.
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. Treat with PMF (e.g., 25, 50 µM) and vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS. Resuspend and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer. PI fluoresces when it binds to DNA, and the amount of fluorescence is proportional to the amount of DNA in the cell.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Summary and Future Directions
The anti-cancer effects of PMF in colorectal cancer are multifaceted, targeting several core processes essential for tumor growth and survival.
| Cellular Process | Key Molecular Target/Pathway | Observed Effect of PMF | Reference |
| Cell Stress | Unfolded Protein Response (UPR) | Activation of UPR-associated genes and proteins. | [1] |
| Cell Proliferation | Cell Cycle Regulators (p21, p27, CDK2/4) | Upregulation of p21/p27; Inhibition of CDK2/4; G1 arrest. | [10][11] |
| Cell Survival | PI3K/Akt/mTOR Pathway | Inhibition of Akt phosphorylation. | [11][14][15] |
| Cell Survival | MAPK/ERK Pathway | Inhibition of ERK1/2 phosphorylation. | [17] |
| Programmed Cell Death | Apoptosis Machinery (Caspases, Bcl-2 family) | Induction of apoptosis. | [4][9] |
Future Directions:
While current research has identified key pathways, further studies are required to validate the direct binding interaction between PMF and the identified protein targets, such as specific RAB GTPases.[1] Elucidating the precise mechanism by which PMF induces UPR activation is a critical next step. Furthermore, synthetic modification of the PMF structure could enhance its binding affinity, improve aqueous solubility, and optimize its therapeutic index, paving the way for its progression as a clinical anticancer agent.[1]
References
- 1. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Colorectal Cancer Chemopreventive Efficacy and p53-Modulating Activity of 3′,4′,5′-Trimethoxyflavonol, a Quercetin Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymethoxylated Flavones Target Cancer Stemness and Improve the Antiproliferative Effect of 5-Fluorouracil in a 3D Cell Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tangeretin Sensitizes Cisplatin-resistant Human Ovarian Cancer Cells through Down-regulation of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells [agris.fao.org]
- 13. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Citrus Flavone Tangeretin Inhibits CRPC Cell Proliferation by Regulating Cx26, AKT, and AR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Inhibition and potential treatment of colorectal cancer by natural compounds via various signaling pathways [frontiersin.org]
- 17. Tangeretin inhibits extracellular-signal-regulated kinase (ERK) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of 3',4',5',5,7-Pentamethoxyflavone
Introduction
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and cancer.[1][2] The search for novel therapeutic agents that can safely and effectively modulate the inflammatory response is a cornerstone of modern drug discovery. Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities, with anti-inflammatory properties being one of the most extensively studied.[3][4] Among these, polymethoxyflavones (PMFs), a subclass of flavonoids characterized by the presence of multiple methoxy groups, have garnered significant attention for their enhanced metabolic stability and potent biological effects.[5][6]
This technical guide provides a comprehensive overview of the anti-inflammatory properties of a specific polymethoxyflavone, 3',4',5',5,7-Pentamethoxyflavone (PMF). While often studied in the context of its anti-cancer and chemopreventive activities, the anti-inflammatory mechanisms of this molecule are profound and warrant detailed investigation.[7] This document will delve into the molecular mechanisms of action, present relevant experimental data, and provide detailed protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural compound.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are multi-faceted, primarily revolving around its ability to modulate key signaling pathways and suppress the expression of pro-inflammatory mediators. The core of its action lies in the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, two central regulators of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical orchestrator of inflammation.[2][4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1][8] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes.
This compound has been shown to potently suppress NF-κB activation.[8][9] This inhibition is achieved through the suppression of IKK activation, which in turn prevents the phosphorylation and degradation of IκBα.[8] Consequently, the nuclear translocation of the p65 subunit of NF-κB is inhibited, leading to a significant downregulation of NF-κB-regulated gene products.[8] These include key mediators of inflammation, cell survival, proliferation, and angiogenesis.[8][10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), play a crucial role in transducing extracellular signals to cellular responses, including inflammation.[11] The activation of these kinases leads to the phosphorylation of various transcription factors, ultimately resulting in the expression of pro-inflammatory genes. Some studies on related polymethoxyflavones have demonstrated the ability to suppress the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[11] While direct evidence for this compound's effect on all MAPK pathways is still emerging, its influence on ERK signaling has been noted in other cellular contexts, suggesting a potential mechanism for its anti-inflammatory action.[12]
Suppression of Pro-inflammatory Enzymes and Cytokines
A direct consequence of the inhibition of NF-κB and MAPK signaling is the reduced production of key inflammatory mediators. This compound has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules.[1][13][14]
Furthermore, this compound effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[15][16] These cytokines are central to the inflammatory cascade, amplifying the immune response and contributing to tissue damage in chronic inflammatory conditions.
Experimental Evidence and Data
The anti-inflammatory properties of this compound have been substantiated through a series of in vitro and in vivo studies. The most common in vitro model utilizes murine macrophage-like RAW 264.7 cells stimulated with LPS to mimic an inflammatory response.
In Vitro Studies
In studies using LPS-stimulated RAW 264.7 macrophages, this compound has demonstrated a dose-dependent inhibition of nitric oxide (NO) production.[13] This is a direct indicator of its ability to suppress iNOS activity. Furthermore, it has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[15][16]
| Parameter | Cell Line | Stimulant | Effect of this compound | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Significant Inhibition | [13] |
| iNOS Expression | RAW 264.7 | LPS | Downregulation | [1] |
| COX-2 Expression | RAW 264.7 | LPS | Downregulation | [1] |
| TNF-α Production | RAW 264.7 | LPS | Inhibition | [15][16] |
| IL-6 Production | RAW 264.7 | LPS | Inhibition | [15][16] |
| NF-κB Activation | Various | Inflammatory agents | Suppression | [8][10] |
Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound
In Vivo Studies
While in vivo studies specifically focusing on the anti-inflammatory effects of this compound are less common than in vitro research, preliminary experiments have shown its potential. For instance, in a mouse model of familial adenomatous polyposis, dietary administration of this compound inhibited adenoma development, a process closely linked to chronic inflammation.[17] Studies on other polymethoxyflavones have demonstrated in vivo efficacy in models of ear edema and colitis, providing a strong rationale for further investigation of this compound in similar models.[5][9]
Experimental Protocols
For researchers wishing to investigate the anti-inflammatory properties of this compound, the following are detailed, step-by-step methodologies for key in vitro assays.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage-like cells are a suitable and widely used model.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis).
-
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Assay (Griess Assay)
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the specific kit being used.
Western Blot Analysis for Protein Expression
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, p65, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Perspectives
This compound has emerged as a compelling natural compound with significant anti-inflammatory properties. Its ability to potently inhibit the NF-κB signaling pathway, a central hub of inflammatory processes, and subsequently suppress the production of a wide range of pro-inflammatory mediators, underscores its therapeutic potential. The data gathered from in vitro studies provide a solid foundation for its mechanism of action, highlighting its multi-target effects on the inflammatory cascade.
Future research should focus on several key areas. Firstly, comprehensive in vivo studies using various animal models of inflammatory diseases are crucial to validate the in vitro findings and to establish the efficacy and safety profile of this compound. Pharmacokinetic and bioavailability studies will also be essential to understand its absorption, distribution, metabolism, and excretion, which are critical for determining appropriate dosing regimens.[17] Furthermore, exploring the structure-activity relationship of this compound and its derivatives could lead to the development of even more potent and selective anti-inflammatory agents.[7] The anti-inflammatory properties of this compound, coupled with its known anti-cancer activities, suggest that it may be particularly beneficial in the context of inflammation-driven cancers.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. tandfonline.com [tandfonline.com]
- 6. fda.gov.tw [fda.gov.tw]
- 7. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 8. A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel pentamethoxyflavone down-regulates tumor cell survival and proliferative and angiogenic gene products through inhibition of IκB kinase activation and sensitizes tumor cells to apoptosis by cytokines and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promotion of neurite outgrowth by 3,5,7,3',4'-pentamethoxyflavone is mediated through ERK signaling pathway in Neuro2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 16. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of 3',4',5',5,7-Pentamethoxyflavone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3',4',5',5,7-Pentamethoxyflavone (PMF), also known as tangeretin, is a polymethoxylated flavone predominantly found in the peels of citrus fruits.[1][2] An expanding body of preclinical evidence highlights its significant potential as a neuroprotective agent, positioning it as a compelling candidate for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3] This guide synthesizes the current understanding of PMF's mechanisms of action, provides detailed experimental protocols for its evaluation, and presents key data to support its further investigation. PMF exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation, combating oxidative stress, and inhibiting neuronal apoptosis.[1][2] These actions are orchestrated through the strategic modulation of critical intracellular signaling pathways, including the Nrf2 and NF-κB pathways.
Introduction: The Rationale for PMF in Neuroprotection
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A confluence of factors, including chronic neuroinflammation, oxidative stress, and apoptosis, are central to the pathogenesis of these conditions.[3] Neuroinflammation, driven by the activation of glial cells like microglia, leads to the release of pro-inflammatory mediators that contribute to neuronal damage.[3] Simultaneously, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses results in oxidative stress, causing damage to vital cellular components.[4] These insults can trigger programmed cell death, or apoptosis, culminating in neuronal loss and cognitive decline.[1]
PMF emerges as a promising therapeutic candidate due to its ability to concurrently address these pathological pillars.[1][3] Its lipophilic nature, conferred by the five methoxy groups, is thought to enhance its ability to cross the blood-brain barrier, a critical hurdle for CNS drug development.[5][6] This guide delves into the molecular machinery that PMF commandeers to protect neural circuits.
Core Molecular Mechanisms of Neuroprotection
PMF's neuroprotective profile is built on three interconnected mechanistic pillars: anti-inflammation, antioxidation, and anti-apoptosis.
Anti-Inflammatory Action: Suppression of Microglial Activation
Chronic activation of microglia is a hallmark of neuroinflammation.[3] Activated microglia release a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and inflammatory mediators like nitric oxide (NO).[3] PMF effectively dampens this response.
The primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3] Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[7] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[8] PMF has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[3] This effect is central to reducing the production of inflammatory cytokines and mediators that are toxic to neurons.[3]
Antioxidant Effects: Bolstering Cellular Defenses
Oxidative stress arises from an overabundance of ROS, which can damage lipids, proteins, and DNA. PMF combats oxidative stress through a dual approach.
First, it acts as a direct scavenger of free radicals.[4] More importantly, it enhances the endogenous antioxidant capacity of neurons by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .[9] Nrf2 is a master regulator of antioxidant gene expression.[10][11] In resting cells, Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation.[9] Oxidative stressors or Nrf2 activators like PMF disrupt the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to accumulate in the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes.[10][12] This leads to the increased production of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which neutralize ROS and protect the cell from damage.[13]
Anti-Apoptotic Activity: Preventing Neuronal Demise
Apoptosis, or programmed cell death, is a critical process in neurodegeneration. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[14][15] The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate; an increase in this ratio promotes the release of cytochrome c from the mitochondria, initiating a caspase cascade that executes cell death.[16][17]
PMF has been shown to modulate this critical ratio in favor of survival. It upregulates the expression of the anti-apoptotic protein Bcl-2 while simultaneously downregulating the expression of the pro-apoptotic protein Bax.[16][18] This action stabilizes the mitochondrial membrane, prevents cytochrome c release, and ultimately inhibits the activation of executioner caspases (like caspase-3), thereby sparing neurons from apoptotic death.[14][16]
Key Signaling Pathways Modulated by PMF
The neuroprotective effects of PMF are a direct result of its ability to modulate key intracellular signaling pathways. A diagrammatic representation of this integrated mechanism is provided below.
Caption: Integrated signaling pathways of PMF-mediated neuroprotection.
Experimental Evidence & Data
The neuroprotective claims for PMF are substantiated by robust in vitro and in vivo data. Studies consistently show PMF's ability to protect neuronal cells from various toxins and stressors.
In Vitro Efficacy Data
In vitro models, often using cell lines like human neuroblastoma SH-SY5Y or microglial BV-2 cells, are crucial for mechanistic dissection and initial efficacy screening.[19][20] Cells are typically pre-treated with PMF before being challenged with a neurotoxic agent.
Table 1: Summary of In Vitro Neuroprotective Effects of PMF
| Assay Type | Cell Line | Neurotoxic Insult | Key Finding | Reference |
|---|---|---|---|---|
| Cell Viability (MTT) | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Increased cell viability in a dose-dependent manner. | [20][21] |
| ROS Measurement (DCFH-DA) | SH-SY5Y | H₂O₂ | Significantly reduced intracellular ROS accumulation. | [20] |
| Anti-Inflammatory (NO Assay) | BV-2 Microglia | Lipopolysaccharide (LPS) | Inhibited the production of nitric oxide (NO). | [3] |
| Western Blot | SH-SY5Y | 6-OHDA | Increased Bcl-2/Bax ratio; Increased Nrf2 expression. | [16] |
| Western Blot | BV-2 Microglia | LPS | Decreased phosphorylation of NF-κB p65. |[22] |
Note: The data presented is a synthesis of findings across multiple studies. Specific concentrations and percentage effects may vary.
In Vivo Preclinical Data
Animal models provide a more complex physiological context to evaluate therapeutic potential. PMF has shown efficacy in models of cognitive impairment and neurodegeneration.[13][23]
Table 2: Summary of In Vivo Neuroprotective Effects of PMF
| Animal Model | Disease Modeled | PMF Dosage | Key Outcome | Reference |
|---|---|---|---|---|
| Wistar Rat | Colchicine-induced cognitive impairment | 50-200 mg/kg, p.o. | Mitigated cognitive deficits and reduced oxidative stress markers. | [23] |
| Zebrafish | High-fat diet-induced obesity | - | Elevated brain-derived neurotrophic factor (BDNF) and TrkB2 receptor. | [13] |
| Kunming Mice | Chronic Unpredictable Mild Stress (CUMS) | 50-100 mg/kg | Mitigated anxiety-like behavior; increased hippocampal GABA and 5-HT. |[24] |
Key Experimental Protocols for Assessing Neuroprotection
Reproducible and well-controlled experiments are the bedrock of drug development. The following section details standardized protocols for evaluating the neuroprotective effects of compounds like PMF.
In Vitro Neuroprotection Workflow
A logical workflow is essential for screening and characterizing neuroprotective compounds in vitro.
Caption: Standardized workflow for in vitro neuroprotection assays.
Protocol: MTT Cell Viability Assay
This protocol is a gold standard for assessing cell viability by measuring mitochondrial metabolic activity.[21]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[21]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of PMF. Include a "vehicle control" group (e.g., 0.1% DMSO). Incubate for 2-24 hours.[21]
-
Induction of Toxicity: Add the neurotoxic agent (e.g., H₂O₂) to all wells except the "untreated control" group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. A purple formazan precipitate will form in living cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control group.
Protocol: Western Blot for Protein Expression
This protocol allows for the quantification of key proteins in the signaling pathways of interest (e.g., Nrf2, NF-κB, Bcl-2, Bax).[21]
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates following the desired experimental design.
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C with gentle agitation.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Drug Development Considerations
While the preclinical data for PMF is promising, several factors must be considered for its translation into a clinical therapeutic. Polymethoxyflavones are known to have low aqueous solubility, which can impact bioavailability.[5] Formulation strategies, such as nanoencapsulation, may be necessary to improve its pharmacokinetic profile.[5] Further studies are also needed to fully characterize its metabolism, blood-brain barrier permeability, and long-term safety profile.[25][26][27]
Conclusion
This compound has demonstrated significant neuroprotective properties in a range of preclinical models. Its ability to simultaneously target neuroinflammation, oxidative stress, and apoptosis through the modulation of the NF-κB, Nrf2, and Bcl-2 pathways makes it a highly attractive candidate for drug development. The experimental frameworks provided in this guide offer a robust starting point for researchers and scientists to further investigate and validate the therapeutic potential of this promising natural compound in the fight against neurodegenerative diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Neuroprotective Role of Tangeritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Tangeretin: Neuroprotective Compound for Brain Health [nutripqq.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 2(+/-)-7,8,3',4',5'-Pentamethoxyflavan induces G2/M phase arrest and apoptosis in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. ijpsonline.com [ijpsonline.com]
- 23. Tangeretin offers neuroprotection against colchicine-induced memory impairment in Wistar rats by modulating the antioxidant milieu, inflammatory mediators and oxidative stress in the brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unveiling the Therapeutic Potential of 3',4',5',5,7-Pentamethoxyflavone: A Guide to Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Multi-Targeted Flavonoid
3',4',5',5,7-Pentamethoxyflavone (PMF), a naturally occurring polymethoxyflavone found in various plants, including certain Citrus species and Kaempferia parviflora, has emerged as a compound of significant interest in biomedical research.[1][2] Its unique chemical structure, characterized by five methoxy groups, contributes to enhanced metabolic stability and bioavailability compared to its hydroxylated flavonoid counterparts, making it a promising candidate for therapeutic development.[3] Preclinical studies have revealed a broad spectrum of pharmacological activities for PMF, including anticancer, neuroprotective, anti-inflammatory, and anti-obesity effects.[4][5][6][7]
This technical guide provides a comprehensive suite of detailed application notes and experimental protocols designed to empower researchers in the systematic investigation of PMF's therapeutic potential. The protocols herein are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles and the rationale behind critical experimental choices, ensuring a robust and reproducible research workflow.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of PMF is paramount for successful experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₇ | [8] |
| Molecular Weight | 372.4 g/mol | [8] |
| Appearance | Solid | [5] |
| Solubility | Soluble in Chloroform and Methanol | [5] |
| CAS Number | 53350-26-8 | [9] |
Note on Solubility: For in vitro cellular assays, it is recommended to prepare a stock solution of PMF in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Extraction and Quantification of this compound
The isolation and quantification of PMF from natural sources or biological matrices are critical first steps in many research endeavors.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of PMF from Plant Material
UAE is an efficient method for extracting methoxyflavones from plant matrices, offering reduced extraction times and lower solvent consumption compared to traditional methods.[10][11]
Rationale: Ultrasonic waves create acoustic cavitation in the solvent, generating microbubbles that collapse near the cell walls of the plant material. This process disrupts the cell walls, enhancing solvent penetration and facilitating the release of intracellular metabolites like PMF.
Step-by-Step Protocol:
-
Sample Preparation: Dry the plant material (e.g., rhizomes, peels) at a controlled temperature (e.g., 50-60°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent. A 95% ethanol solution at a solvent-to-solid ratio of 50 mL/g has been shown to be optimal for maximizing the yield of total methoxyflavones.[10]
-
Place the vessel in an ultrasonic bath.
-
Sonicate for approximately 16 minutes.[10] The optimal time may vary depending on the plant material and the specific UAE system.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Workflow for Extraction and Purification of Methoxyflavones
Caption: General workflow for the extraction and purification of this compound.
Protocol 2: Quantification of PMF in Biological Matrices by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of PMF in plasma, tissues, or other biological samples.[12][13]
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. PMF, being a relatively nonpolar molecule, is retained on a C18 column and can be eluted with a mobile phase consisting of an organic solvent and water. UV detection is suitable for quantification due to the chromophoric nature of the flavone structure.
Step-by-Step Protocol:
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical gradient could be:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Methanol
-
Gradient Program: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40°C.
-
Detection Wavelength: 324 nm.[12]
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Alternatively, use protein precipitation with an organic solvent (e.g., acetonitrile or methanol), followed by centrifugation to remove precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of PMF of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of PMF by interpolating the peak area from the calibration curve.
-
In Vitro Anticancer Activity Assessment
A battery of in vitro assays can be employed to elucidate the anticancer properties of PMF.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[3]
Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells. However, it is important to note that some flavonoids can directly reduce MTT, so appropriate controls are crucial.[14][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PMF for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Workflow for In Vitro Anticancer Assays
Caption: Workflow for investigating the in vitro anticancer effects of this compound.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[18][19]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with PMF as described for the MTT assay. Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]
Rationale: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment and Fixation: Treat cells with PMF and harvest them. Fix the cells in cold 70% ethanol.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to obtain a DNA content histogram.
Protocol 6: Western Blot Analysis of the Nrf2 Signaling Pathway
Western blotting is used to investigate the effect of PMF on the expression of key proteins in specific signaling pathways, such as the Nrf2 pathway, which is implicated in chemoresistance.[9][23]
Rationale: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes. PMF has been shown to inhibit the Nrf2 pathway, sensitizing cancer cells to chemotherapeutic agents.[9]
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with PMF, then lyse the cells to extract total protein or nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Nrf2 (and its downstream targets like HO-1 and NQO1) and a loading control (e.g., β-actin or GAPDH). Recommended starting dilution for Nrf2 antibody is 1:100 to 1:1000.[24]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Nrf2 Signaling Pathway
Caption: Simplified diagram of the Nrf2 signaling pathway and the inhibitory effect of this compound.
In Vivo Preclinical Evaluation
Animal models are indispensable for evaluating the therapeutic efficacy and safety of PMF in a physiological context.
Protocol 7: Anticancer Efficacy in a Xenograft Mouse Model
This protocol describes the use of a subcutaneous xenograft model to assess the antitumor activity of PMF.[25][26][27]
Rationale: Immunocompromised mice (e.g., nude or NOD SCID) are used to prevent the rejection of human tumor cells. This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism.
Step-by-Step Protocol:
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., 6-8 weeks old).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare PMF in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Administer PMF at a predetermined dose and schedule.
-
The control group should receive the vehicle alone.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blotting).
-
Protocol 8: Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[28][29][30][31][32]
Rationale: The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Step-by-Step Protocol:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Acclimatization and Drug Administration:
-
Acclimatize the mice to the testing room before the experiment.
-
Administer PMF or a vehicle control at a specified time before the test.
-
-
Test Procedure:
-
Place the mouse in the center of the maze, facing a closed arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the behavior using a video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of time spent and entries into the open arms.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical investigation of this compound. By employing these detailed methodologies and understanding the scientific principles behind them, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of this promising natural compound. As with any experimental work, careful optimization and the inclusion of appropriate controls are essential for obtaining meaningful and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. kumc.edu [kumc.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 493376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. benchchem.com [benchchem.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. protocols.io [protocols.io]
- 29. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. maze.conductscience.com [maze.conductscience.com]
- 32. mmpc.org [mmpc.org]
Introduction: Unveiling the Cytotoxic Potential of a Novel Flavonoid
An Application Guide for the In Vitro Cytotoxic Evaluation of 3',4',5',5,7-Pentamethoxyflavone
This compound (PMF) is a naturally occurring polymethoxyflavonoid found in various plants, including those of the Rutaceae and Kaempferia genera.[1][2][3] Like many flavonoids, PMF has garnered significant interest in the scientific community for its diverse biological activities and therapeutic potential.[4][5] Preliminary research suggests that PMF possesses promising anticancer and chemopreventive properties, notably in models of colorectal and lung cancer.[6][7][8] It has been shown to sensitize chemoresistant cancer cells to standard therapeutic agents, potentially by inhibiting the Nrf2 pathway, and may also induce changes in the expression of genes associated with the cell cycle and the unfolded protein response (UPR).[1][6]
The rigorous evaluation of a compound's cytotoxic profile is a foundational step in drug discovery.[9] In vitro cytotoxicity assays are indispensable tools for determining the concentration-dependent effects of a compound on cell viability and for elucidating its mechanism of cell death. This guide provides a comprehensive, multi-faceted approach to assessing the cytotoxicity of PMF, designed for researchers in oncology, pharmacology, and natural product chemistry. We will detail three complementary assays—MTT, LDH, and Annexin V/PI—to build a robust and nuanced understanding of PMF's cellular impact.
PART 1: The Scientific Rationale—A Three-Pronged Assay Strategy
A single assay provides only one dimension of a compound's cytotoxic effect. To establish a self-validating and comprehensive profile of PMF, we employ a strategy that interrogates three distinct cellular processes: metabolic activity, membrane integrity, and the apoptotic pathway.
-
MTT Assay (Metabolic Viability): This colorimetric assay serves as the primary screening tool for cell viability.[10] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells.[11] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[11] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[9]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies overt cytotoxicity by measuring the loss of plasma membrane integrity.[12] Lactate dehydrogenase is a stable cytosolic enzyme present in most cell types.[13][14] Upon significant membrane damage or cell lysis (necrosis), LDH is released into the surrounding culture medium.[14] The amount of LDH activity in the medium, measured via a coupled enzymatic reaction that produces a colored formazan product, is a reliable indicator of cell death.[9][13]
-
Annexin V/PI Assay (Mode of Cell Death): To discern how PMF induces cell death, we use this flow cytometry-based assay. It differentiates between apoptosis (programmed cell death) and necrosis.[15]
-
Annexin V: In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[16]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late-stage apoptosis or necrosis, where membrane integrity is lost, and intercalates with DNA.[15]
-
By combining these assays, we can determine the concentration at which PMF reduces cell viability (MTT), the extent to which it causes membrane rupture (LDH), and whether the primary mode of cell death is controlled apoptosis or uncontrolled necrosis (Annexin V/PI).
PART 2: Experimental Protocols & Methodologies
Critical Preliminary Step: Reagent Preparation
-
PMF Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light. The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Cell Culture: Select a cell line relevant to the known activities of PMF (e.g., HCT116 or HT-29 colorectal cancer cells, A549 lung cancer cells).[6][7] Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.
Protocol 1: MTT Assay for Cell Viability
This protocol is a foundational method to determine the half-maximal inhibitory concentration (IC₅₀) of PMF.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.[9]
-
Compound Treatment: Prepare serial dilutions of PMF in culture medium from your stock solution. Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of PMF (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) alone, and medium-only wells (blank). A known cytotoxic drug (e.g., Doxorubicin) can serve as a positive control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis:
-
Correct the absorbance readings by subtracting the average OD of the blank wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
Plot % Cell Viability against the logarithm of PMF concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay complements the MTT assay by directly measuring cell death via membrane lysis.
Methodology:
-
Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Control Preparation: It is critical to prepare the following controls on the same plate:[9][12]
-
Spontaneous LDH Release: Untreated or vehicle-treated cells (represents background LDH release from healthy cells).
-
Maximum LDH Release: A separate set of untreated cells to which a lysis buffer (e.g., 1% Triton X-100) is added 30-45 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[12]
-
Enzymatic Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate. Add the LDH reaction solution (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well according to the manufacturer's instructions (e.g., from kits provided by suppliers like Abcam, Cayman Chemical, or Cell Signaling Technology).[12][13]
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13] The LDH in the supernatant will catalyze a reaction that results in formazan production. Measure the absorbance at 490 nm.[12][13]
Data Analysis:
-
Correct all absorbance values by subtracting the background control (culture medium only).
-
Calculate the percentage of cytotoxicity using the following formula:[9] % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol provides a quantitative analysis of the mode of cell death.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvest. Treat with PMF at concentrations around the determined IC₅₀ value for the desired time period (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells.
-
Aspirate the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with cold phosphate-buffered saline (PBS).
-
Trypsinize the adherent cells, neutralize with complete medium, and combine them with the floating cells from the first step.
-
-
Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[15][16]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution (e.g., 1 mg/mL).[15]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
Data Interpretation:
The results are typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis, not apoptosis).
PART 3: Data Visualization & Interpretation
Workflow & Pathway Diagrams
Caption: Overall experimental workflow for assessing PMF cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,5,7,3',4'-pentamethoxyflavone, a quercetin derivative protects DNA from oxidative challenges: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 6. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Investigating Cellular Sensitivity to 3',4',5',5,7-Pentamethoxyflavone
Introduction: Unveiling the Therapeutic Potential of 3',4',5',5,7-Pentamethoxyflavone
This compound (PMF) is a naturally occurring polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. Found in various medicinal plants, PMF has emerged as a compound of significant interest in oncological research due to its demonstrated anticancer and chemopreventive properties.[1] Unlike many other flavonoids, the methoxy groups of PMF enhance its metabolic stability and bioavailability, making it a promising candidate for further drug development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular sensitivity to PMF. We will delve into the known mechanisms of action, identify sensitive cell lines, and provide detailed protocols for assessing its biological effects. The information presented herein is curated from peer-reviewed literature to ensure scientific integrity and to empower researchers to design robust and insightful experiments.
Known Sensitive Cell Lines and Mechanisms of Action
Current research has identified several cancer cell lines that exhibit sensitivity to PMF treatment, with the underlying mechanisms being multifaceted and cell-type specific.
Table 1: Summary of this compound (PMF) Sensitive Cell Lines and Mechanisms
| Cell Line | Cancer Type | Observed Effects | Mechanism of Action | Effective Concentrations |
| A549/CDDP | Cisplatin-Resistant Non-Small Cell Lung Cancer (NSCLC) | Sensitization to cisplatin-induced apoptosis. | Inhibition of the Nrf2 signaling pathway.[2] | 10-50 µM[3] |
| Colorectal Cancer (CRC) Cell Lines | Colorectal Cancer | Induction of cell cycle arrest and apoptosis. | Involvement of the Unfolded Protein Response (UPR).[1] | Not explicitly defined, but demonstrated anticancer effects. |
| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | Induction of apoptosis. | Calcium-mediated apoptosis pathway (as suggested by studies on related PMFs). | Not explicitly defined for this specific PMF isomer. |
In-Depth Mechanistic Insights
Inhibition of the Nrf2 Pathway in Cisplatin-Resistant A549 Cells
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. In many cancer cells, constitutive activation of Nrf2 contributes to chemoresistance. PMF has been shown to sensitize cisplatin-resistant A549 cells to cisplatin by inhibiting the Nrf2 pathway.[2] This inhibition leads to a reduction in the expression of downstream cytoprotective genes, thereby restoring the cancer cells' vulnerability to chemotherapeutic agents.
Induction of the Unfolded Protein Response (UPR) in Colorectal Cancer Cells
The endoplasmic reticulum (ER) is a critical organelle for protein folding. An accumulation of unfolded or misfolded proteins in the ER triggers a stress response known as the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged UPR activation can lead to apoptosis. In colorectal cancer cells, PMF has been shown to modulate the expression of genes associated with the UPR and the cell cycle, suggesting that it may induce apoptosis through ER stress.[1]
Calcium-Mediated Apoptosis in Breast Cancer Cells
Studies on polymethoxyflavones structurally related to PMF have revealed a mechanism of apoptosis induction in breast cancer cells, such as MCF-7, that is dependent on intracellular calcium (Ca2+) levels. These flavonoids can disrupt Ca2+ homeostasis by causing its release from the endoplasmic reticulum and influx from the extracellular space. The sustained increase in cytosolic Ca2+ activates Ca2+-dependent proteases like µ-calpain and caspase-12, ultimately leading to apoptotic cell death.
Experimental Protocols
The following protocols provide a framework for investigating the effects of PMF on sensitive cell lines. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
PMF-sensitive cells (e.g., A549/CDDP, HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (PMF)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of PMF in complete culture medium. The final concentration of DMSO should not exceed 0.1% (v/v). Remove the old medium from the wells and add 100 µL of the PMF dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the PMF concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
PMF-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of PMF for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
References
Application Notes and Protocols for RNA Sequencing Analysis of Cells Treated with 3',4',5',5,7-Pentamethoxyflavone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing RNA sequencing (RNA-seq) analysis of cells treated with 3',4',5',5,7-Pentamethoxyflavone (PMF). PMF is a naturally occurring polymethoxyflavonoid that has demonstrated a range of bioactive properties, including anticancer and anti-inflammatory effects.[1][2] Understanding its mechanism of action at the transcriptomic level is crucial for its development as a potential therapeutic agent. RNA-seq offers an unbiased, high-throughput method to profile the entire transcriptome, enabling the identification of genes and molecular pathways modulated by PMF treatment. This guide details a self-validating protocol, from experimental design and cell culture to advanced bioinformatic analysis and data interpretation, grounded in established scientific principles and best practices.
Part 1: Scientific Background and Rationale
Introduction to this compound (PMF)
This compound (PMF) is a flavonoid, a subclass of polyphenol phytochemicals, found in various plants.[2][3] Flavonoids are known for their broad spectrum of biological activities.[2] Specifically, PMF has been shown to possess anticancer and chemopreventive properties in colorectal cancer, sensitize cisplatin-resistant lung cancer cells, and exhibit anti-inflammatory and anti-diabetic activities.[1][2] Studies have indicated that PMF may exert its effects through various mechanisms, including the inhibition of the Nrf2 pathway and modulation of the unfolded protein response (UPR).[1][2] A recent study specifically utilized RNA sequencing to show that PMF treatment in colorectal cancer cells alters the expression of genes associated with the cell cycle and the UPR.[2]
The Power of RNA Sequencing for Mechanistic Insight
To fully elucidate the mechanism of action of a compound like PMF, a global, unbiased view of its impact on cellular gene expression is required. RNA-seq is the ideal technology for this purpose. Unlike targeted approaches like qPCR, RNA-seq provides a comprehensive snapshot of the entire transcriptome, allowing for the discovery of novel therapeutic targets and pathways.[4][5] By comparing the transcriptomes of PMF-treated cells to vehicle-treated controls, we can precisely identify which genes are differentially expressed, providing critical clues to the compound's biological function.[6][7]
Part 2: The Experimental Workflow: From Cells to Sequencer
A successful RNA-seq experiment is built on a foundation of meticulous experimental design and execution.[8] The goal is to minimize technical variability so that true biological differences can be confidently identified.
Critical Experimental Design Considerations
-
Cell Line Selection: Choose a cell line relevant to the biological question. For example, if investigating PMF's anticancer properties, a cancer cell line like A549 (lung cancer) or HCT116 (colorectal cancer) would be appropriate.[1][2]
-
PMF Concentration and Duration: Perform preliminary dose-response and time-course experiments (e.g., MTT or cell viability assays) to determine the optimal PMF concentration and treatment duration. The chosen concentration should elicit a biological response without causing widespread, non-specific cell death.
-
Controls are Non-Negotiable:
-
Vehicle Control: This is the most critical control. Cells should be treated with the same solvent used to dissolve PMF (e.g., DMSO) at the same final concentration as the PMF-treated group.
-
Untreated Control: While optional, this can help verify that the vehicle itself has no significant effect on gene expression.
-
-
Biological Replicates: A minimum of three biological replicates for each condition (e.g., 3 PMF-treated, 3 vehicle-treated) is mandatory.[8] Biological replicates are independently cultured and treated cell populations, which are essential for assessing biological variability and achieving statistical power in differential expression analysis.[9][10]
-
Minimizing Batch Effects: Process all samples—from cell culture and treatment to RNA extraction and library preparation—in parallel whenever possible. If samples must be processed in multiple batches, ensure that each batch contains an equal number of samples from each experimental group to avoid confounding.[10]
Diagram of the Experimental Workflow
Caption: End-to-end experimental workflow from cell culture to sequencing.
Detailed Protocol: Cell Treatment and RNA Isolation
Materials:
-
Selected cell line and appropriate culture medium
-
This compound (PMF)
-
Vehicle (e.g., DMSO, RNase-free)
-
RNA isolation kit (e.g., Qiagen RNeasy Kit)
-
DNase I, RNase-free
-
RNase-free water, tubes, and pipette tips
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels. Allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare fresh dilutions of PMF in culture medium. Aspirate the old medium from the cells and replace it with the PMF-containing medium or vehicle control medium.
-
Rationale: Preparing fresh dilutions ensures the stability and activity of the compound. Treating sub-confluent cells captures the response of a healthy, proliferating population.
-
-
Incubation: Incubate the cells for the predetermined duration (e.g., 24 hours).
-
Harvest and Lysis: Aspirate the medium, wash cells once with cold PBS, and lyse the cells directly in the culture dish according to the RNA isolation kit manufacturer's protocol.
-
RNA Isolation: Proceed immediately with RNA isolation. This typically involves homogenization, followed by column-based purification.
-
Expert Tip: It is critical to include an on-column DNase I digestion step to eliminate contaminating genomic DNA, which can interfere with downstream quantification.[11]
-
-
RNA Elution: Elute the purified RNA in RNase-free water.
-
Quality Control (QC): Assess the quantity and quality of the isolated RNA.
-
Purity: Use a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios. Ideal ratios are ~2.0.
-
Integrity: The RNA Integrity Number (RIN) is the gold standard for assessing RNA quality.[12] Use a bioanalyzer (e.g., Agilent TapeStation) to determine the RIN.
-
Trustworthiness: Only proceed with samples that have a RIN score ≥ 8. Using high-quality RNA is paramount for generating reliable and reproducible RNA-seq data.[12] Degraded RNA can lead to a 3' bias in the data and inaccurate gene expression measurements.
-
| QC Metric | Acceptable Range | Action |
| Concentration | > 20 ng/µL | Proceed |
| A260/280 Ratio | 1.8 - 2.1 | Proceed |
| A260/230 Ratio | 1.8 - 2.2 | Proceed |
| RIN Score | ≥ 8.0 | Proceed to Library Prep |
| RIN Score | < 8.0 | Re-extract RNA |
Detailed Protocol: RNA-seq Library Preparation
This protocol outlines the steps for creating sequencing-ready libraries from your high-quality RNA.
-
mRNA Isolation or rRNA Depletion:
-
Poly-A Selection: For most analyses of protein-coding genes in eukaryotes, this method enriches for mature mRNA by capturing their poly-A tails.
-
Ribosomal RNA (rRNA) Depletion: This method is preferred for samples with degraded RNA or when studying non-polyadenylated RNAs (e.g., non-coding RNAs).
-
Rationale: Since rRNA can constitute >80% of total RNA, its removal is essential to ensure sequencing reads are dedicated to the transcripts of interest.
-
-
Fragmentation: The enriched RNA is fragmented into smaller, uniform pieces suitable for sequencing. This is often achieved through enzymatic or chemical methods.[13]
-
First-Strand cDNA Synthesis: Random hexamers are used to prime the synthesis of the first strand of complementary DNA (cDNA) from the fragmented RNA templates using a reverse transcriptase.
-
Second-Strand cDNA Synthesis: The RNA template is removed, and a second cDNA strand is synthesized, creating stable double-stranded cDNA (ds-cDNA).
-
End Repair and A-tailing: The ends of the ds-cDNA are repaired to create blunt ends, and a single adenosine (A) is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters with a corresponding thymine (T) overhang are ligated to the A-tailed cDNA fragments. These adapters contain the sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding).
-
PCR Amplification: The adapter-ligated library is amplified via PCR to generate a sufficient quantity of material for sequencing.
-
Expert Tip: Minimize the number of PCR cycles to avoid amplification bias. Perform a qPCR quality check to determine the optimal cycle number.
-
-
Library QC: The final library is quantified (e.g., using Qubit) and its size distribution is verified (e.g., using a TapeStation). A successful library will show a distinct peak at the expected size range (e.g., 250-500 bp).
Part 3: The Bioinformatic Workflow: From Raw Data to Biological Insight
The bioinformatic analysis pipeline transforms raw sequencing reads into a list of differentially expressed genes and enriched biological pathways.[14][15]
Diagram of the Bioinformatic Analysis Workflow
Caption: Standard bioinformatic pipeline for RNA-seq data analysis.
Detailed Protocol: Bioinformatic Analysis
Tools: FastQC, Trimmomatic, HISAT2/STAR, featureCounts, R/Bioconductor (DESeq2, edgeR).
-
Raw Read Quality Control: Use FastQC to assess the quality of the raw sequencing reads (.fastq files). Aggregate reports with MultiQC for an overview.[4]
-
Read Trimming: Use a tool like Trimmomatic to remove adapter sequences and low-quality bases from the reads.[4]
-
Rationale: This step improves the accuracy of downstream alignment and quantification.
-
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.[4] The output is typically a BAM (Binary Alignment Map) file.
-
Quantification: Use a tool like featureCounts or HTSeq to count the number of reads that map to each gene in the reference annotation file (GTF file).[4] The output is a raw count matrix, with genes as rows and samples as columns.
-
Differential Gene Expression (DGE) Analysis: This is the core statistical analysis to identify genes that change expression between the PMF-treated and vehicle control groups.
-
Normalization: Import the count matrix into R and use a package like DESeq2 or edgeR.[6][16] These tools first normalize the raw counts to account for differences in library size and RNA composition.
-
Statistical Modeling: They then apply statistical models (typically based on the negative binomial distribution) to test for significant differences in expression for each gene.[7][16]
-
Output: The primary output is a table containing, for each gene, the log2 fold change, a p-value, and an adjusted p-value (or False Discovery Rate, FDR).
-
| Gene ID | log2FoldChange | pvalue | padj (FDR) | Interpretation |
| DDIT3 | 2.58 | 1.2e-15 | 4.5e-14 | Significantly Upregulated |
| ATF4 | 1.95 | 3.4e-10 | 8.1e-09 | Significantly Upregulated |
| CCND1 | -1.76 | 5.6e-08 | 9.9e-07 | Significantly Downregulated |
| GAPDH | 0.05 | 0.85 | 0.92 | Not Significant |
| A table showing example output from a DGE analysis. Genes with an adjusted p-value < 0.05 are typically considered significant. |
Part 4: Downstream Analysis and Biological Interpretation
The list of differentially expressed genes (DEGs) is the starting point for biological interpretation. The goal is to understand the higher-level biological processes affected by PMF.
Functional Enrichment Analysis
Functional enrichment analysis determines which biological pathways or functions are over-represented in your list of DEGs.[17][18] This is a crucial step to move from a long list of genes to actionable biological insights.[19]
-
Gene Ontology (GO) Analysis: GO analysis categorizes DEGs into three domains: Biological Process (e.g., "cell cycle arrest"), Molecular Function (e.g., "kinase activity"), and Cellular Component (e.g., "nucleus").[17][19][20] This provides a broad overview of the affected cellular functions.
-
Pathway Analysis (KEGG): The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database of manually curated pathway maps.[21][22] KEGG analysis maps your DEGs to specific signaling and metabolic pathways (e.g., "p53 signaling pathway"), providing more mechanistic detail.[23][24]
Hypothetical Signaling Pathway Modulated by PMF
Based on published literature suggesting PMF's involvement in the Unfolded Protein Response (UPR) and cell cycle, we can hypothesize a potential mechanism.[2] RNA-seq data can validate this by showing upregulation of key UPR stress sensors and effectors, and downregulation of key cell cycle progression genes.
Caption: Hypothetical pathway showing PMF inducing UPR and inhibiting cell cycle.
Conclusion
This application note provides a comprehensive framework for investigating the transcriptomic effects of this compound using RNA sequencing. By adhering to rigorous experimental design, meticulous laboratory protocols, and a robust bioinformatic pipeline, researchers can generate high-quality, reproducible data. The subsequent functional analysis of differentially expressed genes will yield valuable insights into the molecular mechanisms of PMF, paving the way for its potential application in drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 3. 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 493376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RNA-Seq Analysis Pipeline [meegle.com]
- 5. RNA-Seq Data Analysis | RNA sequencing software tools [illumina.com]
- 6. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Differential Gene Expression Analysis? - CD Genomics [cd-genomics.com]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Experimental design considerations | Introduction to RNA-seq using high-performance computing [hbctraining.github.io]
- 11. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 12. files.zymoresearch.com [files.zymoresearch.com]
- 13. biocompare.com [biocompare.com]
- 14. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]
- 17. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]
- 18. GO enrichment analysis [geneontology.org]
- 19. cd-genomics.com [cd-genomics.com]
- 20. advaitabio.com [advaitabio.com]
- 21. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Advantages and Limitations of KEGG Pathway Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 24. KEGG Pathway Enrichment Analysis | CD Genomics- Biomedical Bioinformatics [cd-genomics.com]
Introduction: Unveiling the Therapeutic Potential of 3',4',5',5,7-Pentamethoxyflavone
An In-Depth Guide to In Vivo Animal Models for the Study of 3',4',5',5,7-Pentamethoxyflavone (PMF)
This compound (PMF), a polymethoxylated flavonoid found in various plants, including citrus peels and Murraya paniculata, is emerging as a compound of significant interest in biomedical research.[1][2][3] Flavones, a subclass of flavonoids, are recognized for their potential in anti-inflammatory, anti-obesity, antioxidant, and anticancer applications.[4] Preliminary studies have indicated that PMF possesses a compelling range of biological activities, including anti-cancer, chemopreventive, anti-inflammatory, anti-obesity, and neuroprotective effects.[1][4][5][6] Recent research has demonstrated its ability to reduce blood glucose, mitigate oxidative stress, and suppress food intake in obese zebrafish models, as well as alleviate anxiety-like behaviors in mice.[2][5]
While in vitro studies provide a foundational understanding of a compound's mechanism, they cannot replicate the complex physiological and metabolic interactions of a whole organism. Therefore, transitioning to well-designed in vivo animal models is a critical and indispensable step in validating these therapeutic hypotheses, exploring pharmacokinetic and pharmacodynamic properties, and establishing a safety profile for PMF. This guide provides a comprehensive overview of relevant animal models and detailed protocols to empower researchers in pharmacology, drug discovery, and translational medicine to effectively investigate the in vivo efficacy of PMF.
PART 1: Strategic Planning for In Vivo Studies
The success of any in vivo study hinges on meticulous planning. The choice of animal model, route of administration, and dosage is not arbitrary but is dictated by the research question and the known properties of the compound.
Rationale for Animal Model Selection
Choosing an appropriate animal model is the most critical decision in preclinical research. The model must accurately reflect the human pathology being studied. Rodents are frequently used due to their physiological similarities to humans, well-characterized genetics, and ease of handling.[7][8]
Table 1: Recommended Animal Models for Key Therapeutic Areas of PMF
| Therapeutic Area | Recommended Model | Species/Strain | Rationale & Key Endpoints |
| Metabolic Syndrome/Obesity | Diet-Induced Obesity (DIO) | Mouse (C57BL/6J) | C57BL/6J mice readily develop obesity, insulin resistance, and dyslipidemia on a high-fat diet (HFD), closely mimicking human metabolic syndrome.[8][9] Endpoints: Body weight, food intake, glucose tolerance (GTT), insulin tolerance (ITT), plasma lipids, liver histology (NAFLD/NASH). |
| Cancer | Subcutaneous Xenograft | Mouse (Athymic Nude or NSG) | Allows for the study of PMF's effect on the growth of specific human cancer cell lines (e.g., A549, HCT-116).[1][10] Endpoints: Tumor volume and weight, survival analysis, biomarker analysis (e.g., proliferation, apoptosis markers via IHC). |
| Inflammation (Acute) | Carrageenan-Induced Paw Edema | Rat (Sprague-Dawley) or Mouse | A classic, highly reproducible model for evaluating acute inflammation and screening for anti-inflammatory drugs.[11][12] Endpoints: Paw volume/thickness measurement over time. |
| Anxiety/Neuroprotection | Chronic Unpredictable Mild Stress (CUMS) | Mouse (Kunming or C57BL/6J) | Induces a state of sustained stress that leads to anxiety-like behaviors, suitable for testing anxiolytic agents.[2] Endpoints: Behavioral tests (Elevated Plus Maze, Open Field Test), serum corticosterone, neurotransmitter levels. |
A decision-making workflow for model selection is visualized below.
Caption: Workflow for selecting an appropriate in vivo animal model based on the research hypothesis for PMF.
Pharmacokinetic Considerations and Dosing Strategy
Understanding a compound's pharmacokinetic (PK) profile is essential for designing an effective dosing regimen. Studies on related methoxyflavones show they are generally absorbed rapidly, with peak plasma concentrations reached within hours.[13][14] A study specifically on PMF in mice fed a 0.2% w/w diet found steady-state median concentrations of 1.08 nmol/mL in plasma and 108.5 nmol/g in intestinal mucosa, demonstrating good bioavailability and tissue accumulation.[6]
-
Formulation: PMF is a lipophilic compound with low aqueous solubility. For oral administration, it should be dissolved or suspended in an appropriate vehicle. Common choices include corn oil, carboxymethylcellulose (CMC) solutions, or a mixture of DMSO, Tween 80, and saline. The final concentration of solvents like DMSO should be kept low to avoid toxicity.
-
Route of Administration: Oral gavage is the most common and clinically relevant route for flavonoids, mimicking human consumption.[15][16] It ensures precise dosage delivery directly to the stomach.
-
Dose Selection: Dose selection should be based on prior in vitro efficacy data and any available in vivo studies. Published studies have used doses ranging from 5 mg/kg to 100 mg/kg in rodents.[1][2] It is advisable to perform a dose-ranging study to identify a dose that is both effective and non-toxic.
PART 2: Core Methodologies: Compound Preparation and Administration
This section provides a standardized protocol for the preparation and oral administration of PMF to rodents, a fundamental procedure for the models described later.
Protocol: PMF Formulation for Oral Gavage
Rationale: Creating a stable and homogenous suspension or solution is critical for accurate and reproducible dosing. The vehicle must be non-toxic and should not interfere with the biological activity of PMF.
Materials:
-
This compound (PMF) powder (purity ≥95%)[17]
-
Vehicle components:
-
Option A (Suspension): 0.5% - 1% Carboxymethylcellulose (CMC) in sterile water
-
Option B (Solution/Suspension): DMSO (≤5% of final volume), Tween 80 (e.g., 10%), sterile saline or PBS
-
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for improving suspension)
-
Analytical balance
Procedure:
-
Calculate the total amount of PMF and vehicle needed for the entire study cohort, including a 10-20% overage to account for transfer losses.
-
For Vehicle A (CMC Suspension): a. Weigh the required amount of PMF powder into a suitable container. b. Gradually add the 0.5% CMC solution while vortexing to create a uniform suspension. c. Use a sonicator bath for 5-10 minutes if clumps persist. d. Scientist's Note: This vehicle is often preferred for its low intrinsic biological activity. The suspension must be vortexed immediately before each gavage to ensure homogeneity.
-
For Vehicle B (DMSO/Tween 80/Saline): a. Weigh the PMF powder into a microcentrifuge tube. b. Add the required volume of DMSO to dissolve the PMF completely. c. Add the Tween 80 and vortex thoroughly. d. Add the sterile saline or PBS in a stepwise manner while vortexing to bring the mixture to the final volume. The mixture may become a fine suspension. e. Scientist's Note: This vehicle can improve the solubility of highly lipophilic compounds. However, researchers must run a parallel vehicle-only control group, as both DMSO and Tween 80 can have biological effects.
Protocol: Oral Gavage Administration in Mice
Rationale: Oral gavage ensures that a precise volume of the test substance is delivered directly into the stomach. Proper technique is paramount to prevent injury to the animal, such as esophageal perforation or accidental administration into the lungs, which can invalidate experimental results and cause undue harm.[15][16][18]
Materials:
-
Properly restrained mouse
-
Syringe (1 mL)
-
Gavage needle (stainless steel or flexible plastic with a ball tip)
-
PMF formulation
Table 2: Recommended Gavage Needle Sizes and Maximum Volumes for Mice [15][19]
| Mouse Weight (g) | Gavage Needle Gauge | Needle Length (inches) | Max Admin. Volume (mL) (10 mL/kg) |
| 15 - 20 | 22G | 1" - 1.5" | 0.20 |
| 20 - 25 | 20G | 1" - 1.5" | 0.25 |
| 25 - 35 | 18G | 1.5" - 2" | 0.35 |
Procedure:
-
Preparation: a. Weigh the mouse to calculate the precise dosing volume. b. Fill the syringe with the calculated volume of PMF formulation, ensuring no air bubbles are present. c. Pre-measure the insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth; the correct length is the distance to the last rib (xiphoid process). Mark this depth on the needle if necessary.[16]
-
Restraint: a. Firmly scruff the mouse by grasping the loose skin over the neck and shoulders to immobilize the head. The body should be supported, and the head and neck should be in a straight line to facilitate passage of the needle.[19]
-
Insertion and Administration: a. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars).[20] b. Advance the needle along the roof of the mouth toward the back of the throat. The mouse will often swallow, which helps guide the needle into the esophagus. c. Gently pass the needle down the esophagus to the pre-measured depth. Crucially, if any resistance is met, do not force the needle. Withdraw and re-attempt.[20] d. Once the needle is correctly positioned, slowly depress the syringe plunger over 2-3 seconds to administer the substance.
-
Withdrawal and Monitoring: a. Slowly withdraw the needle along the same path of insertion. b. Return the mouse to its cage and monitor closely for 10-15 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate improper administration.[18] Continue monitoring daily.
PART 3: Application-Specific In Vivo Model Protocols
The following protocols are tailored to investigate the primary biological activities of PMF.
Model Protocol: Diet-Induced Obesity (DIO) in C57BL/6J Mice
Objective: To evaluate the anti-obesity and metabolic-regulating effects of PMF.
Experimental Workflow:
Caption: Experimental workflow for a diet-induced obesity (DIO) study to evaluate PMF.
Procedure:
-
Animals: Male C57BL/6J mice, 5-6 weeks old.
-
Induction Phase (8-12 weeks): a. After a 1-week acclimatization period, place mice on a high-fat diet (HFD; e.g., 45-60% kcal from fat). A control group should be fed a standard chow or control diet (CD; e.g., 10% kcal from fat).[21] b. Monitor body weight weekly. Mice on HFD are considered obese when their body weight is significantly higher (typically >20%) than the CD group.
-
Treatment Phase (4-8 weeks): a. Randomize obese mice into treatment groups (n=8-10 per group): HFD + Vehicle, HFD + PMF (e.g., 25 mg/kg), HFD + PMF (e.g., 50 mg/kg). Include a lean control group (CD + Vehicle). b. Administer PMF or vehicle daily via oral gavage. c. Continue to monitor body weight and measure food intake 2-3 times per week.
-
Endpoint Analysis: a. Metabolic Testing: In the final week of treatment, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to assess glucose homeostasis and insulin sensitivity. b. Sample Collection: At the study's conclusion, euthanize mice following approved protocols. Collect blood via cardiac puncture for plasma separation. Harvest and weigh key metabolic tissues, including the liver and various adipose tissue depots (e.g., epididymal, retroperitoneal). c. Biochemical Analysis: Analyze plasma for triglycerides, total cholesterol, HDL, LDL, glucose, and insulin levels. d. Histology: Fix liver sections in formalin for H&E staining to assess steatosis (fatty liver) and inflammation.
Model Protocol: Human Cancer Xenograft in Nude Mice
Objective: To determine the in vivo anti-tumor efficacy of PMF against a specific cancer type. This protocol uses a non-small cell lung cancer (NSCLC) model, based on in vitro data showing PMF sensitizes A549 cells to cisplatin.[1]
Procedure:
-
Animals: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture and Implantation: a. Culture A549 human NSCLC cells under standard conditions. b. Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Treatment: a. Monitor mice for tumor formation. Begin treatment when tumors reach a palpable volume of approximately 100-150 mm³. b. Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: Volume = (Length x Width²) / 2. c. Randomize mice into treatment groups (n=8-10 per group): Vehicle control, PMF (e.g., 50 mg/kg), Positive Control (e.g., Cisplatin), and PMF + Cisplatin combination. d. Administer treatments via the appropriate route (e.g., oral gavage for PMF, intraperitoneal injection for cisplatin) according to a pre-defined schedule (e.g., daily for PMF, once weekly for cisplatin) for 3-4 weeks.
-
Endpoint Analysis: a. Monitor body weight as an indicator of systemic toxicity. b. Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the treatment period. c. Excise tumors, weigh them, and photograph them. d. Fix a portion of each tumor in formalin for immunohistochemical (IHC) analysis of key biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis). The remainder can be snap-frozen for protein or gene expression analysis.
PART 4: Data Analysis and Interpretation
A well-executed experiment must be followed by rigorous data analysis.
-
Statistical Analysis: Use appropriate statistical tests to compare treatment groups. For multiple group comparisons, use one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). Tumor growth curves can be analyzed using two-way ANOVA with repeated measures.
-
Biochemical Assays: Quantify plasma biomarkers using commercial ELISA or colorimetric assay kits according to the manufacturer's instructions.
-
Histopathology: Have slides evaluated by a trained pathologist, preferably in a blinded manner, to score pathological features like steatosis, inflammation, or necrosis in tumors.
-
Mechanism of Action: Correlate phenotypic changes (e.g., reduced tumor growth or improved glucose tolerance) with molecular changes observed in tissues (e.g., altered protein expression or gene regulation) to build a cohesive narrative for PMF's mechanism of action. Based on existing literature, PMF may act by inhibiting the Nrf2 pathway in cancer or modulating the A2AR/Gephyrin/GABRA2 pathway in the brain.[1][2]
Below is a simplified representation of a potential signaling pathway involved in the metabolic effects of PMF.
Caption: Hypothesized mechanism of PMF in mitigating diet-induced metabolic syndrome.
By integrating these robust in vivo models and protocols, researchers can systematically dissect the therapeutic potential of this compound, paving the way for its potential development as a novel agent for treating metabolic, oncologic, and other chronic diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 493376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 5. 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 10. mdpi.com [mdpi.com]
- 11. ijpsr.com [ijpsr.com]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. 5,7,3',4',5'-Pentamethoxyflavone | CymitQuimica [cymitquimica.com]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3',4',5',5,7-Pentamethoxyflavone in the Apc(Min) Mouse Model of Intestinal Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Intersection of Genetic Predisposition and Phytochemical Intervention
Colorectal cancer (CRC) remains a significant global health challenge. A substantial portion of CRC cases are linked to mutations in the Adenomatous Polyposis Coli (APC) gene, a critical tumor suppressor. The ApcMin (Multiple Intestinal Neoplasia) mouse model, which carries a heterozygous germline mutation in the Apc gene, provides a robust and clinically relevant preclinical model for studying intestinal tumorigenesis.[1][2][3] These mice spontaneously develop multiple intestinal adenomas, primarily in the small intestine, mirroring the human condition of Familial Adenomatous Polyposis (FAP).[2][4][5] The underlying mechanism involves the loss of heterozygosity at the Apc locus, leading to the constitutive activation of the Wnt/β-catenin signaling pathway, a key driver of cellular proliferation.[2][6][7]
Flavonoids, a class of polyphenolic compounds found in plants, have garnered considerable attention for their potential cancer chemopreventive properties.[8] Among these, 3',4',5',5,7-Pentamethoxyflavone (PMF), a polymethoxyflavone, has shown promise in preclinical studies. Research suggests that the methoxylation of the flavone structure may enhance its anticancer efficacy.[8][9] This document provides a comprehensive guide for utilizing the ApcMin mouse model to investigate the therapeutic potential and mechanisms of action of PMF in intestinal tumorigenesis.
The Apc(Min) Mouse Model: A Closer Look
The ApcMin mouse harbors a nonsense mutation at codon 850 of the Apc gene, resulting in a truncated, non-functional APC protein.[1] This genetic defect disrupts the β-catenin destruction complex, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[6][7] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes, such as c-Myc and Cyclin D1, which promote cell proliferation and adenoma formation.[10][11]
Key Characteristics of the Apc(Min) Model:
-
Spontaneous Tumor Development: Mice develop multiple adenomas throughout the intestinal tract, with the highest prevalence in the small intestine.[4][12]
-
Genetic Relevance: The model closely mimics the genetic basis of human FAP and a significant subset of sporadic colorectal cancers.[2][3]
-
Predictive Value: It is a widely used and validated model for evaluating the efficacy of chemopreventive agents.[4][13][14]
This compound (PMF): A Promising Chemopreventive Agent
PMF is a naturally occurring flavonoid that has demonstrated anticancer and chemopreventive properties in colorectal cancer models.[15] Studies have shown that lifelong consumption of PMF can significantly reduce adenoma number and burden in ApcMin mice.[8] The proposed mechanisms of action for PMF and related polymethoxyflavones include:
-
Inhibition of Cell Proliferation: PMF has been shown to reduce adenoma cell proliferation in ApcMin mice, as indicated by decreased Ki-67 staining.[8]
-
Anti-inflammatory Effects: Some polymethoxyflavones exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[16][17]
-
Modulation of Signaling Pathways: Research suggests that PMF may influence cellular pathways involved in stress response and protein folding.[15] It may also interfere with the Wnt/β-catenin signaling pathway, a hallmark of ApcMin-driven tumorigenesis.
-
DNA Protection: PMF has been shown to protect DNA from oxidative damage, potentially by binding to the minor groove of DNA.[18]
Experimental Design and Protocols
Animal Husbandry and Study Initiation
-
Animal Model: C57BL/6J-ApcMin/J mice are a commonly used strain and can be obtained from commercial vendors like The Jackson Laboratory.
-
Genotyping: Pups should be genotyped at weaning (approximately 3 weeks of age) to confirm the presence of the Min allele.[9]
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.[13]
-
Study Initiation: Begin the experimental diet at 4-6 weeks of age to assess the preventative effects of PMF on adenoma development.[13][19]
PMF Administration Protocol
Rationale: Dietary administration is a clinically relevant and effective method for long-term studies in the ApcMin model.
Protocol:
-
Diet Formulation: Prepare a purified diet (e.g., AIN-93G) as the control. For the experimental group, incorporate PMF into the diet at a specified concentration. A concentration of 0.2% (w/w) has been shown to be effective.[8][20]
-
Dietary Administration: Provide the control and PMF-containing diets to the respective groups of mice for the duration of the study (e.g., 6-13 weeks).[4][19]
-
Monitoring: Monitor food consumption and body weight weekly to ensure no significant differences between groups that could confound the results.[13][21]
Endpoint Analysis: Polyp Quantification
Rationale: The primary endpoint for assessing the efficacy of PMF is the number and size of intestinal polyps.
Protocol:
-
Tissue Harvest: At the end of the study (e.g., 11-16 weeks of age), euthanize the mice.[19]
-
Intestine Excision: Carefully excise the entire intestinal tract, from the duodenum to the distal colon.
-
Preparation: Flush the intestines with phosphate-buffered saline (PBS) and open them longitudinally.
-
Fixation: Fix the tissue flat in 10% neutral buffered formalin.
-
Staining: Briefly stain the intestines with 0.1% methylene blue to enhance polyp visualization.[22]
-
Quantification: Count the number of polyps in the small intestine (divided into proximal, middle, and distal sections) and the colon under a dissecting microscope.[23] Measure the diameter of each polyp using calipers.
Data Presentation:
| Treatment Group | Number of Mice (n) | Average Polyp Number (Small Intestine) | Average Polyp Burden (Small Intestine, mm) | Average Polyp Number (Colon) | Average Polyp Burden (Colon, mm) |
| Control (AIN-93G) | |||||
| PMF (0.2% in AIN-93G) |
Table 1: Example data table for summarizing polyp quantification results.
Mechanistic Studies: Immunohistochemistry (IHC) for Proliferation
Rationale: To determine if PMF inhibits cell proliferation within the adenomas, immunohistochemical staining for Proliferating Cell Nuclear Antigen (PCNA) or Ki-67 can be performed.[8]
Protocol:
-
Tissue Processing: Process formalin-fixed, paraffin-embedded (FFPE) intestinal sections containing polyps.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against PCNA (e.g., clone PC10) or Ki-67 overnight at 4°C.[24]
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody and a streptavidin-horseradish peroxidase (HRP) conjugate with a diaminobenzidine (DAB) substrate for visualization.
-
Counterstaining: Counterstain with hematoxylin.
-
Analysis: Quantify the percentage of positively stained cells within the adenomas. A higher percentage indicates greater proliferation.[25][26]
Mechanistic Studies: Western Blotting for Wnt Signaling Components
Rationale: To investigate the effect of PMF on the Wnt/β-catenin signaling pathway, Western blotting can be used to measure the protein levels of key components like β-catenin and its downstream target, c-Myc.
Protocol:
-
Protein Extraction: Homogenize snap-frozen intestinal polyp tissue or normal-appearing mucosa in RIPA buffer containing protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against β-catenin, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[28][29]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.[29]
Visualizing Key Pathways and Workflows
The Wnt/β-catenin Signaling Pathway in Apc(Min) Mice
Caption: Wnt/β-catenin signaling in normal versus Apc(Min) cells.
Experimental Workflow for PMF Study in Apc(Min) Mice
Caption: Experimental workflow for PMF study in Apc(Min) mice.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental findings, the following controls and validation steps are essential:
-
Blinded Analysis: Polyp scoring and immunohistochemical analysis should be performed by an investigator blinded to the treatment groups to prevent bias.[22]
-
Appropriate Controls: The use of a vehicle-control group receiving the same diet without PMF is crucial for attributing any observed effects to the compound itself.
-
Loading Controls: For Western blotting, consistent use and reporting of loading controls (e.g., β-actin) are necessary to ensure equal protein loading and accurate quantification.[29]
-
Reproducibility: Experiments should be conducted with a sufficient number of animals per group (typically n=8-15) to achieve statistical power and ensure the reproducibility of the results.
Conclusion and Future Directions
The ApcMin mouse model provides an invaluable tool for the preclinical evaluation of potential chemopreventive agents like this compound. The protocols outlined in this guide offer a robust framework for assessing the efficacy of PMF and elucidating its mechanisms of action, particularly its impact on cell proliferation and the Wnt/β-catenin signaling pathway.
Future studies could explore the dose-dependency of PMF's effects, investigate its impact on other signaling pathways implicated in colorectal cancer, and analyze its bioavailability in plasma and intestinal tissue using techniques like HPLC.[20] Furthermore, combining PMF with other therapeutic agents could be explored for potential synergistic effects. The insights gained from these studies will be instrumental in advancing our understanding of flavonoid-based chemoprevention and its potential translation to clinical applications.
References
- 1. ApcMin: a mouse model for intestinal and mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous Intestinal Tumorigenesis in Apc /Min+ Mice Requires Altered T Cell Development with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. Chemoprevention of Intestinal Tumorigenesis in APC min/+ Mice by Silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. The canonical Wnt signalling pathway and its APC partner in colon cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Colorectal Cancer Development in Apcmin/+ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Colorectal Cancer Development in Apc (min/+) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 16. caymanchem.com [caymanchem.com]
- 17. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 18. 3,5,7,3',4'-pentamethoxyflavone, a quercetin derivative protects DNA from oxidative challenges: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Voluntary exercise inhibits intestinal tumorigenesis in ApcMin/+ mice and azoxymethane/dextran sulfate sodium-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exercise and intestinal polyp development in APCMin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exercise effects on polyp burden and immune markers in the ApcMin/+ mouse model of intestinal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. karger.com [karger.com]
- 25. researchgate.net [researchgate.net]
- 26. Proliferating cell nuclear antigen (PCNA): a new marker to study human colonic cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MYC hyperactivates WNT signaling in APC/CTNNB1-mutated colorectal cancer cells through miR-92a-dependent repression of DKK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 3',4',5',5,7-Pentamethoxyflavone in Diabetes Research Models
Abstract
Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, presents a significant global health challenge.[1][2] Flavonoids, a class of polyphenolic compounds found in plants, have garnered considerable interest for their potential antidiabetic properties.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3',4',5',5,7-Pentamethoxyflavone (PMF), a specific polymethoxyflavone, in various diabetes research models. PMF has demonstrated potential in preclinical studies to modulate key pathways implicated in diabetes pathophysiology.[5][6] These application notes and detailed protocols are designed to facilitate the investigation of PMF's therapeutic potential, offering a framework for both in vitro and in vivo experimentation.
Introduction to this compound (PMF) and its Relevance in Diabetes
This compound (PMF) is a naturally occurring flavonoid found in various plants, including the leaves of Murraya paniculata and has been isolated from Bauhinia championii.[5][7] Polymethoxyflavones (PMFs) are a subgroup of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone.[7] These structural features contribute to their increased metabolic stability and bioavailability compared to their hydroxylated counterparts.
The interest in PMF for diabetes research stems from the broader understanding that flavonoids can exert beneficial effects on glucose homeostasis through various mechanisms.[2][8] These mechanisms include enhancing insulin sensitivity, promoting glucose uptake in peripheral tissues, and protecting pancreatic β-cells from damage.[1][8] Specifically, PMF has been shown to reduce blood glucose levels in streptozotocin-induced diabetic rats.[5] Furthermore, it has been observed to alleviate diabetic nephropathy by reducing the phosphorylation of Smad2/3 and the accumulation of fibronectin, both in vitro and in vivo.[5] These findings suggest that PMF may target multiple pathways involved in the complications of diabetes.
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular targets of PMF is crucial for designing robust experiments. While the precise mechanisms are still under investigation, current evidence points towards several key signaling pathways that may be modulated by PMF in the context of diabetes.
Insulin Signaling Pathway
Insulin resistance, a hallmark of type 2 diabetes, results from impaired insulin signaling in peripheral tissues such as skeletal muscle, adipose tissue, and the liver.[4][9] Flavonoids have been shown to improve insulin sensitivity by modulating components of the insulin signaling cascade.[2]
Key Proteins to Investigate:
-
Insulin Receptor (IR): The initial point of insulin action.
-
Insulin Receptor Substrate (IRS): Key docking proteins that are phosphorylated upon IR activation.[10][11]
-
Phosphatidylinositol 3-kinase (PI3K): A critical downstream effector of IRS.
-
Akt/Protein Kinase B (PKB): A central node in the insulin signaling pathway that promotes glucose uptake and glycogen synthesis.
-
Glucose Transporter Type 4 (GLUT4): The primary insulin-responsive glucose transporter in muscle and adipose tissue.
The proposed mechanism involves PMF potentially enhancing the phosphorylation and activation of key proteins in this pathway, leading to increased GLUT4 translocation to the cell membrane and consequently, greater glucose uptake.
Caption: Proposed modulation of the insulin signaling pathway by PMF.
Inflammatory Pathways
Chronic low-grade inflammation is a key contributor to the development of insulin resistance and diabetic complications.[5] Flavonoids are well-known for their anti-inflammatory properties.[7] PMF may exert its antidiabetic effects by suppressing inflammatory signaling pathways.
Key Pathways to Investigate:
-
NF-κB Signaling: A central regulator of inflammatory gene expression. PMF has been shown to inhibit the TLR4/NF-κB signaling pathway in other disease models.[5]
-
MAPK Signaling (p38, JNK, ERK): These pathways are activated by cellular stress and inflammatory cytokines.
By inhibiting these pathways, PMF could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby improving insulin sensitivity and protecting against tissue damage.
In Vitro Experimental Models and Protocols
In vitro studies are essential for elucidating the direct cellular and molecular effects of PMF.
Cell Line Selection
The choice of cell line is critical and should be tailored to the specific research question.
| Cell Line | Tissue of Origin | Key Characteristics & Applications |
| 3T3-L1 | Mouse Embryo | Differentiates into adipocytes; widely used to study adipogenesis, insulin-stimulated glucose uptake, and adipokine secretion. |
| L6 | Rat Skeletal Muscle | Differentiates into myotubes; suitable for investigating glucose uptake and metabolism in muscle cells.[12] |
| HepG2 | Human Liver | Human hepatoma cell line; used to study hepatic glucose metabolism, insulin signaling, and gluconeogenesis.[9] |
| INS-1 | Rat Insulinoma | Pancreatic β-cell line; ideal for studying insulin secretion, β-cell function, and apoptosis. |
| Mesangial Cells | Kidney | Used to study diabetic nephropathy and the effects of high glucose on extracellular matrix protein production.[5] |
Protocol: Glucose Uptake Assay in L6 Myotubes
This protocol measures the ability of PMF to enhance glucose uptake in skeletal muscle cells.
Materials:
-
L6 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
PMF stock solution (dissolved in DMSO)
-
Insulin
-
Cytochalasin B (inhibitor of glucose transport)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS.
-
To induce differentiation, switch to DMEM with 2% horse serum when cells reach 80-90% confluency.
-
Allow cells to differentiate into myotubes for 5-7 days.
-
-
Serum Starvation:
-
Before the assay, serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.
-
-
PMF and Insulin Treatment:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with various concentrations of PMF (or vehicle control - DMSO) for a predetermined time (e.g., 1-2 hours).
-
For positive control wells, add a known concentration of insulin (e.g., 100 nM) for the last 20-30 minutes of the incubation.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG.
-
Incubate for 10-15 minutes at 37°C.
-
To determine non-specific uptake, include wells treated with cytochalasin B.
-
-
Termination and Measurement:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the glucose uptake data to the total protein concentration in each well.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kidney antifibrotic effects of 5,7,3′,4′,5′-pentamethoxyflavone from Bauhinia championii in streptozotocin-induced diabetic rats: in vivo and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. d-nb.info [d-nb.info]
- 8. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidiabetic activity of 3-hydroxyflavone analogues in high fructose fed insulin resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
3',4',5',5,7-Pentamethoxyflavone for anxiety model studies
Application Notes & Protocols
Topic: 3',4',5',5,7-Pentamethoxyflavone for Anxiety Model Studies
Audience: Researchers, scientists, and drug development professionals.
Guide to Investigating the Anxiolytic Potential of this compound (PMF) in Preclinical Models
Abstract
Anxiety disorders represent a significant global health challenge, necessitating the exploration of novel therapeutic agents with improved efficacy and safety profiles. Flavonoids, a class of natural polyphenolic compounds, have garnered considerable attention for their diverse pharmacological activities, including effects on the central nervous system. This guide focuses on this compound (PMF), a polymethoxyflavone found in plants such as Murraya paniculata[1][2], that has recently emerged as a promising candidate for anxiety research. We provide a comprehensive overview of its novel mechanism of action, detailed protocols for its evaluation in established murine anxiety models, and guidance on data interpretation, empowering researchers to effectively investigate its anxiolytic properties.
Background and Mechanism of Action
This compound (PMF) is a bioactive flavonoid distinguished by five methoxy groups on its flavone backbone. Traditionally, polymethoxyflavones have been studied for their anti-inflammatory and anti-cancer properties[2][3]. However, recent evidence has illuminated a significant and previously unrecognized role for PMF in neuropharmacology, specifically in the modulation of anxiety-like behaviors.[1][4]
A Novel Anxiolytic Pathway: The A2AR/Gephyrin/GABRA2 Axis
The anxiolytic effects of PMF are not believed to operate through the classical benzodiazepine binding site on the GABA-A receptor. Instead, research points to a sophisticated, multi-target mechanism that enhances inhibitory neurotransmission and restores homeostasis in stress-related neuro-circuits.[1][4]
The core mechanism involves the Adenosine A2A Receptor (A2AR) / Gephyrin / GABA-A Receptor α2 (GABRA2) pathway .[1]
-
Adenosine A2A Receptor (A2AR) Upregulation: PMF treatment has been shown to enhance the expression of A2AR. A2ARs are GPCRs that play a crucial role in modulating synaptic plasticity and neuronal excitability. Their activation is often associated with neuroprotective and anti-inflammatory effects.
-
Gephyrin Stabilization: Gephyrin is a critical scaffolding protein at inhibitory postsynapses. It anchors GABA-A receptors to the cytoskeleton, ensuring their proper localization and density at the synapse. PMF promotes the stability of Gephyrin.
-
GABRA2 Subunit Clustering: By stabilizing Gephyrin, PMF facilitates the clustering and stability of GABA-A receptors containing the α2 subunit (GABRA2). GABRA2-containing receptors are highly expressed in brain regions associated with anxiety, such as the amygdala and hippocampus, and are key targets for anxiolytic drugs.
This cascade ultimately preserves the integrity and function of GABAergic synapses, enhancing inhibitory tone in the brain to counteract the hyperexcitability characteristic of anxiety states.[1][4]
Modulation of the Gut-Brain Axis and HPA Axis
Beyond direct synaptic effects, PMF's anxiolytic activity is linked to systemic physiological regulation:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Chronic stress, often modeled in animals using Chronic Unpredictable Mild Stimulation (CUMS), leads to HPA axis dysfunction, characterized by elevated corticosterone levels. PMF treatment has been shown to ameliorate this dysfunction, normalizing stress hormone levels.[1]
-
Neurotransmitter Homeostasis: PMF increases the levels of key neurotransmitters, serotonin (5-HT) and GABA, in the hippocampus, a brain region integral to mood and memory.[1]
-
Gut Microbiota: Emerging evidence suggests PMF modulates the composition of the gut microbiota. This is a critical finding, as the gut-brain axis is increasingly recognized as a major regulator of mood and behavior. By fostering a healthier gut microbiome, PMF may indirectly contribute to its anxiolytic effects.[1][4]
Visualizing the Signaling Pathway
The following diagram illustrates the proposed mechanism of action for PMF in alleviating anxiety.
Caption: Proposed multi-target mechanism of PMF's anxiolytic action.
Experimental Protocols for In Vivo Anxiety Models
The following protocols describe standard behavioral assays used to evaluate the anxiolytic effects of PMF in mice.[1] The selection of these tests is based on their high predictive validity and reliability in screening anxiolytic compounds.
General Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data. The workflow diagram below outlines the key stages of an in vivo study.
Caption: Standard workflow for in vivo behavioral testing of PMF.
Protocol 1: Elevated Plus Maze (EPM) Test
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the propensity of animals to explore the open arms of the maze.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm with 40 cm high walls).
-
The maze should be elevated (e.g., 50-70 cm) from the floor.
-
Material: Non-reflective, neutral-colored material (e.g., grey PVC).
-
An overhead camera connected to a video-tracking system.
Methodology:
-
Animal Preparation: Use adult male Kunming or C57BL/6 mice (20-25g). House them in a temperature-controlled room (22±2°C) with a 12h light/dark cycle. Allow at least one week of acclimatization before experiments.
-
Drug Administration:
-
Prepare PMF in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium with a drop of Tween-80).
-
Administer PMF (e.g., 50 mg/kg and 100 mg/kg) via intraperitoneal (i.p.) injection or oral gavage.
-
Administer the vehicle to the control group and a positive control (e.g., Diazepam, 3 mg/kg, i.p.) to another group.
-
-
Procedure:
-
Allow 30-60 minutes for drug absorption after administration.
-
Gently place the mouse in the central square of the EPM, facing one of the closed arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using the video-tracking system.
-
After each trial, thoroughly clean the maze with 70% ethanol to remove olfactory cues.
-
-
Data Analysis:
-
Primary Anxiolytic Measures:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.
-
-
Locomotor Activity Measure:
-
Total number of arm entries (open + closed). This is crucial to rule out confounding effects of sedation or hyperactivity.
-
-
Protocol 2: Open Field Test (OFT)
Principle: This test assesses anxiety-like behavior by measuring the conflict between the rodent's innate drive to explore a novel environment and its aversion to brightly lit, open areas. Anxious animals tend to stay close to the walls (thigmotaxis).
Apparatus:
-
A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material.
-
The floor is typically divided into a central zone (e.g., 25 cm x 25 cm) and a peripheral zone by the video-tracking software.
-
An overhead camera and video-tracking system.
Methodology:
-
Animal Preparation & Drug Administration: Follow the same procedure as described for the EPM test. The OFT can be conducted on a separate cohort of animals or 24 hours after the EPM test.
-
Procedure:
-
After the drug absorption period, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 5-10 minutes.
-
Record the entire session.
-
Clean the arena thoroughly with 70% ethanol between subjects.
-
-
Data Analysis:
-
Primary Anxiolytic Measures:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Latency to first enter the central zone.
-
-
Locomotor Activity Measures:
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
-
Data Summary and Interpretation
Summary of Expected Quantitative Outcomes
The following table summarizes key data from a study investigating PMF in a CUMS-induced anxiety model in mice.[1] This provides a benchmark for expected results.
| Parameter | Model / Test | Treatment Group | Result | Interpretation |
| Open Arm Time (%) | EPM | PMF (50 & 100 mg/kg) | Significant Increase vs. CUMS Control | Anxiolytic Effect |
| Open Arm Entries (%) | EPM | PMF (50 & 100 mg/kg) | Significant Increase vs. CUMS Control | Anxiolytic Effect |
| Center Time (s) | OFT | PMF (50 & 100 mg/kg) | Significant Increase vs. CUMS Control | Anxiolytic Effect |
| Total Distance (cm) | OFT | PMF (50 & 100 mg/kg) | No significant difference vs. Control | Lack of sedative or hyperactive side effects |
| Serum Corticosterone | CUMS Model | PMF (50 & 100 mg/kg) | Significant Decrease vs. CUMS Control | Amelioration of HPA Axis Dysfunction |
| Hippocampal GABA/5-HT | CUMS Model | PMF (50 & 100 mg/kg) | Significant Increase vs. CUMS Control | Restoration of Neurotransmitter Balance |
Interpreting Results & Troubleshooting
-
Validating Anxiolytic Effect: A genuine anxiolytic effect is demonstrated by a significant increase in open arm exploration (EPM) or center zone time (OFT) without a significant change in total locomotor activity (total arm entries or total distance traveled).
-
Confounding Variables: If a compound significantly reduces total locomotor activity, an apparent "anxiolytic" effect (e.g., more time in open arms) might be a false positive due to general sedation. Conversely, a hyperactivity effect could mask anxiolytic potential.
-
Causality vs. Correlation: Behavioral data provides strong evidence for anxiolytic-like activity. To establish causality and understand the mechanism, this in vivo data must be correlated with ex vivo or in vitro studies, such as Western blotting for A2AR/Gephyrin/GABRA2 expression, ELISA for corticosterone, and HPLC for neurotransmitter levels, as demonstrated in the literature.[1]
Conclusion
This compound is a compelling natural product for anxiety research, demonstrating significant anxiolytic-like properties in preclinical models. Its unique mechanism of action, involving the A2AR/Gephyrin/GABRA2 pathway, HPA axis modulation, and interaction with the gut-brain axis, distinguishes it from classical anxiolytics and presents a promising avenue for the development of novel therapeutics. The protocols and data presented in this guide provide a robust framework for researchers to further explore and validate the therapeutic potential of PMF.
References
- 1. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Introduction: The Therapeutic Promise of 3',4',5',5,7-Pentamethoxyflavone (PMF) and the Quest for its Targets
An in-depth guide to identifying the protein targets of 3',4',5',5,7-Pentamethoxyflavone (PMF), a natural flavonoid with significant therapeutic potential. This document provides the scientific rationale, detailed experimental protocols, and data analysis strategies for researchers in chemical biology and drug development.
This compound (PMF) is a polymethoxyflavone, a class of natural compounds found in citrus peels and certain medicinal plants.[1][2] Extensive research has highlighted its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Notably, PMF has been shown to sensitize chemoresistant cancer cells to standard therapeutic agents, in part by inhibiting the Nrf2 pathway.[4][5] Despite these promising findings, the full spectrum of its molecular mechanisms remains unclear. Identifying the direct protein targets of PMF is a critical step in understanding its polypharmacology, optimizing its therapeutic potential, and predicting potential off-target effects.[6][7]
This application note provides a comprehensive framework for identifying and validating the protein targets of PMF using a chemical proteomics approach centered on affinity pull-down assays coupled with mass spectrometry.[8][9][10] We will detail the necessary steps from the synthesis of a bespoke PMF-based affinity probe to the final validation of putative protein interactions.
Principle of the Method: Affinity-Based Target Identification
The core of this strategy is an affinity purification technique where a modified version of the small molecule (the "bait") is used to capture its binding partners (the "prey") from a complex biological sample, such as a cell lysate.[11][12] The process involves several key stages:
-
Probe Synthesis : A chemically modified version of PMF is synthesized, featuring a linker arm and a high-affinity tag, such as biotin.[6]
-
Immobilization : The biotinylated PMF probe is immobilized on a solid support, typically streptavidin-coated agarose or magnetic beads.[6]
-
Affinity Pull-Down : The immobilized probe is incubated with a cell lysate. Proteins that bind to PMF are captured on the beads.
-
Elution & Identification : After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.[8][13]
-
Validation : Candidate interactions are confirmed using orthogonal methods to ensure biological relevance and eliminate false positives.[11]
This workflow is a powerful tool for moving from an observed phenotype to a mechanistic understanding of a small molecule's action.[7]
Diagram of the Experimental Workflow
Caption: Overall workflow for PMF protein target identification.
Part 1: Synthesis of a Biotinylated PMF Affinity Probe
To perform a pull-down experiment, PMF must be derivatized with an affinity handle. Structure-activity relationship studies have suggested that the 3'-position on the B-ring of the flavone structure can be modified without compromising biological activity, making it an ideal attachment point for a linker.[14]
The following is a proposed synthetic scheme. Note: This requires an experienced synthetic chemistry team.
Protocol 1: Synthesis of PMF-Linker-Biotin Probe
-
Starting Material : Obtain or synthesize PMF with a modifiable group, such as a hydroxyl, at the 3'-position. This may require a multi-step synthesis starting from simpler precursors.
-
Linker Attachment : React the 3'-OH-PMF derivative with a bifunctional linker, such as N-Boc-6-aminohexanoic acid, under standard esterification conditions (e.g., using DCC/DMAP). This adds a carboxyl-terminated linker with a protected amine.
-
Deprotection : Remove the Boc protecting group from the distal end of the linker using trifluoroacetic acid (TFA) to expose the primary amine.
-
Biotin Conjugation : React the amine-terminated PMF-linker with an activated biotin derivative, such as Biotin-NHS ester, in a suitable solvent like DMF with a non-nucleophilic base (e.g., DIPEA).
-
Purification and Characterization : Purify the final biotinylated PMF probe using high-performance liquid chromatography (HPLC). Confirm the structure and purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Part 2: The Pull-Down Assay Protocol
This protocol is designed for cultured cells, for instance, a human colorectal cancer cell line (e.g., HCT116 or SW480), where PMF has shown activity.[14]
Protocol 2: Step-by-Step Pull-Down Assay
A. Preparation of the Affinity Matrix
-
Resuspend streptavidin-agarose beads in lysis buffer (see Table 1 for composition).
-
Wash the beads three times with lysis buffer, centrifuging at 500 x g for 2 minutes between washes.
-
Incubate the washed beads with an excess of the biotinylated PMF probe (or biotin alone for a negative control) for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove any unbound probe. The affinity matrix is now ready.
B. Cell Lysate Preparation
-
Culture cells to ~80-90% confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteome. Determine protein concentration using a standard method (e.g., BCA assay).
C. Affinity Purification
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add the lysate to the prepared affinity matrix (PMF-probe beads) and to the negative control beads (e.g., beads with biotin alone, or beads blocked with biocytin).
-
Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
Competitive Control (Crucial for Specificity) : In a separate tube, pre-incubate the cell lysate with a 100-fold molar excess of free, unmodified PMF for 1 hour before adding the PMF-probe beads. This will show that binding partners are specific to the PMF structure and not the linker or tag.
-
Pellet the beads by centrifugation (500 x g, 2 min) and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform at least five washes: two with lysis buffer, two with a high-salt wash buffer, and a final wash with a low-salt wash buffer (see Table 1).
D. Elution of Bound Proteins
-
Elute the specifically bound proteins by incubating the beads with 2X SDS-PAGE loading buffer and heating at 95°C for 10 minutes. This denaturing elution is suitable for subsequent analysis by mass spectrometry.
-
Alternatively, for native protein analysis, perform a competitive elution by incubating the beads with a high concentration of free PMF (e.g., 100 µM) for 1 hour at 4°C.
| Buffer | Composition | Purpose |
| Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease/Phosphatase Inhibitors | Solubilize proteins while maintaining interactions |
| High-Salt Wash | 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% Triton X-100 | Disrupt weak, non-specific ionic interactions |
| Low-Salt Wash | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100 | Remove residual high-salt buffer before elution |
| Table 1: Recommended buffer compositions for the pull-down assay. |
Part 3: Protein Identification by Mass Spectrometry
The eluted proteins must be identified. This is typically achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][15]
Protocol 3: Mass Spectrometry Analysis
-
SDS-PAGE : Separate the eluted proteins on a 1D SDS-PAGE gel. Visualize the protein bands using a mass spectrometry-compatible stain, such as Coomassie Brilliant Blue or a silver stain.
-
Band Excision : Excise the entire protein lane from the PMF-probe sample and the corresponding regions from the control lanes. Also, excise unique bands present only in the experimental lane.
-
In-Gel Digestion : Destain the gel slices and subject the proteins to in-gel tryptic digestion to generate a complex mixture of peptides.[9]
-
LC-MS/MS : Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled with a nano-liquid chromatography system. The system separates the peptides before they are ionized and fragmented in the mass spectrometer.
-
Data Analysis : Process the resulting tandem mass spectra using a database search algorithm (e.g., Mascot, Sequest). Search the spectra against a comprehensive protein database (e.g., Swiss-Prot) to identify the proteins from which the peptides originated.[8]
-
Hit Prioritization : Compare the list of proteins identified in the PMF-probe sample against the negative controls. True binding partners should be significantly enriched in the PMF sample and absent or present at very low levels in the controls. Their binding should also be diminished in the competitive elution control.
Part 4: Validation of Candidate Interactions
Mass spectrometry provides a list of candidates; however, these must be validated through independent, orthogonal methods to confirm a direct and specific interaction.[11]
Protocol 4: Western Blot Validation
-
Perform the pull-down assay as described in Protocol 2.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a specific primary antibody against the candidate protein identified by mass spectrometry.
-
Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
A strong band in the PMF-probe lane, which is absent or weak in the control lanes, validates the interaction.
Protocol 5: Surface Plasmon Resonance (SPR) for Quantitative Analysis
SPR can be used to measure the binding kinetics (association and dissociation rates) and affinity (K D ) between PMF and a purified candidate protein in real-time.
-
Protein Immobilization : Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.
-
Analyte Injection : Flow solutions of PMF at various concentrations over the chip surface.
-
Binding Measurement : A change in the refractive index at the surface, proportional to the mass of PMF binding to the protein, is detected and recorded in a sensorgram.
-
Kinetic Analysis : Fit the sensorgram data to a binding model to calculate the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D = k d /k a ). A low K D value indicates high binding affinity.
Interpreting the Results: From Protein Lists to Biological Pathways
The list of validated protein targets can provide profound insights into the mechanism of action of PMF. Research has suggested that PMF may interact with proteins involved in the cellular response to stress and the unfolded protein response (UPR).[14]
Caption: Hypothetical role of PMF modulating the Unfolded Protein Response.
If members of the RAB subfamily of small GTPases are identified as targets, this could suggest that PMF influences vesicular trafficking and protein folding pathways, potentially exacerbating ER stress in cancer cells and leading to apoptosis.[14] Pathway analysis of the validated hits using bioinformatics tools (e.g., DAVID, STRING) can help build these mechanistic hypotheses for further testing.
Conclusion
Identifying the cellular targets of a bioactive small molecule like this compound is a cornerstone of modern drug discovery. The combination of affinity pull-down assays and mass spectrometry, supported by rigorous validation, provides a robust path to unraveling its molecular mechanisms. The protocols and strategies outlined here offer a detailed guide for researchers to successfully identify and characterize the protein interactome of PMF, paving the way for its development as a targeted therapeutic agent.
References
- 1. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Protein-protein interactions identified by pull-down experiments and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 11. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]
- 13. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: 3',4',5',5,7-Pentamethoxyflavone (PMF) in Colorectal Cancer Research
Introduction: Beyond Standard Flavonoids in Colorectal Cancer
Flavonoids, a diverse group of polyphenolic phytochemicals, have long been investigated for their potential health benefits, including cancer chemoprevention. Within this family, flavones represent a promising subclass. However, the therapeutic efficacy of many naturally occurring flavonoids is often limited by poor bioavailability. This has led researchers to explore structural modifications, such as O-methylation, to enhance their pharmacological properties.
3',4',5',5,7-Pentamethoxyflavone (PMF) is a polymethoxylated flavone that has demonstrated significant potential as a chemopreventive agent in the context of colorectal cancer (CRC). Preclinical studies suggest that the presence of multiple methoxy groups on the flavone scaffold enhances its anticancer efficacy compared to its hydroxylated counterparts like apigenin. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of PMF in CRC research, providing both mechanistic insights and validated experimental protocols.
Part 1: Unraveling the Mechanistic Landscape of PMF in CRC
The anticancer effects of PMF in colorectal cancer are multifaceted, targeting several key pathways involved in tumor progression. Current research points to a combination of cell cycle regulation, apoptosis induction, and modulation of inflammatory signaling.
Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest
A primary mechanism of PMF is its ability to inhibit the growth of colorectal cancer cells. This is achieved, in part, by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. RNA sequencing and proteomic analyses have revealed that PMF treatment alters the expression of genes associated with the cell cycle. Specifically, some related 5-hydroxy polymethoxyflavones have been shown to cause G2/M or G0/G1 phase arrest in colon cancer cells by modulating the expression of key regulatory proteins like p21, CDK-2, and CDK-4.
The proposed pathway for PMF-induced cell cycle arrest involves the upregulation of cyclin-dependent kinase inhibitors (e.g., p21), which in turn inhibit the activity of cyclin-CDK complexes, halting the cell cycle and preventing proliferation.
Signaling Pathway: PMF-Induced Cell Cycle Arrest
Caption: PMF induces cellular stress, leading to p53-mediated upregulation of p21, which inhibits CDK activity and causes G1/S cell cycle arrest.
Induction of Apoptosis
Beyond halting proliferation, PMF can trigger programmed cell death, or apoptosis, in CRC cells. Related hydroxylated polymethoxyflavones have been shown to increase the sub-G0/G1 cell population, a hallmark of apoptosis. This process is associated with the modulation of key signaling proteins, including the cleavage of caspases 3 and 8, and poly ADP ribose polymerase (PARP). The activation of this caspase cascade is a critical execution step in the apoptotic pathway.
Modulation of Pro-inflammatory Pathways
Chronic inflammation is a key driver of colorectal carcinogenesis. Prostaglandin E-2 (PGE-2), produced via the cyclooxygenase (COX) pathway, is a critical mediator of this process. PMF has been shown to be a potent inhibitor of PGE-2 generation in human CRC cells. Molecular modeling studies suggest that PMF docks into the active site of COX enzymes with greater affinity than its less-methylated counterparts, providing a structural basis for its superior inhibitory activity.
Workflow: Investigating PMF's Anticancer Mechanisms
Caption: A typical workflow for evaluating the anticancer effects of PMF, from initial in vitro screening to in vivo model validation.
Targeting the Unfolded Protein Response (UPR)
Recent evidence suggests that PMF may exert its effects by inducing stress on the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR). Proteomics analysis has identified members of the RAB subfamily of small GTPases as potential cellular targets of PMF, and pathway analysis linked these proteins to cellular stress responses and protein folding. This suggests that PMF may disrupt protein homeostasis, leading to an ER stress-mediated cascade that culminates in cell cycle arrest and apoptosis.
Part 2: Experimental Protocols for PMF Application
The following protocols provide a robust framework for investigating the effects of PMF on colorectal cancer cells and preclinical models.
Protocol 2.1: In Vitro Cell Viability Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of PMF on CRC cell lines.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of cell death or a loss of proliferation, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.
Materials:
-
CRC cell lines (e.g., HCT116, HT-29)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (PMF), dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
PMF Treatment: Prepare serial dilutions of PMF in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% in all wells, including the vehicle control.
-
Remove the old medium and add 100 µL of the PMF dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against PMF concentration to determine the IC50 value.
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after PMF treatment.
Rationale: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Materials:
-
CRC cells treated with PMF (at IC50 concentration) for 24-48 hours
-
Cold PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in each phase. A significant increase in a particular phase (e.g., G2/M) compared to the control indicates cell cycle arrest.
Protocol 2.3: In Vivo Chemoprevention Study in Apc(Min) Mice
This protocol outlines a preclinical study to evaluate the efficacy of PMF in a genetically engineered mouse model of intestinal adenoma formation.
Rationale: The Apc(Min) mouse harbors a mutation in the Apc gene, leading to the spontaneous development of numerous intestinal adenomas, closely mimicking human familial adenomatous polyposis (FAP). This model is widely used to test the efficacy of chemopreventive agents.
Materials:
-
Apc(Min) mice
-
Standard powdered rodent diet
-
This compound (PMF)
-
Control and PMF-supplemented diets (e.g., 0.2% w/w)
Procedure:
-
Animal Acclimation: Acclimate Apc(Min) mice (e.g., 5 weeks old) to the facility for one week.
-
Dietary Intervention: Randomly assign mice to a control diet group or a PMF-supplemented diet group. Provide the respective diets and water ad libitum.
-
Study Duration: Maintain the mice on their respective diets for a predetermined period (e.g., for 11 weeks).
-
Monitoring: Monitor the animals' health and body weight regularly.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Carefully dissect the entire intestinal tract (small intestine and colon).
-
Tumor Scoring: Flush the intestines with saline, open them longitudinally, and lay them flat. Count the number and measure the size of all visible adenomas under a dissecting microscope. Calculate the tumor burden (sum of tumor diameters).
-
Histology and Immunohistochemistry: Fix intestinal tissues in 10% neutral buffered formalin for histological analysis. Perform immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) to investigate the underlying mechanisms of tumor inhibition.
-
Statistical Analysis: Compare the tumor number and burden between the control and PMF-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Part 3: Data Presentation and Expected Outcomes
Effective data presentation is crucial for interpreting the results of PMF studies. Quantitative data should be summarized in tables for clarity.
Table 1: In Vitro Efficacy of PMF and Related Flavones in CRC Models
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| PMF | APC10.1 (Murine Adenoma) | Growth Inhibition | 6 | |
| Tricin | APC10.1 (Murine Adenoma) | Growth Inhibition | 13 | |
| Apigenin | APC10.1 (Murine Adenoma) | Growth Inhibition | 18 | |
| PMF | HCA-7 (Human CRC) | PGE-2 Generation | 0.8 |
This table clearly demonstrates the superior potency of PMF compared to its less-methylated analogs in inhibiting adenoma cell growth and PGE-2 production.
Table 2: In Vivo Efficacy of PMF in the Apc(Min) Mouse Model
| Treatment Group | Dose (% in diet) | Change in Adenoma Number | Change in Adenoma Burden | Reference |
| PMF | 0.2% | ↓ 43% | ↓ 61% | |
| Apigenin | 0.2% | No significant effect | No significant effect |
This data highlights the significant in vivo chemopreventive activity of dietary PMF, reducing both the number and overall size of intestinal adenomas.
Expected Outcomes:
-
In Vitro: PMF is expected to reduce the viability of CRC cells in a dose-dependent manner. Mechanistic studies should reveal an accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1 or G2/M) and an increase in apoptotic markers (e.g., Annexin V positive cells, cleaved caspases).
-
In Vivo: In the Apc(Min) model, mice receiving a PMF-supplemented diet are expected to develop significantly fewer and smaller intestinal adenomas compared to the control group. Immunohistochemical analysis of these tumors should show reduced proliferation (lower Ki-67 staining) and increased apoptosis (higher cleaved caspase-3 staining).
Conclusion
This compound stands out as a promising, structurally optimized flavonoid for colorectal cancer chemoprevention. Its ability to concurrently inhibit cell proliferation, induce apoptosis, and suppress pro-inflammatory signaling pathways underscores its potential for further development. The protocols and data presented here provide a comprehensive guide for researchers to rigorously evaluate and expand upon the therapeutic applications of PMF in colorectal cancer. Future studies should aim to further validate the identified cellular targets and explore synthetic modifications to enhance its bioavailability and efficacy for potential clinical translation.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3',4',5',5,7-Pentamethoxyflavone
Welcome to the technical support guide for 3',4',5',5,7-Pentamethoxyflavone (PMF). This document is designed for researchers, scientists, and drug development professionals who are leveraging the therapeutic potential of PMF but face challenges due to its inherently low aqueous solubility. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you overcome these experimental hurdles.
Introduction: The Solubility Challenge
This compound is a polymethoxyflavone (PMF) found in citrus plants, exhibiting a range of promising biological activities, including anti-cancer and anti-inflammatory effects.[1][2] However, its therapeutic application is significantly hampered by its hydrophobic nature, leading to poor aqueous solubility.[3][4] This characteristic can compromise experimental reproducibility, limit bioavailability, and complicate the transition from in vitro to in vivo studies. This guide explains the root causes of this issue and provides robust, step-by-step strategies to enhance the solubility of PMF for reliable and effective research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when working with PMF.
Q1: Why is this compound so poorly soluble in water?
A: The poor aqueous solubility of PMF is a direct result of its molecular structure. Flavonoids are generally hydrophobic, and PMF is an extreme case for two key reasons:
-
Multiple Methoxy Groups (-OCH₃): The "pentamethoxy" designation indicates five methoxy groups. These groups are non-polar and significantly increase the lipophilicity (fat-solubility) of the molecule, causing it to repel polar water molecules.
-
Lack of Hydroxyl Groups (-OH): Unlike other flavonoids such as quercetin or luteolin, PMF lacks free hydroxyl groups. Hydroxyl groups can form hydrogen bonds with water, which is a primary mechanism for dissolution. The absence of these groups on the PMF scaffold means it cannot effectively interact with the water solvent system.
This combination makes the PMF molecule highly crystalline and hydrophobic, preferring to interact with itself rather than with water, leading to very low solubility.[4]
Q2: What are the consequences of poor solubility in my experiments?
A: Ignoring the poor solubility of PMF can lead to a host of experimental artifacts and unreliable data. Key consequences include:
-
Precipitation in Aqueous Media: When a concentrated stock of PMF in an organic solvent (like DMSO) is diluted into aqueous buffers or cell culture media, it can immediately precipitate out of solution. This leads to an unknown and significantly lower final concentration than intended.
-
Inaccurate Dose-Response Curves: If the compound is not fully dissolved, the concentration of the soluble, active fraction is not the same as the calculated concentration. This can lead to an underestimation of potency (e.g., a higher calculated IC50) and poor reproducibility.
-
Low and Erratic Bioavailability: For in vivo studies, poor aqueous solubility leads to low dissolution in the gastrointestinal tract, resulting in minimal absorption and low bioavailability.[3] This makes it difficult to achieve therapeutic concentrations in target tissues.
-
Physical Instability of Formulations: Formulations containing PMF are prone to crystallization and aggregation over time, compromising their stability and shelf-life.[5]
Q3: What are the reported solubilities of PMF in common laboratory solvents?
A: While precise quantitative data for aqueous solubility is scarce due to its extremely low value, qualitative solubility in common organic solvents is well-documented. This information is critical for preparing primary stock solutions.
| Solvent | Solubility | Rationale & Use Case |
| Water / Aqueous Buffers | Sparingly Soluble / Insoluble | Not suitable for preparing stock solutions. The primary challenge this guide addresses. |
| Dimethyl Sulfoxide (DMSO) | Soluble | The most common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Soluble | A good alternative to DMSO, especially when DMSO toxicity is a concern.[6] |
| Methanol | Soluble[7] | Primarily used for analytical purposes (e.g., HPLC, LC-MS) rather than for biological assays.[7] |
| Chloroform | Soluble[7] | Used for extraction and some chemical reactions, but not for biological experiments due to its toxicity.[7] |
Part 2: Troubleshooting Guide for Common Experimental Issues
Directly addressing problems encountered at the bench.
Scenario 1: "I diluted my PMF stock in cell culture media, and the solution turned cloudy."
-
Problem: This indicates that the PMF has precipitated upon contact with the aqueous environment. The concentration of soluble PMF is now unknown and far lower than your target concentration.
-
Root Cause: The organic solvent (e.g., DMSO) dispersed into the media, but the PMF, unable to dissolve in the water-based media, crashed out of solution.
-
Immediate Solutions & Best Practices:
-
Reduce Final Organic Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your cell culture media is as low as possible, typically well below 0.5%, to minimize solvent-induced artifacts and reduce the shock of solvent change.
-
Pre-warm the Media: Adding the stock solution to media pre-warmed to 37°C can sometimes help, though this is often insufficient for highly insoluble compounds like PMF.
-
Adopt a Solubility Enhancement Strategy: A simple dilution is not a viable method for PMF. You must employ a formulation strategy to keep the compound in solution. Proceed to the protocols in Part 3.
-
Scenario 2: "My in vitro assay results are not reproducible."
-
Problem: You are observing high variability between replicate wells or between experiments conducted on different days.
-
Root Cause: Inconsistent solubility is the most likely culprit. Undissolved microcrystals of PMF are being unevenly distributed across your assay plates, leading to different effective concentrations in each well.
-
Validation & Troubleshooting Steps:
-
Visual Inspection: Before adding your final PMF dilution to the cells, hold the tube or plate up to a light source. Look for any signs of shimmering, cloudiness, or visible precipitate. If you see any, the solution is not homogenous.
-
Centrifugation Test: Prepare your final dilution in a microcentrifuge tube. Spin it at high speed (e.g., >10,000 x g) for 5-10 minutes. If you see a pellet, your compound was not fully dissolved.
-
Implement a Robust Protocol: The only reliable solution is to prepare your PMF using one of the validated methods in the following section, such as cyclodextrin complexation or creating a solid dispersion, to ensure a truly solubilized state.
-
Part 3: Validated Protocols for Solubility Enhancement
This section provides detailed, step-by-step methodologies for preparing soluble PMF formulations. The choice of method depends on the specific experimental requirements.
Method 1: Cyclodextrin Inclusion Complexation
-
Principle & Expertise: This is the most widely recommended method for in vitro studies. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8] The hydrophobic PMF molecule partitions into the CD cavity, forming a "host-guest" inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve readily in water while shielding the PMF from the aqueous environment.[3][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and has low cellular toxicity.
Caption: Encapsulation of PMF by a cyclodextrin molecule.
-
Step-by-Step Protocol (Kneading Method):
-
Molar Ratio Calculation: Determine the required amounts of PMF and HP-β-CD. A 1:2 or 1:3 molar ratio of PMF to HP-β-CD is a good starting point. (PMF MW: ~372.4 g/mol ; HP-β-CD MW: ~1400 g/mol ).
-
Weighing: Accurately weigh the calculated amounts of PMF and HP-β-CD.
-
Initial Mixing: Place the HP-β-CD powder into a glass mortar. Add a small amount of a 50:50 ethanol/water solution to form a thick, consistent paste.
-
Incorporation: Add the PMF powder to the paste.
-
Kneading: Knead the mixture vigorously with a pestle for 45-60 minutes. The mechanical energy forces the PMF into the cyclodextrin cavities. Add small amounts of the ethanol/water solution as needed to maintain a paste-like consistency.
-
Drying: Spread the resulting paste in a thin layer in a glass dish and dry it under a vacuum or in a desiccator at room temperature until a constant weight is achieved. This removes the ethanol and water.
-
Final Product: The resulting dried powder is the PMF-CD inclusion complex. It should be a fine, white powder that is readily soluble in water or buffer.
-
Stock Solution: Prepare a stock solution of the complex in your desired aqueous buffer. Determine the concentration based on the initial weight of PMF used. This stock can then be sterile-filtered and diluted for your experiments.
-
Method 2: Solid Dispersion with a Hydrophilic Polymer
-
Principle & Expertise: This technique is excellent for improving the dissolution rate and is scalable for in vivo formulations. A solid dispersion involves dispersing the drug (PMF) in an amorphous, high-energy state within a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP).[10][11] The crystalline structure of PMF, which requires significant energy to break, is disrupted. When the solid dispersion comes into contact with water, the polymer dissolves rapidly, releasing the PMF as fine, amorphous particles with a vastly increased surface area, leading to enhanced dissolution.[10]
Caption: Workflow for creating a PMF solid dispersion.
-
Step-by-Step Protocol (Solvent Evaporation Method):
-
Ratio Selection: Choose a drug-to-polymer ratio. Ratios of 1:2 to 1:5 (w/w) of PMF to PVP K30 are common starting points.
-
Dissolution: In a round-bottom flask, dissolve both the calculated amount of PMF and PVP K30 in a suitable volatile solvent in which both are soluble (e.g., ethanol or methanol). Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). This rapid removal of the solvent prevents the PMF from recrystallizing.
-
Drying: A thin film or solid mass will form on the inside of the flask. Further dry this solid under vacuum for several hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid from the flask. Grind it using a mortar and pestle to obtain a fine, homogenous powder.
-
Storage & Use: Store the solid dispersion powder in a desiccator. To use, weigh the required amount of powder and dissolve it directly in your aqueous medium. The dissolution should be significantly faster and more complete than with the raw PMF powder.
-
Part 4: Comparative Analysis of Strategies
Choosing the right method is crucial for experimental success. This table provides a high-level comparison to guide your decision-making process.
| Feature | Co-Solvent System (e.g., DMSO) | Cyclodextrin Complexation | Solid Dispersion |
| Mechanism | Reduces solvent polarity | Host-guest encapsulation | Creates amorphous, high-energy state |
| Solubility Increase | Low to Moderate | High | High (Dissolution Rate) |
| Ease of Preparation | Very Easy | Moderate | Moderate to Complex |
| Suitability for In Vitro | High (with caution for toxicity) | Excellent (low toxicity) | Good (may require filtration) |
| Suitability for In Vivo | Limited (toxicity, precipitation) | Good | Excellent (scalable for oral dosage) |
| Potential for Interference | High (DMSO affects cell processes) | Low (HP-β-CD is largely inert) | Low (polymers are generally inert) |
| Primary Advantage | Simplicity for initial screening | Achieves true thermodynamic solubility | Greatly enhances dissolution rate |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
Technical Support Center: 3',4',5',5,7-Pentamethoxyflavone in DMSO
Welcome to the technical support center for 3',4',5',5,7-Pentamethoxyflavone (PMF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of PMF in DMSO solutions. Our goal is to ensure the stability and reliability of your experimental outcomes by addressing common challenges encountered in the laboratory.
Introduction to this compound (PMF)
This compound is a naturally occurring polymethoxyflavone (PMF) found in plants such as those from the Rutaceae family.[1] It is recognized for its potential therapeutic properties, including its role in sensitizing chemoresistant cancer cells.[1] The five methoxy groups on the flavonoid backbone contribute to its lipophilicity and are thought to enhance its metabolic stability compared to hydroxylated flavonoids.[2] However, like many hydrophobic compounds, its use in aqueous biological systems requires dissolution in a solvent such as dimethyl sulfoxide (DMSO), which presents its own set of challenges regarding compound stability and experimental reproducibility.
This guide provides a comprehensive overview of best practices for the preparation, storage, and handling of PMF solutions in DMSO, along with troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For most in vitro applications, high-purity, anhydrous DMSO is the recommended solvent due to its ability to dissolve a wide range of hydrophobic compounds, including PMF.[3][4] One supplier suggests a solubility of up to 20 mg/mL (53.71 mM) in DMSO, which may be facilitated by ultrasonication and gentle warming to 60°C.[1] For in vivo studies, co-solvents may be necessary to prepare a formulation suitable for administration.
Q2: What are the optimal storage conditions for PMF stock solutions in DMSO?
A2: To ensure the long-term stability of your PMF stock solution, it is crucial to store it correctly. The following conditions are recommended:
-
Short-term storage (up to 1 month): -20°C, protected from light.[1]
-
Long-term storage (up to 6 months): -80°C, protected from light.[1]
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] The solid, powdered form of PMF is stable for at least four years when stored at -20°C.[5]
Q3: Why is my PMF precipitating when I dilute my DMSO stock in aqueous buffer or cell culture media?
A3: This is a common phenomenon known as "antisolvent precipitation." PMF is highly soluble in DMSO but poorly soluble in water. When you add the DMSO stock to an aqueous solution, the DMSO rapidly disperses, creating localized areas of high PMF concentration in a now water-rich environment where it is not soluble, causing it to precipitate.[6] To mitigate this, it is best to perform serial dilutions in 100% DMSO first and then add a small volume of the diluted DMSO stock to your aqueous solution with vigorous mixing.[1]
Q4: Can the DMSO I use affect the stability of PMF?
A4: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7] Water in your DMSO can reduce its solvating power for hydrophobic compounds like PMF and may also contribute to hydrolytic degradation over time.[4][8] Therefore, it is critical to use anhydrous (dry) DMSO from a freshly opened bottle and to store it properly with the cap tightly sealed.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: The cytotoxic effects of DMSO are cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid significant effects on cell viability and function.[3] It is essential to include a vehicle control in your experiments, which consists of the same final concentration of DMSO without the compound, to account for any solvent effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| PMF powder will not fully dissolve in DMSO. | 1. Concentration exceeds solubility limit.2. Hygroscopic DMSO with high water content.3. Insufficient dissolution time or energy. | 1. Consult the supplier's datasheet for solubility data.[1] Do not exceed the recommended concentration.2. Use a new, unopened bottle of anhydrous, high-purity DMSO.3. Use an ultrasonic bath to aid dissolution.[1] Gentle warming (e.g., 37°C) can also help, but be cautious of potential heat-induced degradation.[3] |
| Cloudiness or precipitation appears immediately upon dilution in aqueous buffer. | 1. Antisolvent precipitation due to rapid change in solvent polarity.2. Localized supersaturation. | 1. Add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing to ensure rapid mixing.2. Perform a stepwise dilution.[7] For sensitive assays, consider making intermediate dilutions in 100% DMSO before the final dilution into the aqueous medium.[1] |
| Inconsistent or weaker-than-expected biological activity in long-term assays. | 1. Degradation of PMF in the DMSO stock solution over time.2. Degradation of PMF in the cell culture medium during the experiment. | 1. Prepare fresh stock solutions regularly. Aliquot stocks to avoid repeated freeze-thaw cycles.[3] Verify the concentration and purity of your stock solution using HPLC.2. Perform a stability study of PMF in your specific cell culture medium under experimental conditions. Consider replenishing the medium with freshly prepared PMF at regular intervals. |
| Appearance of new peaks in HPLC analysis of the stock solution. | 1. Chemical degradation of PMF.2. Photodegradation from exposure to light. | 1. Potential degradation pathways for polymethoxyflavones include demethylation.[9] Store solutions at -80°C to minimize degradation.[1]2. Protect stock solutions from light by using amber vials and storing them in the dark.[10] |
Quantitative Stability of Compounds in DMSO
While specific long-term stability data for this compound in DMSO is not extensively published, studies on large compound libraries provide valuable insights.
| Storage Condition | Time | Observed Stability | Source |
| Room Temperature | 3 months | 92% of compounds detected | [11] |
| Room Temperature | 6 months | 83% of compounds detected | [11] |
| Room Temperature | 1 year | 52% of compounds detected | [11] |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds stable | [12][13] |
| -15°C (11 freeze-thaw cycles) | Not specified | No significant compound loss observed | [4][8] |
These data underscore the importance of low-temperature storage for maintaining compound integrity.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration PMF Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound (MW: 372.37 g/mol ).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Calculation: To prepare 1 mL of a 20 mM stock solution, you will need:
-
20 mmol/L * 0.001 L * 372.37 g/mol = 0.00745 g = 7.45 mg
-
-
Weighing: Accurately weigh 7.45 mg of PMF powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, place the vial in an ultrasonic water bath for 10-15 minutes.[3] Gentle warming in a 37°C water bath can also be applied if necessary.[3]
-
Visual Inspection: Visually inspect the solution against a light source to ensure all particles have dissolved.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber) tubes. Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Preparation of Serial Dilutions for Cell-Based Assays
This protocol describes how to prepare a series of working solutions from a 20 mM DMSO stock for a cell-based assay, ensuring the final DMSO concentration remains constant and below 0.5%.
Objective: Prepare final concentrations of 100 µM, 50 µM, and 25 µM PMF in a final assay volume of 1 mL, with a final DMSO concentration of 0.5%.
Procedure:
-
Prepare Intermediate Stocks in 100% DMSO:
-
This is the crucial step to avoid precipitation.[1] Perform serial dilutions of your high-concentration stock in 100% DMSO.
-
20 mM Stock (High-Concentration): Your starting stock.
-
10 mM Intermediate Stock: Mix equal volumes of the 20 mM stock and 100% DMSO (e.g., 20 µL + 20 µL).
-
5 mM Intermediate Stock: Mix equal volumes of the 10 mM intermediate stock and 100% DMSO (e.g., 20 µL + 20 µL).
-
-
Prepare Final Working Solutions:
-
The final DMSO concentration will be 0.5%, which is a 1:200 dilution. Therefore, you will add 5 µL of your intermediate DMSO stocks to 995 µL of cell culture medium.
-
For 100 µM final concentration: Add 5 µL of the 20 mM stock to 995 µL of medium.
-
For 50 µM final concentration: Add 5 µL of the 10 mM intermediate stock to 995 µL of medium.
-
For 25 µM final concentration: Add 5 µL of the 5 mM intermediate stock to 995 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding 5 µL of 100% DMSO to 995 µL of cell culture medium.
This method ensures that each final concentration has the same 0.5% DMSO concentration, and it minimizes the risk of PMF precipitation.
Visualized Workflows and Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of major metabolites of polymethoxylated flavonoids in Pericarpium Citri Reticulatae using liver microsomes immobilized on magnetic nanoparticles coupled with UPLC/MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
preparing 3',4',5',5,7-Pentamethoxyflavone stock solutions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for the preparation of 3',4',5',5,7-Pentamethoxyflavone stock solutions. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework of understanding, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Core Concept: The Challenge of Hydrophobicity
This compound, like many flavonoids, is a hydrophobic molecule. This inherent characteristic dictates our entire strategy, from solvent selection to the final dilution into aqueous cell culture media or assay buffers. The primary issue researchers face is the compound "crashing out" or precipitating when the organic solvent it's dissolved in is diluted into an aqueous environment.[1][2] This guide is designed to navigate that central challenge.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a natural flavonoid compound that has been investigated for various biological activities, including sensitizing chemoresistant cancer cells.[3][4][5] Understanding its fundamental properties is the first step to successful solution preparation.[6]
| Property | Value | Significance for Stock Preparation |
| Molecular Formula | C₂₀H₂₀O₇ | Required for all molarity-based calculations. |
| Molecular Weight (MW) | 372.37 g/mol [3] | The precise mass needed to achieve a target concentration. |
| Appearance | Off-White Crystalline Solid[7] | A visual check to confirm the compound's integrity before use. |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Hot Acetone, Warm Ethanol[4][5][7] | Dictates the choice of solvent for creating a concentrated stock solution. Insoluble in water. |
| Long-Term Storage | -20°C[4][5] | Critical for maintaining the compound's stability and activity over time. |
| Stability | ≥ 4 years at -20°C[4][5] | Provides confidence in the long-term viability of the powdered compound when stored correctly. |
Q2: Why can't I just dissolve the compound directly in my cell culture media?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1][8] Attempting to dissolve it directly will result in an incomplete solution and an inaccurate concentration. Therefore, a high-concentration stock solution in a suitable organic solvent is necessary.[9][10]
Q3: What is the best solvent for preparing a stock solution?
For cell culture applications, Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for hydrophobic compounds.[2] It has a high capacity for dissolving a wide range of molecules and is miscible with water.[11][12] However, it is crucial to keep the final concentration of DMSO in your experiment low (ideally <0.1%, and almost always <0.5%) to avoid solvent-induced cytotoxicity.[2]
For other applications, such as chemical assays, methanol or ethanol can be used.[4][5]
Q4: How should I store the stock solution?
To maintain the integrity of your stock solution, adhere to the following principles:
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[4][5]
-
Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[6][13] This ensures that the main stock remains pristine and reduces the risk of contamination and degradation.
-
Light Protection: Flavonoids can be sensitive to light.[14][15] Store aliquots in amber vials or wrap clear vials in aluminum foil to protect them from light-induced degradation.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a standard 10 millimolar (mM) stock solution, a common starting concentration for many laboratory applications.
Workflow Overview
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 53350-26-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vivo Delivery Challenges of 3',4',5',5,7-Pentamethoxyflavone (PMF)
Welcome to the technical support center for 3',4',5',5,7-Pentamethoxyflavone (PMF) research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this promising, yet challenging, molecule in vivo. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.
Section 1: Foundational Challenges & Frequently Asked Questions
This section addresses the most common and fundamental questions regarding the physicochemical properties of PMF that impede its systemic delivery.
Question: Why is the oral bioavailability of pure PMF so low?
Answer: The poor oral bioavailability of this compound is a direct consequence of its challenging physicochemical properties, primarily its extremely low aqueous solubility. PMF is a highly lipophilic and crystalline compound, which means it does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed into the bloodstream, it must first be in a dissolved state at the site of absorption, such as the intestinal lumen. Because PMF dissolves so poorly, only a very small fraction of the administered dose is available for absorption, leading to low and variable plasma concentrations. This issue places PMF in Class II of the Biopharmaceutics Classification System (BCS), characterized by low solubility and high permeability.
Question: We've observed high variability in our animal pharmacokinetic (PK) studies. What could be the cause?
Answer: High inter-subject variability in PK studies with PMF is a classic symptom of its dissolution rate-limited absorption. When a compound's absorption depends heavily on the GI dissolution step, minor physiological differences between animals (e.g., gastric pH, intestinal motility, presence of food) can lead to major differences in the rate and extent of drug absorption. This results in inconsistent plasma concentration profiles and high standard deviations in your PK parameters (Cmax, AUC). The key to reducing this variability is to employ a formulation strategy that bypasses the dissolution step, ensuring the drug is presented to the intestinal wall in a solubilized or pre-dissolved state.
Question: What is the first step in selecting a suitable formulation strategy for PMF?
Answer: The first and most critical step is a thorough pre-formulation assessment. Before investing time in complex formulations, you must understand the specific hurdles. This involves characterizing the raw PMF and determining its key properties.
Workflow: Selecting an In Vivo Delivery Strategy for PMF
Technical Support Center: Optimizing 3',4',5',5,7-Pentamethoxyflavone Dosage for Cell Culture
Welcome to the technical support center for optimizing the use of 3',4',5',5,7-Pentamethoxyflavone (PMF) in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMF) and what is its primary mechanism of action?
A1: this compound is a naturally occurring polymethoxyflavone (PMF), a subclass of flavonoids found in citrus plants and other botanicals.[1][2] PMFs are noted for their enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development.[3]
The primary mechanism of action for PMF is multifaceted and appears to be cell-type dependent. Key reported activities include:
-
Inhibition of the Nrf2 Pathway: PMF has been shown to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 signaling pathway.[4][5][6]
-
Modulation of Cell Cycle and Apoptosis: In cancer cells, PMF can induce cell cycle arrest and promote apoptosis (programmed cell death) through the regulation of intrinsic pathways involving proteins like Bcl-2 and Bax.[7][8]
-
Anti-inflammatory Effects: PMF can suppress the activation of NF-κB, a key regulator of inflammation, by inhibiting IκB kinase (IKK) activation.[9][10] This leads to a downregulation of inflammatory and proliferative gene products.[9][10]
-
Inhibition of Angiogenesis: By suppressing NF-κB, PMF can also inhibit the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[10]
Q2: What is the recommended starting concentration range for PMF in cell culture?
A2: The optimal concentration of PMF is highly dependent on the cell line and the biological endpoint being measured. Based on published literature, a sensible starting range for a dose-response experiment would be between 1 µM and 100 µM .
| Cell Line/Model | Effective Concentration Range | Observed Effect | Reference |
| Cisplatin-Resistant A549 (NSCLC) | 25 µM | Sensitization to cisplatin | [4][6] |
| HEK293T | 10 - 50 µM | Inhibition of Nrf2 transactivation | [4][6] |
| RAW 264.7 Macrophages | Not specified | Inhibition of LPS-induced nitric oxide | [4][6] |
| MCF-7 (Breast Cancer) | 0 - 20 µM | Cell cycle arrest and apoptosis | [8] |
| Various Tumor Cell Lines | Not specified | Antiproliferative activity | [9] |
It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.[11]
Q3: How should I prepare a stock solution of PMF?
A3: Proper preparation of the stock solution is critical for experimental reproducibility.
-
Solvent Selection: PMF is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform.[4][6][12] For cell culture applications, cell culture-grade DMSO is the most common and recommended solvent.[13][14][15]
-
Stock Concentration: A high-concentration stock solution (e.g., 10-20 mM) is recommended to minimize the final concentration of DMSO in the culture medium.[16]
-
Preparation Protocol:
-
Bring the vial of PMF powder to room temperature before opening to prevent condensation.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to the vial to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear.[16]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter, especially if sterility is a concern.[13]
-
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[13][14] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][13] Protect from light.[5]
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5% , to avoid solvent-induced cytotoxicity.[13][14] It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the PMF-treated cultures.[16][17][18] This allows you to distinguish the effects of PMF from any potential effects of the solvent.
Troubleshooting Guide
Issue 1: I'm observing low or no biological activity with PMF.
-
Potential Cause 1: Compound Degradation. Flavonoids can be unstable in aqueous cell culture media, especially at 37°C.[19] Although methoxylated flavonoids like PMF are generally more stable than their hydroxylated counterparts, degradation can still occur over long incubation periods.[20]
-
Solution:
-
Always use freshly prepared working solutions.
-
Minimize the pre-incubation time of the PMF-containing medium before adding it to the cells.[19]
-
For long-term experiments (e.g., > 48 hours), consider replenishing the medium with freshly prepared PMF at regular intervals.[20]
-
Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light).[19][20]
-
-
-
Potential Cause 2: Incorrect Dosage. The effective concentration of PMF is cell-line specific.
-
Solution: Perform a wide-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your cells.[11]
-
Issue 2: I'm seeing precipitation or turbidity in my culture medium after adding PMF.
-
Potential Cause 1: Low Aqueous Solubility. PMF is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[12][21] Precipitation can occur if the concentration exceeds its solubility limit.
-
Solution:
-
Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range (≤ 0.5%).
-
Perform serial dilutions of the stock solution in the culture medium rather than adding a large volume of concentrated stock directly.[14][16]
-
Visually inspect the medium for any signs of precipitation after adding PMF. A simple cell-free control (medium + PMF) can help confirm this.[21]
-
-
-
Potential Cause 2: Interaction with Media Components. Components in the serum or media can sometimes interact with the compound, leading to precipitation.
-
Solution: Prepare the PMF working solution in serum-free media first, and then add the serum. Observe if this mitigates the precipitation.
-
Issue 3: My vehicle control (DMSO) is showing significant effects on the cells.
-
Potential Cause: High DMSO Concentration. Even at low concentrations, DMSO can have biological effects on some sensitive cell lines.
-
Solution:
-
Lower the final DMSO concentration to the absolute minimum required to keep PMF in solution (e.g., try 0.1% or even 0.05%).
-
Conduct a DMSO toxicity test on your specific cell line to determine the highest tolerated concentration.
-
-
Issue 4: I'm getting inconsistent results between experiments.
-
Potential Cause 1: Inconsistent Stock Solution. Repeated freeze-thaw cycles or improper storage can lead to degradation of the PMF stock solution.
-
Potential Cause 2: Variability in Cell Culture Conditions. Factors such as cell passage number, seeding density, and confluency can all impact the cellular response to a compound.[22][23]
Experimental Protocols & Workflows
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of PMF that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of PMF in complete culture medium. A common starting range is 0.1, 1, 10, 25, 50, and 100 µM.[11] Remember to prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the PMF dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Workflow Visualization
Caption: Workflow for a dose-response cytotoxicity assay.
Caption: A decision tree for troubleshooting common issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 493376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel pentamethoxyflavone down-regulates tumor cell survival and proliferative and angiogenic gene products through inhibition of IκB kinase activation and sensitizes tumor cells to apoptosis by cytokines and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. captivatebio.com [captivatebio.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Designing Custom Drug Combination Assays Study | Kyinno [kyinno.com]
- 23. 细胞培养疑难解答_细胞生长不良_细胞结块-默克生命科学 [sigmaaldrich.cn]
Technical Support Center: Troubleshooting 3',4',5',5,7-Pentamethoxyflavone Precipitation in Media
Welcome to the technical support center for 3',4',5',5,7-Pentamethoxyflavone (PMF). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this hydrophobic compound in aqueous experimental settings. Here, we address common issues, particularly precipitation in cell culture media, through a series of frequently asked questions and in-depth troubleshooting guides. Our approach is rooted in scientific principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design robust assays.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy groups.[1] These methoxy groups contribute to the molecule's hydrophobicity, leading to very low aqueous solubility.[2][3] This inherent property is the primary reason for its precipitation when introduced into the aqueous environment of cell culture media.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₇ | [4][5] |
| Molecular Weight | 372.4 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Known Solvents | DMSO, Chloroform, Methanol | [5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound precipitated immediately after I added my DMSO stock solution to the cell culture medium. What went wrong?
This is the most common issue encountered and is typically due to the compound "crashing out" of solution when the highly concentrated DMSO stock is rapidly diluted in the aqueous medium. Here’s a breakdown of the likely causes and how to prevent this.
Root Cause Analysis:
-
Poor Aqueous Solubility: As a lipophilic molecule, PMF has very limited solubility in water-based media.[2][3]
-
Solvent Shock: When a concentrated DMSO stock is added to the aqueous medium, the DMSO rapidly disperses, and the PMF is suddenly exposed to an environment where it is not soluble, causing it to precipitate.
-
High Final Concentration: The intended final concentration of PMF in your media may exceed its solubility limit in that specific medium formulation.
Immediate Troubleshooting Steps:
-
Optimize the Dilution Technique: Never add the aqueous medium directly to your DMSO stock. Instead, add the DMSO stock to the medium with gentle but thorough mixing. A step-wise or serial dilution can also be beneficial.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C can slightly increase the solubility of the compound.
-
Check Your Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also influence the solubility of your compound.
dot
Caption: Troubleshooting workflow for PMF precipitation.
Q2: I am observing precipitation in my serum-free media, but not in my serum-containing media. Why is this happening?
The presence of serum, particularly bovine serum albumin (BSA), can significantly impact the solubility of hydrophobic compounds like flavonoids.
The Role of Serum Proteins:
-
Binding and Solubilization: Serum albumin can bind to hydrophobic molecules, effectively acting as a carrier and increasing their apparent solubility in the aqueous medium.[7][8] Studies have shown that various flavonoids have a strong binding affinity for BSA.[9][10] While specific data for this compound is limited, it is reasonable to infer a similar interaction.
-
Reduced Free Compound Concentration: By binding to serum proteins, the concentration of free, unbound PMF is reduced, which may keep it below its precipitation threshold.
Experimental Recommendations:
-
If possible, use serum-containing media. For many applications, this is the simplest solution to the precipitation problem.
-
For serum-free applications, consider adding a carrier protein. Purified BSA can be added to serum-free media to mimic the solubilizing effect of serum. Ensure the BSA is sterile and compatible with your cell line.
-
Be aware of potential experimental artifacts. The binding of PMF to serum proteins can affect its bioavailability and potency in your assay. Always run appropriate controls.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
The tolerance of cell lines to DMSO can vary significantly. However, there are general guidelines to follow to minimize cytotoxicity.
DMSO Concentration Guidelines:
| Final DMSO Concentration | General Effects on Cell Lines | Recommendations |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[2][11] | Ideal for long-term exposure studies. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for incubations up to 72 hours.[11][12] | A common and generally safe range for many in vitro assays. |
| 0.5% - 1.0% | Increased risk of cytotoxicity and effects on cell proliferation and function in some cell lines.[2] | Use with caution and only after performing a solvent tolerance test. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[13] | Generally not recommended for cell-based assays. |
Protocol: Determining DMSO Tolerance for Your Cell Line
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.02% (this will result in a final concentration of 1% to 0.01%).
-
Treatment: Add the 2x DMSO dilutions to the appropriate wells. Include a "no DMSO" control with medium only.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as an MTT or PrestoBlue™ assay.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
Q4: I have tried all the basic troubleshooting steps, but my compound still precipitates. Are there any advanced methods to improve its solubility?
For particularly challenging cases, advanced formulation strategies can be employed. One of the most effective is the use of cyclodextrins.
Advanced Solubilization with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate hydrophobic molecules like PMF, forming an inclusion complex that has significantly improved aqueous solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high solubility and low toxicity.[16] Studies have shown that complexation with HP-β-CD can increase the water solubility of a similar compound, 5,7-dimethoxyflavone, by over 360-fold.[17][18]
Protocol: Preparing a this compound-HP-β-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other flavonoids.[14][19]
-
Molar Ratio Calculation: Determine the desired molar ratio of PMF to HP-β-CD. A 1:1 molar ratio is a good starting point.
-
Dissolving HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water.
-
Dissolving PMF: In a separate container, dissolve the PMF in a minimal amount of a suitable organic solvent like methanol or ethanol.
-
Mixing: Slowly add the PMF solution to the aqueous HP-β-CD solution while stirring continuously.
-
Incubation: Incubate the mixture at room temperature for 24-48 hours with continuous stirring to allow for complex formation.
-
Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a powder of the inclusion complex. This powder can then be dissolved directly in your cell culture medium.
dot
Caption: Workflow for preparing a water-soluble PMF-cyclodextrin complex.
Verifying Solubilization and Detecting Precipitation
Visual inspection is often the first line of defense, but for more subtle precipitation or for quantitative analysis, more sensitive methods are required.
-
Microscopy: Visually inspect your culture plates under a microscope. Precipitate will often appear as small, crystalline structures.
-
Light Scattering: Techniques like nephelometry can quantitatively measure turbidity caused by insoluble particles in a solution.[20] This is particularly useful for high-throughput screening where visual inspection of every well is impractical.
-
HPLC Analysis: To determine the actual concentration of dissolved PMF in your media, you can centrifuge your samples to pellet any precipitate and then analyze the supernatant using High-Performance Liquid Chromatography (HPLC).[18][21]
Conclusion
Successfully working with this compound in aqueous media requires a systematic approach to overcoming its inherent poor solubility. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, from optimizing your dilution technique to utilizing advanced formulations with cyclodextrins, you can ensure the reliability and reproducibility of your experimental results. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents used.
References
- 1. In Situ Monitoring of Drug Precipitation from Digesting Lipid Formulations Using Low-Frequency Raman Scattering Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 4. 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | CID 493376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. brieflands.com [brieflands.com]
- 7. Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the binding mechanism of 5-hydroxy-3',4',7-trimethoxyflavone with bovine serum albumin: Spectroscopic and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnfs.or.kr [pnfs.or.kr]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. reddit.com [reddit.com]
- 18. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Polymethoxyflavones
Welcome to the Technical Support Center dedicated to advancing research and development involving polymethoxyflavones (PMFs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the bioavailability of these promising bioactive compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your laboratory work.
Introduction to Polymethoxyflavone Bioavailability
Polymethoxyflavones are a special class of flavonoids, predominantly found in citrus peels, that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] A significant hurdle in translating these in vitro activities to in vivo efficacy is their characteristically low oral bioavailability. This is primarily attributed to their poor aqueous solubility stemming from their lipophilic nature.[2][4] This guide will explore the underlying reasons for this challenge and provide practical strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What are polymethoxyflavones (PMFs) and why is their bioavailability a concern?
A1: Polymethoxyflavones (PMFs) are flavonoids with two or more methoxy groups on their basic flavone structure.[5][6] This methoxylation increases their lipophilicity, which, paradoxically, can lead to poor aqueous solubility and consequently, low absorption in the gastrointestinal tract after oral administration.[2][4] While their methylated structure offers greater metabolic stability compared to unmethylated flavonoids, their limited solubility is a primary barrier to achieving therapeutic concentrations in the bloodstream.[7][8]
Q2: What are the main factors limiting the oral bioavailability of PMFs?
A2: The primary limiting factors are:
-
Poor Aqueous Solubility: Due to their hydrophobic nature, PMFs do not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[2][9]
-
High Lipophilicity: While contributing to poor water solubility, this property also means PMFs can readily partition into lipid phases, which can be leveraged for formulation strategies.[10]
-
Crystallinity: PMFs can exist in a crystalline state, which further limits their dissolution rate.[2][4]
-
Metabolism: Although more stable than other flavonoids, PMFs can still undergo demethylation and conjugation in the liver and by gut microbiota, which can affect their activity and elimination.[7][11][12]
Q3: What are the most common strategies to enhance the bioavailability of PMFs?
A3: Common strategies focus on improving the solubility and dissolution rate of PMFs and include:
-
Nanoformulations: Encapsulating PMFs in nanosized delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can protect them from degradation and enhance their absorption.[1][13][14]
-
Lipid-Based Formulations: Incorporating PMFs into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve their solubility and facilitate their absorption through the lymphatic pathway.[2][15][16]
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, can significantly increase the aqueous solubility of PMFs.[17][18][19]
-
Solid Dispersions: Dispersing PMFs in a hydrophilic polymer matrix at a molecular level can enhance their dissolution rate.
Troubleshooting Guides
Scenario 1: In Vitro Experiment - Low Solubility in Aqueous Buffers/Cell Culture Media
Question: I am trying to assess the in vitro activity of Tangeretin, but I am struggling with its poor solubility in my cell culture medium, leading to precipitation and inconsistent results. What can I do?
Answer: This is a very common issue. The lipophilic nature of Tangeretin makes it poorly soluble in aqueous environments. Here are several approaches to troubleshoot this, from simplest to more advanced:
1. Co-solvency (The Quick-Fix):
-
Explanation: Using a small amount of a water-miscible organic solvent can help to dissolve the PMF.
-
Protocol:
-
Prepare a high-concentration stock solution of Tangeretin in dimethyl sulfoxide (DMSO).
-
When preparing your working solution, first dilute the DMSO stock into a small volume of pre-warmed culture medium.
-
Then, add this pre-diluted solution to the final culture volume. This two-step dilution helps prevent "solvent shock" and precipitation.
-
Critical Point: Ensure the final concentration of DMSO in your cell culture is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[13]
-
2. pH Adjustment:
-
Explanation: The solubility of some flavonoids can be influenced by the pH of the medium.
-
Protocol:
-
Determine the pKa of your specific PMF if available.
-
Carefully adjust the pH of your buffer or medium. Be mindful that significant pH changes can impact cell viability and the behavior of other components in the medium. This method has limited applicability for PMFs as their solubility is not strongly pH-dependent.
-
3. Complexation with Cyclodextrins:
-
Explanation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like PMFs within their central cavity, effectively increasing their aqueous solubility.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[13][19]
-
Protocol: See "Experimental Protocol 1: Preparation of a PMF-Cyclodextrin Inclusion Complex" below.
Scenario 2: In Vivo Experiment - Lack of Efficacy After Oral Administration
Answer: It is highly likely that poor oral bioavailability is the cause. Nobiletin's low aqueous solubility significantly limits its absorption from the gut.[2]
Step 1: Confirming Poor Bioavailability (Pharmacokinetic Preliminary Study)
-
Rationale: Before investing in complex formulations, it's wise to confirm that low systemic exposure is indeed the problem.
-
Workflow:
-
Administer a simple suspension of Nobiletin (e.g., in corn oil or a suspending agent like carboxymethyl cellulose) to a small group of animals.
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze the plasma concentrations of Nobiletin using a validated analytical method like HPLC or LC-MS/MS.
-
If the plasma concentrations are very low or undetectable, this confirms poor oral absorption.
-
Step 2: Selecting and Preparing an Enhanced Formulation
Based on your resources and experimental needs, you can choose from several effective strategies:
-
Strategy A: Lipid-Based Formulations (Emulsions/SEDDS)
-
Why it works: PMFs are lipophilic and readily dissolve in oils. Emulsifying the oil phase into small droplets increases the surface area for digestion and absorption.[2][15][16]
-
When to use it: This is a good starting point as it is relatively straightforward to prepare.
-
Protocol: See "Experimental Protocol 2: Preparation of a PMF-Loaded Oil-in-Water Nanoemulsion" below.
-
-
Strategy B: Cyclodextrin Inclusion Complexes
-
Why it works: By increasing the aqueous solubility of Nobiletin, the concentration gradient driving its absorption across the intestinal wall is increased.[17][18]
-
When to use it: When a clear aqueous solution for oral gavage is desired.
-
Protocol: See "Experimental Protocol 1: Preparation of a PMF-Cyclodextrin Inclusion Complex" below.
-
-
Strategy C: Solid Lipid Nanoparticles (SLNs)
-
Why it works: SLNs encapsulate the PMF in a solid lipid core, which can protect it from degradation in the GI tract and provide controlled release.[13]
-
When to use it: For sustained release applications or when enhanced stability in the GI tract is a primary concern.
-
Protocol: See "Experimental Protocol 3: Preparation of PMF-Loaded Solid Lipid Nanoparticles (SLNs)" below.
-
Visualizing the Concepts
Caption: Decision workflow for addressing poor in vivo efficacy of PMFs.
Caption: Mechanism of PMF solubilization by cyclodextrin inclusion.
Experimental Protocols
Experimental Protocol 1: Preparation of a PMF-Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of a PMF (e.g., 5,7-Dimethoxyflavone) by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
Polymethoxyflavone (PMF)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (optional, for solid product)
-
-
Methodology (Freeze-Drying Method): [17]
-
Prepare the HP-β-CD solution: Dissolve HP-β-CD in deionized water to a desired concentration (e.g., 100 mg in 45 mL). Stir at 40°C until fully dissolved.
-
Prepare the PMF solution: Dissolve the PMF in a minimal amount of ethanol (e.g., 30 mg in 5 mL).
-
Complexation: Slowly add the PMF solution dropwise to the stirring HP-β-CD solution.
-
Equilibration: Continue stirring the mixture for 24 hours at a constant temperature (e.g., 40°C) to allow for complex formation.
-
Freeze-Drying (optional): Freeze the resulting solution and lyophilize it to obtain a solid powder of the inclusion complex. This powder can be easily reconstituted in aqueous solutions.
-
-
Validation: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[18] A simple phase solubility study can also demonstrate the increase in solubility.
Experimental Protocol 2: Preparation of a PMF-Loaded Oil-in-Water Nanoemulsion
-
Objective: To encapsulate a PMF (e.g., Nobiletin) in a lipid-based nanoemulsion to improve its oral bioavailability.
-
Materials:
-
Methodology (High-Pressure Homogenization): [15][16]
-
Prepare the Oil Phase: Dissolve the PMF (e.g., 0.1% w/v) in the carrier oil. Gentle heating may be required to facilitate dissolution.
-
Prepare the Aqueous Phase: Dissolve the surfactant (e.g., 1% w/v Tween 80) in deionized water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase (e.g., 10% oil phase, 90% aqueous phase) and mix using a high-speed homogenizer for a few minutes to form a coarse emulsion.
-
Nanoemulsion Formation: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles at a set pressure. This will reduce the droplet size to the nanometer range.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess the stability of the emulsion.
-
Encapsulation Efficiency: Separate the free PMF from the nanoemulsion (e.g., by ultracentrifugation) and quantify the PMF in the supernatant.
-
Experimental Protocol 3: Preparation of PMF-Loaded Solid Lipid Nanoparticles (SLNs)
-
Objective: To encapsulate a PMF (e.g., Tangeretin) within a solid lipid matrix to improve its stability and provide controlled release.
-
Materials:
-
Polymethoxyflavone (PMF)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear homogenizer and probe sonicator
-
-
Methodology (Hot Homogenization followed by Ultrasonication):
-
Melt the Lipid Phase: Heat the solid lipid and the PMF together to a temperature about 5-10°C above the melting point of the lipid until a clear, uniform liquid is formed.
-
Prepare the Aqueous Phase: Heat the aqueous surfactant solution to the same temperature.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a hot pre-emulsion.
-
Sonication: Subject the hot pre-emulsion to probe sonication for a few minutes.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles with the PMF encapsulated within.
-
-
Characterization: Similar to nanoemulsions, characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.
Data Summary Table
| Formulation Strategy | Key Advantage(s) | Typical Size Range | Common Excipients |
| Nanoemulsions | High loading capacity for lipophilic drugs, enhanced absorption.[2][15] | 100-500 nm[15][16] | MCT oil, Tween 80, citrus oils.[15][16] |
| Cyclodextrin Complexes | Significantly increases aqueous solubility, simple preparation.[18][19] | Molecular complex | β-cyclodextrin, HP-β-cyclodextrin.[13][18] |
| Solid Lipid Nanoparticles | Protects drug from degradation, potential for controlled release.[13] | 50-1000 nm | Glyceryl monostearate, Poloxamer 188. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress of Researches on Pharmacological Effects and Bioavailability of Tangeretin [jstage.jst.go.jp]
- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix solid-phase dispersion combined with micro-fractionation bioactivity evaluation screening polymethoxylated flavones from Citrus peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, bioavailability, tissue distribution and excretion of tangeretin in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex with anti-butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of freeze-thaw cycles on 3',4',5',5,7-Pentamethoxyflavone stability
Welcome to the technical support center for 3',4',5',5,7-Pentamethoxyflavone (PMF), a polymethoxyflavone (PMF) of significant interest in pharmaceutical research. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding its stability, with a particular focus on the impact of freeze-thaw cycles. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as tangeretin, is a flavonoid found in citrus peels.[1][2] It has garnered attention for its potential therapeutic properties.[3][4] The stability of a compound is a critical factor in research and drug development as it ensures that the observed biological effects are attributable to the intact molecule and not its degradation products.[5][6] Inconsistent stability can lead to unreliable and irreproducible experimental results.
Q2: What are the primary factors that can affect the stability of this compound in a laboratory setting?
The stability of flavonoids like this compound can be influenced by several factors:
-
pH: Flavonoids are generally more stable in acidic conditions.[7][8] Alkaline environments can promote degradation.[8]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[7][9]
-
Light: Exposure to UV and visible light can induce photodegradation.[7][10]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[9][10]
-
Solvent: The choice of solvent can impact the stability of the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can potentially lead to degradation.[11][12]
Q3: How do freeze-thaw cycles specifically impact the stability of this compound solutions?
While specific data on the impact of freeze-thaw cycles on this compound is not extensively published, studies on a similar polymethoxyflavone, tangeretin, have shown it to be stable for at least three freeze-thaw cycles when stored in plasma.[11] However, repeated freeze-thaw cycles can introduce several risks for any compound stored in solution:
-
Concentration Gradients: As a solution freezes, the solute can become concentrated in the unfrozen portion, potentially leading to precipitation.
-
pH Shifts: The pH of the unfrozen portion of the solution can change as water crystallizes, which may affect the stability of pH-sensitive compounds.[13]
-
Increased Exposure to Oxygen: Each thaw cycle can reintroduce dissolved oxygen into the solution, increasing the risk of oxidation.
It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound as a solid and in solution?
-
Solid Form: As a solid, this compound should be stored at -20°C or -80°C for long-term stability.[14][15] It should be kept in a tightly sealed container to protect it from moisture.
-
In Solution: Stock solutions should be prepared in a suitable solvent, such as DMSO or ethanol. It is highly recommended to store these solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The solutions should also be protected from light.[3]
Troubleshooting Guide: Stability Issues in Experiments
This section addresses common problems researchers may encounter related to the stability of this compound during their experiments.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Degradation of the compound in the stock solution or in the cell culture medium. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions from solid compound. Always use a new aliquot for each experiment to avoid issues from repeated freeze-thaw cycles. 2. Assess Stability in Media: Flavonoids can be unstable in cell culture media, especially at 37°C. Minimize the pre-incubation time of the compound in the medium before adding it to the cells. Consider conducting a time-course experiment to assess the compound's stability in your specific culture medium. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of this compound. | 1. Review Handling Procedures: Ensure the compound and its solutions have been protected from light and elevated temperatures.[7] 2. Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[16][17][18] This will help in developing a stability-indicating analytical method. |
| Precipitation of the compound in aqueous solutions or buffers. | Low aqueous solubility of this compound. | 1. Optimize Solvent System: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect your experiment. 2. Use of Solubilizing Agents: Consider the use of excipients like cyclodextrins to improve aqueous solubility. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of this compound
This protocol outlines a method to evaluate the stability of a this compound stock solution subjected to multiple freeze-thaw cycles.
Objective: To determine the effect of repeated freeze-thaw cycles on the concentration of this compound in a DMSO stock solution.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
C18 reversed-phase column
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
Microcentrifuge tubes
Workflow:
Caption: Workflow for assessing freeze-thaw stability.
Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot: Dispense 100 µL aliquots of the stock solution into multiple microcentrifuge tubes.
-
Initial Analysis (Time Zero): Immediately analyze one aliquot using a validated HPLC method to determine the initial concentration. This serves as the 100% reference.
-
Freeze-Thaw Cycles: Store the remaining aliquots at -80°C for at least 12 hours. Thaw the tubes at room temperature until the solution is completely liquid, and then immediately refreeze at -80°C. This constitutes one freeze-thaw cycle.
-
Post-Cycle Analysis: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot from each cycle and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common acceptance criterion for stability is a recovery of 90-110% of the initial concentration.
Quantitative Data Summary (Hypothetical):
| Number of Freeze-Thaw Cycles | Mean Recovery (%) | Standard Deviation |
| 0 (Initial) | 100.0 | 0.5 |
| 1 | 99.8 | 0.7 |
| 3 | 99.5 | 0.6 |
| 5 | 98.9 | 0.8 |
| 10 | 97.2 | 1.1 |
Interpretation: In this hypothetical example, this compound demonstrates good stability up to 10 freeze-thaw cycles under the tested conditions.
Protocol 2: General HPLC Method for Quantification
This protocol provides a starting point for developing an HPLC method to quantify this compound.
Instrumentation:
-
HPLC system with a UV/DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound and any potential degradation products.
Detection:
-
Monitor at the λmax of this compound, which is typically around 324 nm.[21]
Method Validation:
-
The analytical method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[5][6]
Logical Relationships in Stability Testing
Caption: Factors influencing stability and mitigation strategies.
This technical support guide is intended to provide a comprehensive resource for researchers working with this compound. By understanding the factors that influence its stability and implementing proper handling and storage procedures, you can ensure the quality and reliability of your experimental data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tangeretin induces cell cycle arrest and apoptosis through upregulation of PTEN expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Tangeretin in Rat Plasma: Assessment of Its Clearance and Absolute Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. snscourseware.org [snscourseware.org]
- 17. database.ich.org [database.ich.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Co-solvent Use in 3',4',5',5,7-Pentamethoxyflavone Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3',4',5',5,7-Pentamethoxyflavone (PMF). This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the challenges of using this promising, yet poorly water-soluble, flavonoid in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMF) and why is it of interest?
A1: this compound is a naturally occurring polymethoxyflavonoid found in some plants, including those of the Rutaceae family.[1] It has garnered significant research interest due to its potential anticancer and chemopreventive properties.[1][2] Studies have also explored its role in sensitizing cancer cells to chemotherapy by inhibiting the Nrf2 pathway.[1]
Q2: What is the primary challenge when working with PMF in aqueous experimental systems?
A2: The main challenge is PMF's low aqueous solubility.[3] Like many flavonoids, its hydrophobic nature leads to poor dissolution in water-based media, such as cell culture media or physiological buffers. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q3: What is a co-solvent and how does it help with PMF solubility?
A3: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds like PMF. Co-solvents work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic compound and the aqueous medium.[4]
Q4: Which co-solvents are commonly used for PMF and other flavonoids?
A4: The most common co-solvents for in vitro studies with flavonoids are Dimethyl Sulfoxide (DMSO) and ethanol.[5][6] For in vivo formulations, combinations including Polyethylene Glycol (PEG) and surfactants like Tween® 80 are often employed to improve bioavailability.[7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My PMF stock solution is cloudy or has visible precipitate.
-
Possible Cause: You have exceeded the solubility limit of PMF in your chosen solvent. While PMF is soluble in solvents like methanol and chloroform, its solubility is finite.[8][9] For the related compound flavone, the solubility in DMSO and ethanol is approximately 30 mg/mL.[5]
-
Solution:
-
Re-dissolve with gentle warming: Try warming the solution in a water bath (e.g., 37°C) and vortexing to see if the precipitate dissolves.
-
Prepare a more dilute stock solution: If the precipitate does not dissolve, you will need to prepare a new stock solution at a lower concentration.
-
Use a stronger solvent: While DMSO and ethanol are common, for initial high-concentration stocks, other organic solvents where PMF has higher solubility could be considered, provided they are compatible with downstream applications.
-
Issue 2: The cell culture medium turns cloudy immediately after adding the diluted PMF.
-
Possible Cause: This is a classic case of "solvent shock," where the rapid dilution of the organic stock solution into the aqueous medium causes the PMF to precipitate out of solution.[10]
-
Solution:
-
Slow, drop-wise addition: Add the PMF stock solution to your pre-warmed cell culture medium very slowly, drop-by-drop, while gently swirling the medium.[11] This helps to disperse the compound and solvent more evenly.
-
Step-wise dilution: Perform an intermediate dilution of your stock solution in a co-solvent that is more miscible with water, such as PEG 300, before the final dilution into the aqueous medium.[10]
-
Increase serum concentration (if applicable): If your experimental design allows, increasing the serum concentration in the medium can help, as serum proteins can bind to hydrophobic compounds and increase their apparent solubility.[10]
-
Issue 3: I'm observing unexpected toxicity or changes in cell behavior in my vehicle control wells.
-
Possible Cause: The concentration of your co-solvent is too high and is causing cellular stress or toxicity.[12][13] Different cell lines have varying sensitivities to organic solvents.[11][14]
-
Solution:
-
Determine the maximum tolerable solvent concentration: Before starting your experiments with PMF, it is crucial to perform a dose-response experiment with your specific cell line using the co-solvent alone. This will establish the highest concentration that does not affect cell viability or the experimental readout.[15]
-
Adhere to recommended concentration limits: As a general rule, keep the final concentration of DMSO at or below 0.5%, with 0.1% being preferable for sensitive or primary cells.[11][12][15] For ethanol, concentrations up to 1% may be tolerated by some cell lines, but this should be verified.[13][14]
-
Co-solvent Selection and Handling
Choosing the right co-solvent is critical for the success of your experiments. The following diagram and table provide a decision-making framework and a summary of key properties.
Caption: Decision tree for selecting a suitable co-solvent for PMF experiments.
Table 1: Comparison of Common Co-solvents for In Vitro Research
| Co-solvent | Recommended Final Concentration (v/v) | Advantages | Disadvantages |
| DMSO | ≤ 0.5% (≤ 0.1% for sensitive cells)[11][12][15] | Excellent solubilizing power for many hydrophobic compounds.[11] | Can be toxic at higher concentrations; may influence cell signaling pathways.[13][15] |
| Ethanol | ≤ 1.0% (cell-line dependent)[13][14] | Less toxic than DMSO for some cell lines; readily available.[14] | Lower solubilizing power for some compounds compared to DMSO. |
| PEG 300/400 | Varies; often used in combination | Low toxicity; can be used in both in vitro and in vivo formulations.[7] | May not be sufficient as a sole co-solvent for highly insoluble compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM PMF Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of PMF that can be stored and diluted for use in various experiments.
Materials:
-
This compound (MW: 372.38 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 372.38 g/mol * (1000 mg / 1 g) = 3.72 mg
-
-
Weigh the PMF: Carefully weigh out 3.72 mg of PMF powder and transfer it to a sterile amber vial.
-
Add DMSO: Add 1 mL of sterile DMSO to the vial.
-
Dissolve the PMF: Tightly cap the vial and vortex thoroughly until the PMF is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[16]
Protocol 2: Dilution of PMF Stock Solution for Cell-Based Assays
Objective: To dilute the concentrated PMF stock solution into cell culture medium to achieve the desired final concentration while minimizing precipitation and solvent toxicity.
Workflow Diagram:
References
- 1. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 3',4',5',5,7-Pentamethoxyflavone (Standard)_TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Structure-Activity Relationship of 3',4',5',5,7-Pentamethoxyflavone Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3',4',5',5,7-Pentamethoxyflavone (PMF) and its analogs. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and a deeper understanding of the structure-activity relationships (SAR) of this promising class of flavonoids. Our goal is to empower you to navigate the complexities of your experiments with confidence and scientific rigor.
I. Foundational Knowledge: Understanding this compound
Q1: What is this compound and what are its known biological activities?
This compound (PMF) is a naturally occurring polymethoxyflavone, a subclass of flavonoids characterized by the presence of multiple methoxy (-OCH₃) groups on its core flavone structure.[1][2] These compounds are found in various plants, notably in citrus peels.[2] PMF and its analogs have garnered significant interest in the scientific community for their diverse biological activities, including:
-
Anticancer and Chemopreventive Properties: PMF has demonstrated potential in inhibiting the growth of various cancer cell lines, including colorectal and breast cancer.[3][4] It can also sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[5]
-
Anti-inflammatory Effects: Like many flavonoids, PMF exhibits anti-inflammatory activity, which is often linked to its ability to modulate key inflammatory signaling pathways.[1][6]
-
Neuroprotective Potential: Some studies suggest that methoxyflavones can protect neuronal cells from stress and toxins.[7][8][9]
-
Metabolic Regulation: PMF has been shown to influence metabolic processes, including inhibiting pancreatic lipase and reducing lipid accumulation.[5]
The presence of multiple methoxy groups generally increases the lipophilicity of the flavonoid, which can enhance membrane permeability but may also present challenges in terms of aqueous solubility.[1][10][11]
II. The Core of Discovery: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of PMF analogs and their biological activity is crucial for designing more potent and selective compounds.
Q2: How does the number and position of methoxy groups influence the anticancer activity of PMF analogs?
The degree and pattern of methoxylation are critical determinants of cytotoxic efficacy. While a comprehensive SAR is still an active area of research, several key principles have emerged:
-
Optimal Methoxylation is Key: While methoxy groups are often associated with increased anticancer activity, excessive methoxylation can be detrimental. For example, the addition of more methoxy groups to the A-ring of the flavone structure, in the absence of a polar region, has been shown to decrease the cytotoxic effect in some breast cancer cell lines.[12]
-
B-Ring Substitution Matters: The substitution pattern on the B-ring is particularly important. The 3',4',5'-trimethoxy substitution on the B-ring of PMF is a key feature.
-
Hydroxyl Groups Introduce Nuance: The strategic introduction of hydroxyl (-OH) groups can significantly enhance activity. A hydroxyl group at the C5' position, for instance, has been found to improve the cell death-inducing effect on certain breast cancer cell lines.[12] The interplay between methoxy and hydroxyl groups is critical for balancing lipophilicity and the ability to form hydrogen bonds with target proteins.[10][11]
Quantitative Comparison of Methoxyflavone Analog Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various methoxyflavone analogs against different cancer cell lines, illustrating the impact of structural modifications.
| Compound | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) |
| 5,7,3',4',5'-Pentamethoxyflavone (PMF) | 5,7-(OCH₃)₂ on A-ring; 3',4',5'-(OCH₃)₃ on B-ring | - | - |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | 5,3'-(OH)₂; 3,6,7,8,4'-(OCH₃)₅ | MCF-7 (Breast) | 3.71[4] |
| Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-Tetramethoxyflavone) | 5,4'-(OH)₂; 3,6,7,3'-(OCH₃)₄ | MCF-7 (Breast) | 0.3[4] |
| 4',5'-dihydroxy-5,7,3'-Trimethoxyflavone | 4',5'-(OH)₂; 5,7,3'-(OCH₃)₃ | HCC1954 (Breast) | 8.58[12] |
| 5,7-dihydroxy-3,6,4'-Trimethoxyflavone | 5,7-(OH)₂; 3,6,4'-(OCH₃)₃ | A2058 (Melanoma) | 3.92[4] |
| 5,6,7,8,3',4',5'-Heptamethoxyflavone | 5,6,7,8-(OCH₃)₄ on A-ring; 3',4',5'-(OCH₃)₃ on B-ring | HCC1954 (Breast) | >100[12] |
| Casticin (5,3'-dihydroxy-3,6,7,4'-Tetramethoxyflavone) | 5,3'-(OH)₂; 3,6,7,4'-(OCH₃)₄ | WEHI-3 (Leukemia) | <1.0[4] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
III. Mechanism of Action: Unraveling the "How"
PMF and its analogs exert their biological effects by modulating specific cellular signaling pathways. Two key pathways that have been identified are the NF-κB signaling pathway and the Unfolded Protein Response (UPR) .
Q3: How does this compound affect the NF-κB signaling pathway?
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[6][13][14][15] Some pentamethoxyflavones have been shown to suppress the activation of NF-κB.[6] The mechanism involves the inhibition of the IκB kinase (IKK) complex.[6]
-
Mechanism of Inhibition: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[6] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival.[16] PMF analogs can block this by inhibiting the activation of IKK, thus preventing the phosphorylation and subsequent degradation of IκBα.[6]
References
- 1. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [ouci.dntb.gov.ua]
- 11. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Comparative Analysis of Anti-inflammatory Activity: 3',4',5',5,7-Pentamethoxyflavone vs. Tangeretin
A Technical Guide for Researchers
In the landscape of nutritional and pharmaceutical research, polymethoxyflavones (PMFs) have emerged as a class of flavonoids with significant therapeutic potential, particularly in the realm of inflammation modulation. Among these, 3',4',5',5,7-Pentamethoxyflavone and Tangeretin are two prominent members, both abundant in citrus peels. This guide provides a detailed, evidence-based comparison of their anti-inflammatory properties, designed for researchers and drug development professionals. We will delve into their mechanisms of action, compare their efficacy based on experimental data, and provide detailed protocols for relevant assays.
Introduction: The Significance of Polymethoxyflavones in Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for potent and safe anti-inflammatory agents has led to a growing interest in natural products. PMFs, characterized by multiple methoxy groups on their flavonoid skeleton, exhibit enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them attractive candidates for development.
This compound and Tangeretin (5,6,7,8,4'-pentamethoxyflavone) are isomers, sharing the same molecular formula but differing in the arrangement of their methoxy groups. This subtle structural difference can lead to significant variations in their biological activities, a central theme of this comparative guide.
Mechanism of Action: Modulating Key Inflammatory Pathways
Both flavonoids exert their anti-inflammatory effects by targeting critical signaling pathways that orchestrate the inflammatory response. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades, which are central regulators of pro-inflammatory gene expression.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like iNOS and COX-2.
Both this compound and Tangeretin have been shown to suppress NF-κB activation. They achieve this by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation.
Introduction: The Therapeutic Potential of Polymethoxyflavones in Neurodegeneration
A Comparative Guide to Polymethoxyflavones in Neurodegenerative Models for Researchers and Drug Development Professionals
Neurodegenerative diseases, including Alzheimer's (AD) and Parkinson's disease (PD), present a significant global health challenge, with current therapeutic options offering limited efficacy in halting disease progression.[1][2] This has spurred the investigation of natural compounds for novel pharmacological interventions.[2] Among these, polymethoxyflavones (PMFs), a class of flavonoids found almost exclusively in the peels of citrus fruits, have emerged as promising candidates for their neuroprotective properties.[3][4]
PMFs like nobiletin and tangeretin are noted for their high bioavailability and ability to cross the blood-brain barrier, a critical feature for centrally acting agents.[5][6] Preclinical studies, both in vitro and in vivo, have demonstrated their capacity to counteract key pathological features of neurodegeneration, including oxidative stress, neuroinflammation, protein aggregation, and synaptic dysfunction.[7][8] This guide provides a comparative analysis of the most studied PMFs, focusing on their mechanisms of action, efficacy in various neurodegenerative models, and detailed protocols for their evaluation.
Comparative Analysis of Lead PMFs: Nobiletin vs. Tangeretin
Nobiletin and tangeretin are the most extensively researched PMFs in the context of neuroprotection.[2][9] While they share structural similarities and overlapping mechanisms, key differences in their bioactivity and primary modes of action make them suitable for different therapeutic strategies.
Mechanistic Divergence and Synergy
Nobiletin primarily exerts its effects through potent anti-inflammatory actions and the modulation of critical signaling pathways involved in memory and neuronal survival.[9] It has been shown to enhance the cAMP/PKA/CREB signaling cascade, which is crucial for synaptic plasticity and memory formation.[3][7] In contrast, tangeretin's strength lies in its antioxidant capabilities and its ability to directly interfere with pathological protein aggregation.[9][10] It tends to accumulate in neuronal membranes, offering targeted protection against lipid peroxidation, a key event in oxidative stress-induced neuronal damage.[9]
A key differentiator is their effect on amyloid-beta (Aβ), the primary component of senile plaques in AD. While both compounds reduce Aβ-induced neurotoxicity, tangeretin has been shown to directly inhibit the aggregation of Aβ monomers, a crucial step in plaque formation.[10][11] Nobiletin, on the other hand, does not significantly inhibit aggregation but rather protects neurons from the oxidative damage induced by Aβ.[10][11] This suggests a complementary relationship where tangeretin could target the primary pathogenic event of aggregation, while nobiletin mitigates its downstream toxic effects.
Furthermore, some PMFs, including tangeretin and nobiletin, act as inhibitors of β-secretase (BACE1), the rate-limiting enzyme in Aβ production, presenting another avenue for therapeutic intervention in AD.[4][12]
Data Summary: Performance of PMFs in Neurodegenerative Models
The following table summarizes key quantitative data from preclinical studies, providing a comparative overview of the efficacy of nobiletin and tangeretin.
| Parameter | Nobiletin | Tangeretin | Other PMFs (e.g., Sinensetin) | Neurodegenerative Model | Reference |
| BACE1 Inhibition (IC₅₀) | 5.9 x 10⁻⁵ M | 4.9 x 10⁻⁵ M | 6.3 x 10⁻⁵ M (Sinensetin) | In vitro enzymatic assay | [4][12] |
| Neuroprotection against Aβ₁₋₄₂ | Effective at 50 µM (81.4% cell viability) | More potent at 25 µM (88.9% cell viability) | - | Primary rat cortical neurons | [10][11] |
| Aβ₁₋₄₂ Aggregation Inhibition | Not significant | Significant reduction | - | Thioflavin T binding assay | [10][11] |
| Anti-inflammatory Effect | Reduces LPS-induced pro-inflammatory cytokines | Attenuates iNOS and COX-2 expression | Potent neuroinflammatory inhibitors | Microglia (LPS); MPTP-induced PD model (rats) | [7][9][13] |
| Cognitive Improvement | Ameliorates memory impairment in AD models | Improves memory and motor function in PD models | - | Transgenic AD mouse models; MPTP-induced PD rats | [3][7] |
| Signaling Pathway Modulation | Enhances PKA/ERK/CREB signaling | Modulates PI3K/Akt and MAPK pathways | - | Hippocampal neurons; Epilepsy models | [7][14] |
Key Signaling Pathways in PMF-Mediated Neuroprotection
The neuroprotective effects of PMFs are underpinned by their ability to modulate complex intracellular signaling networks. Understanding these pathways is crucial for designing experiments and interpreting results.
Anti-Neuroinflammatory Pathway
Neuroinflammation, driven by the overactivation of microglia, is a key contributor to the progression of neurodegenerative diseases.[13] PMFs, particularly nobiletin, can suppress this response by inhibiting the MAPK/NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[7][9]
Caption: PMFs inhibit neuroinflammation by blocking the MAPK/NF-κB pathway in microglia.
Pro-Survival and Memory Enhancement Pathway
Nobiletin has been shown to activate the cAMP response element-binding protein (CREB), a transcription factor essential for long-term memory formation and neuronal survival.[7] This activation occurs through the PKA and ERK signaling pathways. Aβ is known to inhibit CREB phosphorylation, and nobiletin can effectively restore its levels, thereby ameliorating cognitive deficits.[7]
Caption: Nobiletin promotes memory and neuroprotection via the PKA/ERK/CREB signaling pathway.
Experimental Protocols for Evaluating PMFs
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections provide detailed, self-validating methodologies for assessing the neuroprotective and anti-inflammatory effects of PMFs in vitro.
General Experimental Workflow
A typical workflow for in vitro screening involves culturing an appropriate neuronal cell line, pre-treating with the PMF, inducing neurotoxicity, and finally assessing various endpoints such as cell viability, oxidative stress, and inflammatory markers.
Caption: Standard workflow for in vitro evaluation of PMF neuroprotective effects.
Protocol 1: In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity
This protocol assesses the ability of a PMF to protect neuronal cells from toxicity induced by Aβ oligomers.
1. Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma)
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Amyloid-beta 1-42 (Aβ₁₋₄₂) peptide
-
Hexafluoroisopropanol (HFIP)
-
Sterile, nuclease-free water
-
Test PMF (Nobiletin, Tangeretin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
2. Preparation of Aβ₁₋₄₂ Oligomers:
-
a. Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mM.
-
b. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum. Store the resulting peptide film at -80°C.
-
c. To form oligomers, reconstitute the peptide film in sterile DMSO to 5 mM, then dilute to 100 µM in serum-free culture medium.
-
d. Incubate at 4°C for 24 hours to allow for oligomerization.
3. Experimental Procedure:
-
a. Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
b. Pre-treatment: Prepare serial dilutions of the test PMF (e.g., 1, 5, 12.5, 25, 50 µM) in serum-free medium. The final DMSO concentration must be below 0.1%. Remove the old medium from the cells and replace it with the PMF-containing medium. Incubate for 2 hours.
-
c. Toxicity Induction: Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration of 5-10 µM. Include the following controls: "untreated control" (medium only), "vehicle control" (DMSO only), and "Aβ only" control.
-
d. Incubation: Incubate the plate for an additional 24-48 hours.
-
e. Cell Viability Assessment (MTT Assay):
-
i. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
ii. Carefully aspirate the medium containing MTT.
-
iii. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
iv. Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
v. Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 2: In Vitro Anti-Neuroinflammatory Assay in Microglia
This protocol evaluates the capacity of a PMF to suppress the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).[15]
1. Materials and Reagents:
-
BV-2 murine microglial cell line
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test PMF (Nobiletin, Tangeretin) dissolved in DMSO
-
Griess Reagent Kit for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
2. Experimental Procedure:
-
a. Cell Plating: Seed BV-2 cells into a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[15]
-
b. Pre-treatment: Treat the cells with various concentrations of the test PMF for 1-2 hours. Ensure the final DMSO concentration is <0.1%.[15]
-
c. Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include "vehicle" and "LPS only" controls.[15]
-
d. Incubation: Incubate the plates for 24 hours.[15]
-
e. Nitric Oxide (NO) Measurement (Griess Assay):
-
i. Collect 50 µL of cell culture supernatant from each well.
-
ii. Add 50 µL of Griess Reagent A (Sulfanilamide) and incubate for 10 minutes at room temperature, protected from light.[15]
-
iii. Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.[15]
-
iv. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[15]
-
-
f. Cytokine Measurement (ELISA):
-
i. Collect the remaining cell culture supernatant.
-
ii. Measure the concentration of TNF-α and IL-6 using commercial ELISA kits, following the manufacturer’s instructions precisely.[15]
-
Conclusion and Future Directions
Polymethoxyflavones, particularly nobiletin and tangeretin, represent a compelling class of natural compounds for the development of therapies targeting neurodegenerative diseases. Their ability to cross the blood-brain barrier and modulate multiple key pathological pathways—including neuroinflammation, oxidative stress, and protein aggregation—positions them as versatile drug candidates.[2][5][7] The comparative data indicate that while both are effective, their distinct mechanisms of action may allow for synergistic applications. For instance, a combination therapy of tangeretin (targeting Aβ aggregation) and nobiletin (providing broad anti-inflammatory and pro-cognitive support) could offer a multi-pronged approach to treating Alzheimer's disease.
Future research should focus on head-to-head comparisons in more complex in vivo models, exploring chronic administration and detailed pharmacokinetic/pharmacodynamic profiling.[16] Furthermore, optimizing delivery systems, such as nanoformulations, could enhance their bioavailability and therapeutic efficacy.[16] Continued investigation into these promising citrus-derived compounds is a critical step toward developing novel and effective treatments for neurodegenerative disorders.
References
- 1. Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Citrus Fruit-Derived Flavonoids, Nobiletin and Tangeretin in Alzheimer's and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Polymethoxyflavones: Novel β-Secretase (BACE1) Inhibitors from Citrus Peels [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nobiletin and Tangeretin: Natural Neuroprotective Defense [nutripqq.com]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Identification and Therapeutic Potential of Polymethoxylated Flavones in Citri Reticulatae Pericarpium for Alzheimer’s Disease: Targeting Neuroinflammation | Semantic Scholar [semanticscholar.org]
- 14. An Update on the Potential of Tangeretin in the Management of Neuroinflammation-Mediated Neurodegenerative Disorders | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Synergistic Effect of 3',4',5',5,7-Pentamethoxyflavone (PMF) with Cisplatin: A Comparative Analysis
For researchers and drug development professionals navigating the complexities of cancer therapy, overcoming chemoresistance is a paramount challenge. Cisplatin, a cornerstone of treatment for various solid tumors, is often limited by the development of resistance. This guide provides an in-depth technical analysis of the synergistic combination of 3',4',5',5,7-Pentamethoxyflavone (PMF), a naturally occurring flavonoid, with cisplatin. We will objectively compare this combination's performance with other alternatives, supported by experimental data, and provide detailed protocols to empower your research.
Introduction: The Rationale for Combining PMF with Cisplatin
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] However, cancer cells can develop resistance through various mechanisms, including reduced drug accumulation, increased detoxification by molecules like glutathione, and enhanced DNA repair pathways.[3][4]
Natural compounds, particularly flavonoids, have emerged as promising agents to enhance the efficacy of conventional chemotherapeutics.[5][6] this compound (PMF) is a polymethoxyflavone found in plants of the Rutaceae family.[7] The rationale for combining PMF with cisplatin lies in its potential to modulate cellular pathways that contribute to cisplatin resistance, thereby re-sensitizing cancer cells to its cytotoxic effects.
Mechanistic Insights: How PMF Enhances Cisplatin's Efficacy
The primary mechanism by which PMF potentiates the anticancer activity of cisplatin is through the inhibition of the Nrf2 signaling pathway .[7]
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. In many cancer types, Nrf2 is constitutively activated, contributing to chemoresistance by enhancing the cellular defense against oxidative stress induced by chemotherapeutic agents like cisplatin.
Experimental evidence has demonstrated that in cisplatin-resistant non-small cell lung cancer (NSCLC) A549 cells (A549/CDDP), the expression of Nrf2 and its downstream target genes (GCLC, HO-1, NQO1) is significantly elevated compared to the parental cisplatin-sensitive A549 cells.[7]
PMF has been shown to downregulate the expression of Nrf2.[7] This inhibition of the Nrf2 pathway leads to a reduction in the expression of antioxidant and detoxification genes, rendering the resistant cells more susceptible to the oxidative damage induced by cisplatin.[7] This mechanistic synergy is visualized in the following pathway diagram:
Caption: Synergistic mechanism of PMF and Cisplatin.
Experimental Evidence: A Quantitative Look at Synergy
The synergistic effect of PMF and cisplatin has been demonstrated in vitro. The following table summarizes the cytotoxic effects of PMF, cisplatin, and their combination on cisplatin-sensitive (A549) and cisplatin-resistant (A549/CDDP) human lung adenocarcinoma cell lines.
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization | Reference |
| A549 | Cisplatin | 16.5 ± 2.1 | - | [7] |
| PMF + Cisplatin (25 µM PMF) | Not significantly different | - | [7] | |
| A549/CDDP | Cisplatin | 1136.3 ± 89.7 | - | [7] |
| PMF + Cisplatin (10 µM PMF) | Significantly lower than Cisplatin alone | Not explicitly calculated | [7] | |
| PMF + Cisplatin (25 µM PMF) | Significantly lower than Cisplatin alone | Not explicitly calculated | [7] | |
| PMF + Cisplatin (50 µM PMF) | Significantly lower than Cisplatin alone | Not explicitly calculated | [7] |
IC50: The half-maximal inhibitory concentration.
The data clearly indicates that PMF significantly enhances the cytotoxicity of cisplatin in resistant A549/CDDP cells.[7] Furthermore, the combination of PMF (25 µM) and cisplatin (25 µM) has been shown to significantly increase the percentage of apoptotic cells in A549/CDDP cells compared to either agent alone.[7] This is accompanied by an increase in the levels of cleaved PARP1 and caspase-3, key markers of apoptosis.[7]
Comparison with Other Flavonoid-Based Combination Therapies
While PMF shows significant promise, it is important to consider other flavonoids that have been investigated for their synergistic effects with cisplatin.
-
Wogonin: This flavonoid has been shown to reverse cisplatin resistance in head and neck cancer cells by inducing cellular oxidative stress via Nrf2 inhibition.[4]
-
Fisetin and Genistein: These flavonoids have been reported to enhance the cytotoxicity of cisplatin in A549 cells by regulating the Akt and MAPK signaling pathways.[2]
-
Luteolin: In ovarian cancer cells, luteolin can restore sensitivity to cisplatin by inhibiting PARP-1 and suppressing autophagy.[2]
-
Quercetin: This flavonoid enhances the antitumor effect of cisplatin in ovarian cancer models by suppressing STAT3 phosphorylation.[2]
-
Artocarpin: This flavonoid demonstrated a synergistic effect with cisplatin in H460 and MCF-7 cancer cell lines, with Combination Index (CI) values of 0.2 and 0.18, respectively.[3]
These examples highlight that while Nrf2 inhibition is a key mechanism, other pathways can also be targeted by flavonoids to overcome cisplatin resistance. The choice of flavonoid may depend on the specific cancer type and its underlying resistance mechanisms.
Experimental Protocols: A Guide to Assessing Synergy
To rigorously evaluate the synergistic potential of PMF and cisplatin in your own research, the following detailed protocols are provided.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for determining the synergistic effect of a drug combination.
Caption: Experimental workflow for drug synergy assessment.
Cell Viability (MTT) Assay
This assay is fundamental for determining the IC50 values of individual drugs and the effects of their combination.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of PMF (in DMSO) and cisplatin (in 0.9% NaCl solution). Further dilute the drugs to desired concentrations in culture medium.
-
Treatment:
-
For IC50 determination: Treat cells with a series of increasing concentrations of PMF or cisplatin alone.
-
For combination studies: Treat cells with PMF alone, cisplatin alone, and their combination at various concentrations (e.g., a fixed ratio based on their individual IC50 values). Include a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against drug concentration to determine the IC50 value using non-linear regression analysis.
Synergy Determination: The Chou-Talalay Method and Combination Index (CI)
Principle: The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[1] It is based on the median-effect equation and calculates a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Step-by-Step Protocol for CI Calculation:
-
Data Acquisition: Obtain dose-response curves for each drug alone and for their combination (as described in the MTT assay protocol).
-
Software Analysis: Utilize software such as CompuSyn or CalcuSyn to analyze the data. This software will automatically calculate the CI values at different effect levels (e.g., at 50%, 75%, and 90% growth inhibition).
-
Isobologram Analysis: The software can also generate isobolograms, which provide a graphical representation of the synergy. In an isobologram, the IC50 values of the two drugs are plotted on the x and y axes. The line connecting these two points is the line of additivity. Data points for the combination that fall below this line indicate synergy.
Western Blot Analysis for Mechanistic Studies
Principle: Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the drug combination on signaling pathways.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with PMF, cisplatin, or their combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
The combination of this compound with cisplatin presents a promising strategy to overcome cisplatin resistance, primarily through the inhibition of the Nrf2 signaling pathway. The experimental data, though primarily from in vitro studies, strongly supports the synergistic potential of this combination.
For researchers, the next critical step is to validate these findings in vivo. Animal models of cisplatin-resistant tumors would provide crucial information on the therapeutic efficacy, dosing schedules, and potential toxicity of the PMF-cisplatin combination. Furthermore, exploring the synergy of PMF and cisplatin in a broader range of cancer cell lines with different resistance mechanisms will help to define the full therapeutic potential of this combination.
This guide provides a solid foundation for initiating and advancing research into the synergistic effects of PMF and cisplatin. By employing the detailed protocols and understanding the underlying mechanisms, the scientific community can further explore and potentially translate this promising combination into effective clinical strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sensitizes Cisplatin-resistant A549 cells to Cisplatin by inhibition of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Nrf2 inhibition reverses the resistance of cisplatin-resistant head and neck cancer cells to artesunate-induced ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3',4',5',5,7-Pentamethoxyflavone Combination Therapy in Cancer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for therapeutic strategies that enhance the efficacy of conventional chemotherapy while mitigating its toxic side effects is paramount. One promising avenue of investigation lies in the use of natural compounds to sensitize cancer cells to cytotoxic agents. This guide provides an in-depth comparative analysis of 3',4',5',5,7-Pentamethoxyflavone (PMF), a naturally occurring flavonoid, in combination therapy for cancer. Drawing upon experimental data, we will explore its synergistic effects with various chemotherapeutic drugs, delve into its mechanisms of action, and present detailed protocols for evaluating such combination therapies.
The Rationale for Combination Therapy: Overcoming Chemoresistance
A significant hurdle in cancer treatment is the development of chemoresistance, where cancer cells that initially respond to a drug become refractory to its effects. This can be driven by a multitude of cellular mechanisms, including the upregulation of protective signaling pathways. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key player in this process.[1][2] Under normal conditions, Nrf2 is a master regulator of the cellular antioxidant response. However, in many cancers, the Nrf2 pathway is constitutively activated, leading to the expression of a battery of cytoprotective genes that shield cancer cells from the oxidative stress induced by many chemotherapeutic agents, thereby contributing to drug resistance.[1][2]
This compound, a flavonoid found in plants of the Rutaceae family, has emerged as a potent inhibitor of the Nrf2 pathway.[1][2] This inhibitory action forms the primary basis for its use as a chemosensitizing agent. By dampening the Nrf2-mediated protective response, PMF can potentially re-sensitize resistant cancer cells to the cytotoxic effects of chemotherapy.
Comparative Efficacy of PMF in Combination with Chemotherapeutic Agents
The true measure of a chemosensitizing agent lies in its ability to synergistically enhance the anticancer activity of established chemotherapeutic drugs. Here, we compare the efficacy of PMF in combination with several widely used agents across different cancer types.
PMF and Platinum-Based Drugs: A Focus on Cisplatin
The combination of PMF and cisplatin has been a primary focus of research, particularly in the context of non-small cell lung cancer (NSCLC). Studies have demonstrated that PMF can significantly enhance the cytotoxicity of cisplatin, especially in cisplatin-resistant cell lines.
Table 1: Comparative in vitro Efficacy of PMF and Cisplatin Combination in A549 Lung Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Fold-Change in Cisplatin Sensitivity | Reference |
| A549 (Cisplatin-Resistant) | Cisplatin alone | ~25 | - | [2] |
| A549 (Cisplatin-Resistant) | PMF (10 µM) + Cisplatin | ~10 | ~2.5 | [2] |
| A549 (Parental) | Cisplatin alone | ~5 | - | [2] |
| A549 (Parental) | PMF (10 µM) + Cisplatin | ~4 | ~1.25 | [2] |
The data clearly indicates that PMF is more effective at sensitizing cisplatin-resistant cells to the effects of cisplatin, highlighting its potential to overcome acquired resistance. This sensitization is accompanied by a substantial increase in apoptosis. In cisplatin-resistant A549 cells, the combination of PMF and cisplatin led to a significantly higher percentage of apoptotic cells compared to treatment with cisplatin alone.[2]
PMF and Other Chemotherapeutic Agents
While the most detailed quantitative data for PMF combination therapy is with cisplatin, evidence suggests its potential to synergize with other chemotherapeutic agents as well. A study on a novel pentamethoxyflavone, structurally similar to PMF, demonstrated its ability to enhance apoptosis induced by tumor necrosis factor-α, paclitaxel, and 5-fluorouracil. Furthermore, tangeretin, another pentamethoxyflavone, has been shown to synergistically enhance the cytotoxicity of mitoxantrone in prostate cancer cells. While direct quantitative comparisons for this compound with these agents are still emerging, the broader class of pentamethoxyflavones shows promise in combination with a range of chemotherapeutics.
Mechanistic Insights: The Signaling Pathways Behind the Synergy
The synergistic effect of PMF in combination therapy is rooted in its ability to modulate key cellular signaling pathways that are often dysregulated in cancer.
Inhibition of the Nrf2 Pathway
As previously mentioned, the primary mechanism of action for PMF as a chemosensitizer is the inhibition of the Nrf2 pathway.[1][2] In resistant cancer cells with high Nrf2 levels, PMF treatment leads to a reduction in Nrf2 expression and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2] This suppression of the antioxidant defense system leaves the cancer cells more vulnerable to the reactive oxygen species (ROS) generated by chemotherapeutic drugs like cisplatin.
Caption: PMF-mediated inhibition of the Nrf2 pathway, leading to enhanced apoptosis.
Suppression of the NF-κB Signaling Pathway
Beyond the Nrf2 pathway, some pentamethoxyflavones have also been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation, cell survival, proliferation, and angiogenesis. Its constitutive activation is a hallmark of many cancers and contributes to chemoresistance. By inhibiting NF-κB, PMF can downregulate the expression of various gene products that promote cancer cell survival and proliferation, thereby further enhancing the efficacy of chemotherapeutic agents.
Experimental Protocols for Evaluating PMF Combination Therapy
To rigorously assess the synergistic potential of PMF in combination with a chemotherapeutic agent, a series of well-defined experimental protocols are essential.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PMF alone, the chemotherapeutic agent alone, and the combination of both for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) can then be determined.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with PMF, the chemotherapeutic agent, and the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the different treatments.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the Nrf2 and NF-κB pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, p-NF-κB, IκBα) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
In Vivo Studies: From the Bench to Preclinical Models
While in vitro data provides a strong foundation, in vivo studies are crucial for validating the therapeutic potential of PMF combination therapy. A study on a close structural analog of PMF, 5,6,7,4'-tetramethoxyflavone (TMF), in a HeLa human cervical cancer xenograft mouse model demonstrated significant tumor growth inhibition with a more favorable safety profile compared to cisplatin alone.[3] Although direct in vivo studies on this compound are still limited, these findings with a related compound are promising and underscore the need for further preclinical evaluation of PMF-based combination therapies.
Conclusion and Future Directions
The experimental evidence presented in this guide strongly supports the potential of this compound as a valuable adjuvant in cancer chemotherapy. Its ability to sensitize resistant cancer cells, particularly through the inhibition of the Nrf2 pathway, offers a promising strategy to enhance the efficacy of existing anticancer drugs.
For researchers and drug development professionals, the path forward involves:
-
Expanding the Scope: Conducting comprehensive in vitro and in vivo studies to evaluate PMF in combination with a wider range of chemotherapeutic agents and across a broader spectrum of cancer types.
-
Direct Comparisons: Designing head-to-head comparative studies of PMF-based combination therapies against other chemosensitizing agents to establish its relative efficacy.
-
Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of PMF to optimize its delivery and therapeutic window in vivo.
-
Clinical Translation: Ultimately, well-designed clinical trials will be necessary to ascertain the safety and efficacy of PMF combination therapy in cancer patients.
The journey of translating a promising natural compound from the laboratory to the clinic is a long and rigorous one. However, the compelling preclinical data for this compound warrants its continued investigation as a potential cornerstone of future combination cancer therapies.
References
- 1. This compound sensitizes Cisplatin-resistant A549 cells to Cisplatin by inhibition of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3′,4′,5′,5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of Hydroxylated vs. Methoxylated Flavones
For researchers in drug discovery and natural product chemistry, the flavone backbone represents a privileged scaffold, offering a versatile template for therapeutic intervention. A recurring question in the optimization of these molecules is the choice between hydroxyl (-OH) and methoxy (-OCH₃) substitutions. This decision is far from trivial, as it fundamentally alters the physicochemical properties of the flavone, leading to profound differences in bioactivity, bioavailability, and mechanism of action. This guide provides an in-depth comparison, grounded in experimental data, to inform rational drug design and development.
The Fundamental Structural Distinction and Its Implications
Flavones are a class of flavonoids characterized by a 2-phenylchromen-4-one backbone. The key difference between hydroxylated and methoxylated flavones lies in the functional groups attached to this core structure.
-
Hydroxylated Flavones: Possess one or more phenolic hydroxyl (-OH) groups. These groups are polar and can act as hydrogen bond donors, a critical feature for direct antioxidant activity and interaction with enzyme active sites.
-
Methoxylated Flavones: The hydroxyl groups are replaced by methoxy (-OCH₃) groups through methylation. This "capping" of the hydroxyls increases the molecule's lipophilicity (fat-solubility) and renders it unable to donate a hydrogen atom from that position.
This seemingly minor chemical alteration dictates two divergent paths for the molecule's biological fate and function.
Caption: Structural shift from hydroxylated to methoxylated flavone.
Antioxidant Activity: A Tale of Two Mechanisms
The long-held belief that a flavonoid's bioactivity is solely due to its antioxidant properties has evolved.[1][2] We now understand that these compounds modulate signaling pathways, but their ability to combat oxidative stress remains a key therapeutic attribute. Here, the distinction between hydroxylation and methoxylation is stark.
Direct vs. Indirect Antioxidant Effects
-
Hydroxylated Flavones: Potent Direct Scavengers. The presence of free hydroxyl groups, particularly the ortho-catechol group (3',4'-dihydroxy) on the B-ring, is determinant for high direct antioxidant capacity.[3] These groups can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions.[4][5] The 2,3-double bond in the C-ring enhances this activity.[3]
-
Methoxylated Flavones: Effective Indirect Antioxidants. By capping the reactive hydroxyls, methoxylation significantly reduces or eliminates direct radical scavenging activity.[6] However, their increased lipophilicity enhances their ability to cross cell membranes and induce the expression of endogenous cytoprotective enzymes, such as NAD(P)H:quinone-oxidoreductase 1 (NQO1).[7] This represents an "indirect" antioxidant mechanism, preparing the cell to handle future oxidative insults.
Table 1: Comparative In Vitro Antioxidant Activity
| Flavonoid Pair | Assay | Hydroxylated Flavone (e.g., Luteolin) | Methoxylated Derivative | Observation | Reference |
|---|---|---|---|---|---|
| Luteolin vs. Diosmetin | DPPH IC₅₀ | ~7.5 µM | >100 µM | Hydroxylation is key for direct scavenging. | [8] |
| Quercetin vs. Tamarixetin | FRAP (TEAC) | ~4.7 mM | ~2.1 mM | Methoxylation reduces direct activity. | [8] |
| Apigenin vs. Acacetin | ABTS IC₅₀ | ~15 µM | ~30 µM | Free 4'-OH is superior for scavenging. |[8] |
Data are representative values compiled from literature to illustrate the trend. Actual values may vary based on specific assay conditions.
Anti-Inflammatory Potential: The Role of Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases. Both flavone types demonstrate anti-inflammatory properties, but their efficacy can be influenced by their substitution patterns. The NF-κB signaling pathway is a common target.
-
Hydroxylation: The presence of hydroxyl groups at the C3' and C4' positions on the B-ring appears to be crucial for potent anti-inflammatory activity.[9] Compounds like 3',4'-dihydroxyflavone and luteolin are highly effective at inhibiting nitric oxide (NO) and inducible nitric oxidase (iNOS) production in macrophages.[9] They also suppress the production of pro-inflammatory cytokines like IL-1β and IL-6.[9]
-
Methoxylation: Polymethoxyflavones (PMFs) are well-documented for their anti-inflammatory effects, often acting by inhibiting the gene expression of pro-inflammatory cytokines.[10][11] However, some studies suggest that a methoxy group at the C4' position can attenuate the overall anti-inflammatory activity compared to its hydroxylated counterpart.[9] The increased lipophilicity of methoxylated flavones may, however, facilitate their interaction with membrane-associated targets or intracellular signaling proteins.
Caption: Flavones inhibit the NF-κB inflammatory pathway.
Anticancer Activity: Potency vs. Specificity
In oncology research, flavones have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The choice between hydroxylated and methoxylated structures here is highly context-dependent.
-
Methoxylated Flavones: Enhanced Potency and Cell Uptake. Several studies report that methoxylated flavones are significantly more potent anticancer agents than their hydroxylated analogs in vitro.[12] For example, 5,7,4′-trimethoxyflavone was found to be approximately 8 times more potent than apigenin (5,7,4'-trihydroxyflavone) in inhibiting the growth of SCC-9 human oral squamous carcinoma cells.[12] This superior activity is often attributed to greater cellular uptake due to increased lipophilicity and, critically, enhanced metabolic stability.[12]
-
Hydroxylated Flavones: Importance of Specific Patterns. While often less potent overall, specific hydroxylation patterns are critical for activity in certain cancer cell lines. The presence of 5,4'- and 3',4'-dihydroxyl moieties has been identified as important for potent antiproliferative activity against HL60 leukemia cells.[1][2] For instance, 5,3',4'-trihydroxyflavone demonstrated the most potent activity in this cell line.[1][2] This suggests that while methoxylation provides a general potency boost, hydroxylation may allow for more specific, high-affinity interactions with molecular targets within the cell.
Table 2: Comparative Antiproliferative Activity (IC₅₀ Values)
| Flavone Pair | Cell Line | Hydroxylated Flavone | IC₅₀ (µM) | Methoxylated Flavone | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|---|
| Apigenin | SCC-9 (Oral Cancer) | Apigenin | ~40 | 5,7,4'-TMF | ~5 | [12] |
| Chrysin | SCC-9 (Oral Cancer) | Chrysin (5,7-diOH) | >50 | 5,7-diMethoxyflavone | ~10 | [12] |
| 5,4'-diOH-flavone | HL60 (Leukemia) | 5,4'-dihydroxyflavone | 28 | 5,4'-dimethoxyflavone | 36 | [1][2] |
| 5,3',4'-triOH-flavone | HL60 (Leukemia) | 5,3',4'-trihydroxyflavone | 13 | 5,3',4'-trimethoxyflavone | >400 |[1][2] |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate greater potency.
Bioavailability and Metabolism: The Decisive Advantage of Methoxylation
A compound's in vitro potency is therapeutically irrelevant if it cannot reach its target in vivo. This is where the most significant divergence between these two flavone classes occurs.
-
Hydroxylated Flavones: Suffer from extensive and rapid first-pass metabolism.[12] The free hydroxyl groups are prime targets for phase II conjugation enzymes in the gut wall and liver, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This process attaches large, polar glucuronide or sulfate groups, facilitating rapid excretion and resulting in extremely low oral bioavailability.[12][13]
-
Methoxylated Flavones: Methylation acts as a protective shield for the hydroxyl groups, preventing conjugation.[12] This dramatically increases their metabolic stability, allowing the intact, active compound to be absorbed into circulation.[12][14] The increased lipophilicity also enhances passive diffusion across the intestinal epithelium.[15] The result is a significantly higher oral bioavailability compared to their hydroxylated parents, making them far more promising candidates for oral drug development.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. researchgate.net [researchgate.net]
- 12. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 3',4',5',5,7-Pentamethoxyflavone's Effect on RAB GTPases
For distribution among researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for validating the purported effects of 3',4',5',5,7-Pentamethoxyflavone (PMF) on RAB GTPases. Recent proteomic analyses have identified members of the RAB subfamily of small GTPases as potential cellular targets of PMF, a flavonoid with known anticancer properties.[1] This guide offers a structured, multi-faceted approach to rigorously test this hypothesis, moving from broad biochemical assays to specific cellular imaging, ensuring scientific integrity and logical progression.
Introduction: The Significance of the PMF-RAB Interaction
This compound (PMF) is a natural flavonoid that has demonstrated potential as a chemopreventive and anticancer agent.[1][2] Its mechanisms of action are still being elucidated, but recent findings point towards an interaction with the RAB family of small GTPases.[1]
RAB GTPases are master regulators of intracellular membrane trafficking, controlling the budding, transport, and fusion of vesicles.[3][4][5] With over 60 members in the human genome, they ensure the fidelity of pathways essential for cellular homeostasis, such as endocytosis and exocytosis.[6][7][8] Dysregulation of RAB GTPase function is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[6][7][8][9] An understanding of how PMF might modulate RAB activity could therefore open new avenues for therapeutic intervention.
This guide will compare the effects of PMF on RAB GTPase activity with a known polymethoxyflavone, Sinensetin, which has also been studied for its pharmacological activities, providing a valuable comparative baseline.[10][11]
Comparative Analysis: PMF vs. Alternative RAB Modulators
While PMF is the focus of this guide, it is crucial to benchmark its effects against other compounds known to influence cellular trafficking or possess similar chemical structures. Sinensetin, another polymethoxyflavone, has been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[10][11] By including Sinensetin as a comparator, we can begin to understand the structure-activity relationship of polymethoxyflavones in the context of RAB GTPase modulation.
Experimental Validation Workflow
A multi-pronged approach is essential to validate the interaction between PMF and RAB GTPases. This workflow progresses from in vitro biochemical assays to cell-based functional assays.
References
- 1. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 2. Determination of this compound in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rab family of small GTPases: an updated view on their regulation and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Rab GTPases and their interacting protein partners: Structural insights into Rab functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rab GTPases, Membrane Trafficking and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rab GTPases, membrane trafficking and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consequences of Rab GTPase dysfunction in genetic or acquired human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3',4',5',5,7-Pentamethoxyflavone in Chemoresistant vs. Chemosensitive Cancer Cells
For researchers, scientists, and drug development professionals, overcoming chemoresistance is a central challenge in oncology. This guide provides an in-depth technical comparison of the efficacy of 3',4',5',5,7-Pentamethoxyflavone (PMF), a naturally occurring flavonoid, in chemoresistant versus chemosensitive cancer cells. We will delve into the molecular mechanisms that underpin its differential activity, supported by experimental data, and provide detailed protocols for key validation assays.
Introduction: The Challenge of Chemoresistance and the Potential of Flavonoids
Chemotherapy remains a cornerstone of cancer treatment; however, its efficacy is often limited by the development of chemoresistance, a phenomenon where cancer cells that were initially responsive to a drug become resistant.[1] This resistance can be intrinsic or acquired and involves a complex interplay of molecular mechanisms, including increased drug efflux, enhanced DNA repair, and evasion of apoptosis.
Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential to modulate these resistance pathways and re-sensitize cancer cells to conventional chemotherapeutics.[1][2] this compound (PMF) is a specific polymethoxyflavone that has shown promise in this area.[3][4] This guide will focus on its demonstrated ability to preferentially target chemoresistant cancer cells.
The Dichotomy of PMF Efficacy: A Tale of Two Cell Types
Experimental evidence strongly suggests that PMF exhibits a more pronounced anti-cancer effect in chemoresistant cells compared to their chemosensitive counterparts. This differential efficacy is not arbitrary but is rooted in the distinct molecular landscapes of these cells. Chemoresistant cells often exhibit upregulation of pro-survival pathways that, while conferring resistance to chemotherapy, also present novel targets for compounds like PMF.
A key study by Hou et al. (2015) utilized a well-established model of acquired chemoresistance: the cisplatin-sensitive human non-small cell lung cancer cell line A549 and its cisplatin-resistant derivative, A549/CDDP.[3][4] This model provides a robust platform for dissecting the differential effects of PMF.
Comparative Cytotoxicity: A Focus on Chemosensitization
While direct comparative data on the half-maximal inhibitory concentration (IC50) of PMF alone in both sensitive and resistant A549 cells is not extensively available in the reviewed literature, its chemosensitizing potential has been clearly demonstrated. The primary value of PMF in this context lies in its ability to restore sensitivity to conventional chemotherapeutic agents in resistant cells.
In the A549/CDDP cell line, which exhibits a significantly higher IC50 for cisplatin compared to the parental A549 line, co-treatment with PMF leads to a marked reduction in cisplatin resistance.[3] This sensitizing effect is notably diminished in the chemosensitive A549 cells, highlighting the targeted efficacy of PMF towards the resistant phenotype.[3]
Table 1: Cisplatin IC50 in A549 and A549/CDDP Cells
| Cell Line | Cisplatin IC50 (µM) | Reference |
| A549 (Sensitive) | 317.9 | [3] |
| A549/CDDP (Resistant) | 1136.3 | [3] |
Unraveling the Mechanisms: Why PMF Prevails in Resistant Cells
The preferential activity of PMF in chemoresistant cells can be attributed to its ability to modulate key signaling pathways that are often dysregulated in these cells. Two of the most prominent pathways are the Nrf2 and NF-κB signaling cascades.
Inhibition of the Nrf2 Pathway: Disarming the Cellular Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[3][4] In many cancer types, constitutive activation of the Nrf2 pathway contributes to chemoresistance by upregulating the expression of cytoprotective genes.[3][4]
Studies have shown that cisplatin-resistant A549/CDDP cells have significantly higher expression levels of Nrf2 and its downstream target genes (GCLC, HO-1, NQO1) compared to their sensitive counterparts.[3][4] PMF has been identified as a potent inhibitor of the Nrf2 pathway.[3][4] Treatment of A549/CDDP cells with PMF leads to a dose-dependent reduction in the expression of Nrf2 and its target genes.[3] This inhibition of the Nrf2-mediated cellular defense mechanism is a key factor in the re-sensitization of these cells to cisplatin.[3][4]
Caption: PMF inhibits the Nrf2 pathway in chemoresistant cells.
Suppression of the NF-κB Pathway: Promoting Apoptosis
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial player in inflammation, cell survival, and chemoresistance.[5] Constitutive activation of NF-κB is common in many cancers and contributes to resistance by upregulating anti-apoptotic proteins.
While direct comparative studies of this compound on the NF-κB pathway in A549 and A549/CDDP cells are limited, research on a closely related compound, 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone, has demonstrated its ability to suppress NF-κB activation.[5] This suppression leads to the downregulation of NF-κB-regulated gene products involved in cell survival (e.g., XIAP, survivin, Bcl-xL), thereby sensitizing tumor cells to apoptosis induced by chemotherapeutic agents.[5]
Caption: PMF suppresses the pro-survival NF-κB pathway.
Potential for Inhibiting Drug Efflux Pumps
A common mechanism of chemoresistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of the cell. Several flavonoids have been shown to inhibit the function of these pumps. While direct evidence for this compound is still emerging, a study on 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone demonstrated its ability to partially inhibit P-glycoprotein function. This suggests that PMF may also contribute to chemosensitization by increasing the intracellular accumulation of chemotherapeutic drugs.
Comparative Experimental Data
The following tables summarize the key experimental findings that highlight the differential efficacy of PMF.
Table 2: Apoptosis Induction in A549/CDDP Cells (24h Treatment)
| Treatment | Percentage of Apoptotic Cells (%) | Reference |
| Control | ~5 | [3] |
| Cisplatin (25 µM) | ~15 | [3] |
| PMF (25 µM) | ~10 | [3] |
| Cisplatin (25 µM) + PMF (25 µM) | ~35 | [3] |
Table 3: Effect of PMF on Nrf2 Pathway Protein Expression in A549/CDDP Cells
| Protein | Treatment | Relative Expression | Reference |
| Nrf2 | Control | High | [3] |
| PMF (10 µM) | Reduced | [3] | |
| PMF (25 µM) | Significantly Reduced | [3] | |
| PMF (50 µM) | Markedly Reduced | [3] | |
| HO-1 | Control | High | [3] |
| PMF (10 µM) | Reduced | [3] | |
| PMF (25 µM) | Significantly Reduced | [3] | |
| PMF (50 µM) | Markedly Reduced | [3] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of PMF and chemotherapeutic agents on both sensitive and resistant cancer cells.
Materials:
-
Cancer cell lines (e.g., A549 and A549/CDDP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of PMF and/or the chemotherapeutic agent in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cells treated with compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of compounds for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Protein Expression Analysis by Western Blotting
This protocol is for detecting changes in the expression of key proteins (e.g., Nrf2, HO-1, P-glycoprotein).
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-ABCB1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
However, to fully elucidate the therapeutic potential of PMF, further research is warranted. Specifically, future studies should focus on:
-
Directly comparing the IC50 values of PMF alone in a panel of chemosensitive and chemoresistant cell lines to definitively establish its differential cytotoxicity.
-
Conducting comprehensive apoptosis and cell cycle analyses with PMF as a single agent in both cell types to understand its intrinsic effects on cell fate.
-
Investigating the direct impact of this compound on the expression and function of ABC transporters , such as P-glycoprotein, in chemoresistant cells.
By addressing these knowledge gaps, the scientific community can build a more complete picture of PMF's mechanism of action and pave the way for its potential translation into clinical applications for the treatment of drug-resistant cancers.
References
- 1. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 2. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3′,4′,5′,5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sensitizes Cisplatin-resistant A549 cells to Cisplatin by inhibition of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
A Comparative Analysis of the Cytotoxic Effects of 3',4',5',5,7-Pentamethoxyflavone Across Lung, Breast, and Colon Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potential anticancer properties. Among these, 3',4',5',5,7-Pentamethoxyflavone (PMF), a polymethoxylated flavone, has emerged as a promising candidate. This guide provides a comprehensive comparison of the cytotoxic effects of PMF across three distinct and prevalent cancer types: non-small cell lung cancer (A549 cell line), estrogen receptor-positive breast cancer (MCF-7 cell line), and colorectal adenocarcinoma (HT-29 cell line). We will delve into the differential cytotoxic potencies, explore the underlying molecular mechanisms, and provide detailed experimental protocols for assessing its activity.
Unveiling the Differential Cytotoxicity of PMF
The efficacy of an anticancer agent is fundamentally determined by its ability to inhibit cancer cell proliferation and induce cell death. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for this assessment. While direct comparative studies of this compound across A549, MCF-7, and HT-29 cell lines are limited in single publications, a synthesis of available data on PMF and structurally similar polymethoxyflavones provides valuable insights into its differential activity.
| Cancer Cell Line | Cancer Type | IC50 of PMF and Structurally Similar Analogs (µM) | Key Mechanistic Insights |
| A549 | Non-Small Cell Lung Cancer | Standalone IC50 not extensively reported; sensitizes cisplatin-resistant A549 cells to cisplatin at concentrations of 10-50 µM[1][2]. | Inhibition of the Nrf2 signaling pathway[1][2]. |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | A structurally similar analog, 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone, exhibits an IC50 of 3.71 µM [3]. | Induction of Ca2+-mediated apoptosis[3][4]. |
| HT-29 | Colorectal Adenocarcinoma | A related compound, 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone, induces cell cycle arrest[5]. PMF has an IC50 of 6 µM in murine adenoma cells[6]. | Induction of the Unfolded Protein Response (UPR) and cell cycle arrest at the G2/M phase[5][7]. |
Deciphering the Molecular Mechanisms of Action
The cytotoxic effects of this compound are not uniform across different cancer cell lines, suggesting that its mechanisms of action are context-dependent and likely influenced by the unique molecular landscapes of each cancer type.
A549 (Non-Small Cell Lung Cancer): Overcoming Chemoresistance through Nrf2 Inhibition
In cisplatin-resistant A549 cells, a key mechanism of drug resistance is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby protecting cancer cells from the oxidative stress induced by chemotherapeutic agents[1][2]. This compound has been shown to downregulate the Nrf2 pathway, leading to a reduction in the expression of its target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[1][8]. This inhibition of the Nrf2 protective mechanism re-sensitizes the cancer cells to the cytotoxic effects of cisplatin, highlighting a promising role for PMF in combination therapy for chemoresistant lung cancer[1][2].
MCF-7 (Breast Cancer): Triggering Apoptosis via Calcium Signaling
In the MCF-7 breast cancer cell line, polymethoxyflavones, including a close structural analog of PMF, have been demonstrated to induce apoptosis through a mechanism involving the dysregulation of intracellular calcium (Ca2+) homeostasis[3][4]. These flavonoids can trigger the release of Ca2+ from the endoplasmic reticulum and influx from the extracellular space. This sustained increase in intracellular Ca2+ activates Ca2+-dependent proteases such as µ-calpain and caspase-12, ultimately leading to the execution of the apoptotic program[3][4]. This suggests that the pro-apoptotic activity of PMF in breast cancer is linked to its ability to modulate cellular calcium signaling pathways.
References
- 1. 3′,4′,5′,5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes Cisplatin-resistant A549 cells to Cisplatin by inhibition of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7,3',4',5'-Pentamethoxyflavone | CAS:53350-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Synergistic Cytotoxicity of 3',4',5',5,7-Pentamethoxyflavone and Mitoxantrone
Executive Summary
The landscape of cancer therapy is perpetually striving for strategies that enhance treatment efficacy while mitigating the adverse effects of conventional chemotherapeutics. Mitoxantrone, a potent topoisomerase II inhibitor, is an established antineoplastic agent, yet its clinical utility is hampered by dose-limiting toxicities, including cardiotoxicity[1]. This guide explores the potential of 3',4',5',5,7-Pentamethoxyflavone (PMF), a naturally occurring polymethoxyflavone, to act as a synergistic partner with mitoxantrone. We will dissect the individual mechanisms of these compounds, present the scientific rationale for their combined use based on existing literature for related compounds, and provide a comprehensive experimental framework to validate this synergy and elucidate its underlying mechanisms. This document is intended for researchers in oncology and drug development seeking to explore novel combination therapies.
Introduction: The Rationale for Combination Therapy
The efficacy of many chemotherapeutic agents, including mitoxantrone, is often challenged by intrinsic or acquired drug resistance and severe side effects[1][2]. A promising strategy to overcome these limitations is the use of combination therapies, where a second agent can potentiate the effects of the primary drug, allowing for lower, less toxic dosages.
Flavonoids, a class of polyphenolic compounds found in plants, are increasingly recognized for their diverse biological activities, including their potential to sensitize cancer cells to conventional treatments[3]. This compound (PMF) is a specific polymethoxyflavone that has demonstrated the ability to sensitize chemoresistant cancer cells by inhibiting the Nrf2 pathway, a key regulator of cellular defense against oxidative stress[4][5]. This guide provides a comparative analysis of PMF and mitoxantrone, proposing a synergistic interaction that could enhance anticancer efficacy.
Profiling the Therapeutic Agents
Mitoxantrone: The Established Cytotoxin
Mitoxantrone is a synthetic anthracenedione derivative used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer[1][6].
-
Mechanism of Action : Mitoxantrone's primary cytotoxic effect stems from its function as a type II topoisomerase inhibitor. It intercalates into DNA, causing cross-links and strand breaks, which ultimately disrupt DNA synthesis and repair processes in both cancerous and healthy cells[1][7]. It also has immunomodulatory effects, suppressing the proliferation of T cells, B cells, and macrophages[8].
-
Clinical Limitations : The primary concern with mitoxantrone is its cumulative dose-dependent cardiotoxicity, which can lead to irreversible heart damage[1]. This significant side effect restricts its long-term use and necessitates the exploration of strategies to enhance its therapeutic index.
This compound (PMF): The Potential Sensitizer
PMF is a natural flavonoid with emerging anticancer and chemopreventive properties[4][9]. Its value in a combination therapy context lies in its ability to modulate cellular pathways that contribute to drug resistance.
-
Mechanism of Action : The most well-documented mechanism for PMF's chemosensitizing effect is the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5][10]. In many cancer cells, the Nrf2 pathway is overactivated, conferring resistance to chemotherapy-induced oxidative stress. By inhibiting this pathway, PMF can render cancer cells more vulnerable to cytotoxic agents[5]. Studies in colorectal cancer also suggest PMF can induce changes in genes associated with the cell cycle and the unfolded protein response (UPR)[9].
The Synergistic Hypothesis: Mechanisms and Evidence
While direct studies on the combination of this specific PMF and mitoxantrone are emerging, strong evidence from structurally similar polymethoxyflavones supports the hypothesis of a potent synergistic interaction. A study on tangeretin , another PMF, demonstrated that it synergistically enhances the cytotoxicity of mitoxantrone in human prostate cancer cells[2]. The proposed mechanisms for the synergy between PMF and mitoxantrone include:
-
Reversal of Chemoresistance : PMF's inhibition of the Nrf2 pathway can dismantle the cancer cell's antioxidant defenses, making it more susceptible to the DNA damage induced by mitoxantrone.
-
Modulation of Survival Pathways : The tangeretin-mitoxantrone synergy was partially attributed to the activation of the PTEN/AKT pathway, a critical regulator of cell survival and apoptosis[2]. It is plausible that PMF engages similar pathways.
-
Induction of Apoptosis and Cell Cycle Arrest : Flavonoids are known to induce apoptosis and cause cell cycle arrest in cancer cells[11][12]. This action can complement the cytotoxic DNA damage caused by mitoxantrone, leading to a more profound anti-tumor effect.
Below is a proposed signaling pathway diagram illustrating the potential points of convergence for PMF and mitoxantrone activity.
Caption: Proposed mechanism for PMF and mitoxantrone synergy.
Experimental Framework for Validating Synergy
To rigorously test this hypothesis, a multi-phase experimental approach is required. This framework ensures that results are robust, reproducible, and mechanistically informative.
Caption: A stepwise workflow for synergy validation.
Phase 1: Determine Single-Agent Cytotoxicity (MTT Assay)
The first step is to establish the cytotoxic potential of each compound individually to determine the half-maximal inhibitory concentration (IC50). The MTT assay is a reliable colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability[13][14].
Detailed Protocol: MTT Cytotoxicity Assay [13][15][16]
-
Cell Seeding : Seed cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of PMF and mitoxantrone. Treat the cells with a range of concentrations for each compound and incubate for a predetermined period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition : After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[14][15]. The rationale is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals[13].
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[17].
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader[16].
-
Data Analysis : Plot cell viability against drug concentration and use non-linear regression to calculate the IC50 value for each compound.
Phase 2: Quantify the Synergistic Effect (Combination Index)
Once IC50 values are known, a checkerboard assay is performed to assess the effects of the drug combination across a range of concentrations. The results are used to calculate a Combination Index (CI), the quantitative standard for determining synergy[18].
-
CI < 1 : Synergistic effect
-
CI = 1 : Additive effect
-
CI > 1 : Antagonistic effect
Data Presentation: Hypothetical Synergy Analysis
| Treatment Group | Cell Viability (%) | Combination Index (CI) | Interpretation |
| Mitoxantrone (0.25 x IC50) | 78% | - | - |
| PMF (0.5 x IC50) | 85% | - | - |
| Mito (0.25x) + PMF (0.5x) | 35% | 0.45 | Synergistic |
| Mitoxantrone (0.5 x IC50) | 55% | - | - |
| PMF (1.0 x IC50) | 50% | - | - |
| Mito (0.5x) + PMF (1.0x) | 12% | 0.38 | Strongly Synergistic |
Phase 3: Elucidate the Mechanism of Action
With synergy confirmed, the next step is to investigate how the combination achieves its enhanced effect. Flow cytometry is an indispensable tool for this analysis.
A. Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells[19]. The principle relies on Annexin V's ability to bind phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, and PI's ability to enter only cells with compromised membranes (late apoptotic/necrotic)[20][21].
Detailed Protocol: Annexin V/PI Apoptosis Assay [20][22]
-
Cell Treatment : Treat cells with PMF, mitoxantrone, and the synergistic combination for 24-48 hours. Include an untreated control.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension : Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL[21].
-
Staining : To 100 µL of cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution[20].
-
Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Data Presentation: Apoptosis Induction
| Treatment Group | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 95% | 3% | 2% |
| Mitoxantrone (IC50) | 58% | 15% | 27% |
| PMF (IC50) | 65% | 18% | 17% |
| Combination (Synergistic Dose) | 25% | 45% | 30% |
B. Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many DNA-damaging agents, like mitoxantrone, cause cell cycle arrest, typically at the G2/M checkpoint, before inducing apoptosis[23]. PMF may enhance this arrest. Propidium iodide (PI) is used to stain cellular DNA stoichiometrically for this analysis[24][25].
Detailed Protocol: Cell Cycle Analysis with PI Staining [24][26][27]
-
Cell Treatment & Harvesting : Treat and harvest cells as described for the apoptosis assay.
-
Fixation : Resuspend the cell pellet and fix by adding it dropwise to ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells[26]. Incubate for at least 2 hours at 4°C.
-
Washing : Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining : Resuspend the cell pellet in a PI/RNase staining solution. The inclusion of RNase is critical to prevent PI from binding to double-stranded RNA, which would confound the DNA content measurement[24].
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze by flow cytometry, using a linear scale to measure fluorescence intensity, which corresponds to DNA content[25].
Data Presentation: Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65% | 25% | 10% |
| Mitoxantrone (IC50) | 30% | 20% | 50% |
| PMF (IC50) | 55% | 28% | 17% |
| Combination (Synergistic Dose) | 15% | 10% | 75% |
Conclusion and Future Directions
The evidence from related polymethoxyflavones, combined with the known chemosensitizing mechanism of this compound, provides a strong scientific basis to investigate its synergistic cytotoxicity with mitoxantrone. The proposed combination holds the potential to increase the therapeutic efficacy against resistant cancers while allowing for a reduction in the dosage of mitoxantrone, thereby mitigating its associated cardiotoxicity.
The experimental framework outlined in this guide provides a clear and robust pathway for validating this synergy. Successful validation would warrant further preclinical investigation into the specific signaling pathways involved (e.g., Western blot analysis for proteins in the Nrf2 and AKT pathways) and eventual in vivo studies to confirm the therapeutic benefit.
References
- 1. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 2. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitoxantrone: mechanism of action, antitumor activity, pharmacokinetics, efficacy in the treatment of solid tumors and lymphomas, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying cellular targets of this compound in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. clyte.tech [clyte.tech]
- 18. benchchem.com [benchchem.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. reference.medscape.com [reference.medscape.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. biocompare.com [biocompare.com]
Safety Operating Guide
Navigating the Safe Handling of 3',4',5',5,7-Pentamethoxyflavone: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 3',4',5',5,7-Pentamethoxyflavone, a polymethoxyflavone with diverse biological activities, including potential anti-inflammatory and chemo-sensitizing properties.[1][2] While a valuable research compound, its handling requires a meticulous approach to safety due to inconsistent hazard classifications across suppliers. This document moves beyond a simple checklist to explain the why behind each recommendation, empowering you to build a robust and self-validating safety protocol.
Hazard Assessment: An Expert's Perspective on Contradictory Data
When consulting Safety Data Sheets (SDS) for this compound and its analogs, a researcher is met with conflicting information. One supplier may classify the compound as non-hazardous under the Globally Harmonized System (GHS)[3], while another SDS for a closely related pentamethoxyflavone isomer, Sinensetin, clearly indicates acute oral toxicity (H301)[4]. Furthermore, an SDS for a structurally similar pentahydroxyflavone warns of skin irritation, serious eye irritation, and potential respiratory irritation.
Expert Causality: This discrepancy often arises from a lack of extensive, standardized toxicological data for many research chemicals. In the absence of definitive data, suppliers may default to a "not classified" status. However, the principle of prudent practice in chemical safety dictates that we treat a substance as potentially hazardous until proven otherwise. The structural alerts within the flavone backbone and the toxicological data for similar compounds necessitate a conservative approach. Therefore, we will proceed with the assumption that this compound may pose risks of oral toxicity, skin and eye irritation, and respiratory irritation upon inhalation of its powder form.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific tasks of handling the compound in both its solid and dissolved states.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (tested to EN 374 standard) | Provides a robust barrier against a wide range of chemicals. Check the manufacturer's breakthrough time for common lab solvents if using solutions.[4] Double-gloving is recommended when handling the pure solid. |
| Eye & Face Protection | Snug-fitting safety goggles with side shields | Protects against accidental splashes of solutions and airborne powder particles that can cause severe eye irritation.[5][6] |
| Face Shield | Full-face shield worn over safety goggles | Recommended when handling larger quantities of the solid powder (>1g) or during procedures with a high risk of splashing, providing an additional layer of protection for the entire face.[5][7] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Essential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles which may cause respiratory irritation.[5][8] |
| Body Protection | Long-sleeved lab coat | Protects skin and personal clothing from contamination.[8] |
| Footwear | Closed-toe shoes | A fundamental lab safety requirement to protect feet from spills and falling objects.[8] |
Operational Plan: From Weighing to Dissolution
Safe handling is a workflow. Following a structured procedure minimizes the risk of exposure at each step. All handling of the solid compound should ideally be performed within a chemical fume hood or a powder handling enclosure to contain airborne particles.[9]
Workflow for Handling this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. trimaco.com [trimaco.com]
- 6. mallcom.in [mallcom.in]
- 7. hazmatschool.com [hazmatschool.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
